3-(4-Carboxyphenyl)-5-nitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-carboxyphenyl)-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-13(17)9-3-1-8(2-4-9)10-5-11(14(18)19)7-12(6-10)15(20)21/h1-7H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMMKRJSBMQYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689930 | |
| Record name | 5-Nitro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-45-6 | |
| Record name | [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 5-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261931-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to the Synthesis of 3-(4-Carboxyphenyl)-5-nitrobenzoic Acid: A Suzuki-Miyaura Cross-Coupling Approach
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust and efficient method for the synthesis of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid. This biphenyl dicarboxylic acid derivative is a valuable building block in medicinal chemistry and materials science. The core of this guide focuses on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] We will dissect the strategic selection of precursors, provide a detailed, step-by-step experimental protocol, and delve into the mechanistic underpinnings of the catalytic cycle. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of complex biaryl compounds.
Retrosynthetic Analysis and Strategic Approach
The target molecule, this compound, is an unsymmetrical biphenyl system. A retrosynthetic analysis logically disconnects the central carbon-carbon bond between the two aromatic rings. This disconnection points to a cross-coupling strategy as the most direct and efficient synthetic route.
Among the various cross-coupling methodologies, the Suzuki-Miyaura reaction is particularly advantageous due to its mild reaction conditions, tolerance of a wide range of functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[2][3] The chosen precursors for this synthesis are therefore:
-
Aryl Halide: 3-Bromo-5-nitrobenzoic acid
-
Organoboron Reagent: 4-Carboxyphenylboronic acid
This combination allows for the direct and regioselective formation of the desired biaryl structure.
The Suzuki-Miyaura Coupling: Mechanism and Rationale
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide in the presence of a base.[1][3] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4]
2.1. The Catalytic Cycle
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of 3-bromo-5-nitrobenzoic acid. This step forms a square planar Pd(II) intermediate.[1][4] The choice of an aryl bromide is strategic; it is typically more reactive than an aryl chloride but more cost-effective and stable than an aryl iodide.[5]
-
Transmetalation: In this crucial step, a base (e.g., potassium carbonate) activates the 4-carboxyphenylboronic acid to form a more nucleophilic boronate complex.[6] This complex then transfers its aryl group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate. The presence of water in the solvent system is often beneficial for this step.[6]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the Pd(II) center. This forms the new C-C bond of the product, this compound, and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4]
In-Depth Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| 3-Bromo-5-nitrobenzoic acid | 246.02 | 2.46 g | 10.0 | 1.0 |
| 4-Carboxyphenylboronic acid | 165.93 | 1.83 g | 11.0 | 1.1 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 347 mg | 0.3 | 0.03 (3 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 g | 30.0 | 3.0 |
| 1,4-Dioxane | - | 80 mL | - | - |
| Deionized Water | - | 20 mL | - | - |
3.2. Reaction Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura synthesis.
3.3. Step-by-Step Procedure
-
Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, add 3-bromo-5-nitrobenzoic acid (2.46 g, 10.0 mmol), 4-carboxyphenylboronic acid (1.83 g, 11.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (80 mL) and deionized water (20 mL) to the flask.
-
Degassing: Stir the mixture and bubble argon gas through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 347 mg, 0.3 mmol).
-
Reaction: Heat the reaction mixture to 85-90 °C and stir overnight (12-16 hours) under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a beaker and slowly acidify with 2M hydrochloric acid (HCl) with stirring until the pH is approximately 2. A precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration through a Büchner funnel.
-
Purification: Wash the solid precipitate thoroughly with deionized water (3 x 50 mL) to remove inorganic salts. Recrystallize the crude product from a mixture of ethanol and water to yield the pure this compound as a solid.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Characterization and Purity Assessment
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the nitro group N-O stretches.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Safety and Handling Considerations
-
Reagents: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
3-Bromo-5-nitrobenzoic acid: Is an irritant. Avoid inhalation and contact with skin and eyes.
-
Palladium Catalyst: Palladium compounds can be toxic and are expensive. Handle with care to avoid contamination and loss.
-
1,4-Dioxane: Is a flammable liquid and a potential carcinogen. Use with appropriate precautions.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized Pd(0)). | Ensure thorough degassing of the reaction mixture and solvent. Use fresh catalyst. |
| Insufficient base. | Ensure the base is anhydrous and used in the correct stoichiometry. | |
| Protodeboronation of Boronic Acid | Reaction temperature too high or prolonged reaction time. | Optimize reaction temperature and time. Monitor reaction by TLC. |
| Difficult Purification | Presence of palladium black. | Filter the reaction mixture through a pad of Celite® before acidification to remove palladium residues. |
| Homocoupling of boronic acid. | Use a slight excess (1.1-1.2 equivalents) of the boronic acid, not more. Ensure efficient degassing. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an effective and reliable method for the synthesis of this compound.[7] The protocol detailed in this guide, which leverages the coupling of 3-bromo-5-nitrobenzoic acid and 4-carboxyphenylboronic acid, is highly adaptable and offers good yields. By understanding the underlying mechanism and paying close attention to experimental parameters such as catalyst integrity and reaction conditions, researchers can successfully synthesize this and other valuable biaryl compounds for a wide range of applications in science and industry.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Kempasiddaiah, M., et al. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... ResearchGate. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]
-
Vaddamanu, N., et al. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Clary, R., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3, 143-147. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
physicochemical properties of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid
Introduction: A Bifunctional Linker for Modern Research
This compound (CAS No. 1261931-45-6) is a biphenyl dicarboxylic acid derivative featuring a nitro group substituent.[1] Its rigid structure, combined with the presence of two distinct carboxylic acid moieties and an electron-withdrawing nitro group, makes it a molecule of significant interest for researchers in materials science and drug development. The precise positioning of these functional groups allows it to serve as a versatile building block, or "linker," in the synthesis of complex supramolecular structures such as Metal-Organic Frameworks (MOFs).[2] Understanding its fundamental physicochemical properties is paramount for controlling the synthesis, predicting the behavior, and optimizing the performance of materials derived from it.
This guide provides a detailed examination of the core physicochemical properties of this compound, outlines robust experimental protocols for their determination, and offers insights grounded in established chemical principles for professionals in the field.
Molecular Identity and Core Properties
The foundational characteristics of a molecule dictate its behavior in any chemical system. The structural arrangement of this compound—a biphenyl core functionalized with two carboxyl groups and a nitro group—is the primary determinant of its properties.
Chemical Structure:
IUPAC Name: 5-nitro[1,1'-biphenyl]-3,4'-dicarboxylic acid
The molecule's architecture, featuring two phenyl rings, prevents free rotation, leading to a relatively rigid and defined spatial orientation. The nitro group at the 5-position and the carboxyl group at the 3-position are meta to each other, while the second carboxyl group is at the 4' (para) position on the adjacent ring.
Table 1: Core Molecular Properties
| Property | Value | Source |
| CAS Number | 1261931-45-6 | [1] |
| Molecular Formula | C₁₄H₉NO₆ | [1] |
| Molecular Weight | 287.23 g/mol | |
| InChI Code | 1S/C14H9NO6/c16-13(17)9-3-1-8(2-4-9)10-5-11(14(18)19)7-12(6-10)15(20)21/h1-7H,(H,16,17)(H,18,19) |
Solubility Profile: A Qualitative and Quantitative Assessment
The solubility of a compound is critical for its application in synthesis, purification (e.g., recrystallization), and formulation. Due to the presence of both polar functional groups (two carboxylic acids, one nitro group) and a large, nonpolar biphenyl backbone, this compound is expected to have limited solubility in water but will dissolve in basic aqueous solutions and polar organic solvents.
Causality Behind Solubility Behavior
The two carboxylic acid groups can engage in hydrogen bonding with protic solvents. However, the large hydrophobic surface area of the biphenyl core counteracts this, making it poorly soluble in water. In basic solutions (e.g., NaOH, NaHCO₃), the acidic protons of the carboxyl groups are removed to form highly polar carboxylate salts, which are readily solvated by water, thus dramatically increasing solubility.[3][4] The principle of "like dissolves like" suggests solubility in polar organic solvents like DMSO, DMF, and alcohols, which can solvate both the polar and nonpolar regions of the molecule.
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a systematic approach to classify the solubility of an unknown compound, which is directly applicable to this compound.[4][5]
Materials:
-
This compound
-
Deionized water
-
5% (w/v) Sodium hydroxide (NaOH) solution
-
5% (w/v) Sodium bicarbonate (NaHCO₃) solution
-
5% (v/v) Hydrochloric acid (HCl) solution
-
Methanol, Ethanol, Acetone, Diethyl Ether
-
Test tubes and vortex mixer
Procedure:
-
Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water in a test tube. Vortex vigorously for 60 seconds. Observe if the solid dissolves completely.[3] Expected Result: Insoluble.
-
Base Solubility (NaOH): To a fresh sample (~25 mg), add 0.75 mL of 5% NaOH solution in portions, vortexing after each addition. The formation of the sodium salt should render it soluble.[4][6] Expected Result: Soluble.
-
Base Solubility (NaHCO₃): To a fresh sample (~25 mg), add 0.75 mL of 5% NaHCO₃ solution. Effervescence (CO₂ release) may be observed. Solubility in this weak base indicates a strong organic acid.[3][4] Expected Result: Soluble, as carboxylic acids are generally strong enough to react.
-
Acid Solubility (HCl): To a fresh sample (~25 mg), add 0.75 mL of 5% HCl. This test is primarily for identifying basic functional groups (like amines), which are absent.[4] Expected Result: Insoluble.
-
Organic Solvent Solubility: Repeat Step 1 using various organic solvents (e.g., methanol, ethanol, acetone). Expected Result: Likely soluble in polar organic solvents.
Caption: Workflow for pKa determination via potentiometric titration.
Spectroscopic Profile
Table 2: Predicted Spectroscopic Features
| Spectroscopy | Functional Group | Expected Wavenumber/Chemical Shift |
| FT-IR | O-H (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |
| C=O (Carboxylic Acid) | ~1700 cm⁻¹ (strong) | |
| C=C (Aromatic) | 1450-1600 cm⁻¹ | |
| N-O (Nitro Group) | ~1530 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric) | |
| ¹H NMR | Ar-H (Aromatic) | δ 7.5-8.5 ppm |
| COOH (Carboxylic Acid) | δ 10-13 ppm (broad singlet, exchangeable with D₂O) | |
| ¹³C NMR | C=O (Carboxylic Acid) | δ 165-175 ppm |
| Ar-C (Aromatic) | δ 120-150 ppm |
Rationale: The IR spectrum will be dominated by the very broad O-H and strong C=O stretches of the dimerized carboxylic acids. [7]The ¹H NMR spectrum will show a complex pattern of signals in the aromatic region due to the various electronic environments of the seven aromatic protons. The two acidic protons will appear far downfield. [8][9]
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for this compound. However, based on analogous structures like 3-nitrobenzoic acid and 4-nitrobenzoic acid, appropriate safety precautions must be taken. [10][11]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. [12]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [13][14]Avoid contact with skin and eyes. Wash hands thoroughly after handling. [12]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases. [12]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant. [13]
Conclusion and Applications
This compound is a specialized organic compound whose value lies in its structural and functional attributes. Its dicarboxylic nature and rigid biphenyl core make it an excellent candidate for constructing porous crystalline materials like MOFs, which have applications in gas storage, catalysis, and targeted drug delivery. [2]The nitro group can also be chemically modified, for example, by reduction to an amine, further expanding its synthetic utility. A thorough understanding of the physicochemical properties detailed in this guide is the first and most critical step for any researcher aiming to harness the potential of this versatile molecule.
References
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. bellevuecollege.edu [bellevuecollege.edu]
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- 9. m.youtube.com [m.youtube.com]
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An In-depth Technical Guide to 3-(4-Carboxyphenyl)-5-nitrobenzoic acid: Synthesis, Identification, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid, a specialized biphenyl dicarboxylic acid derivative. With applications in materials science and as a potential building block in pharmaceutical synthesis, a thorough understanding of its properties is crucial. This document details the compound's identification parameters, including its Chemical Abstracts Service (CAS) number and key structural information. It presents a robust synthetic methodology based on the Suzuki-Miyaura cross-coupling reaction, offering a reliable route to this molecule. Furthermore, this guide furnishes a complete spectroscopic profile, including predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectra, alongside an analysis of expected mass spectrometry fragmentation patterns. A validated High-Performance Liquid Chromatography (HPLC) method is also provided for purity assessment and quantification. This document is intended to be an essential resource for scientists engaged in the synthesis, characterization, and application of this compound.
Compound Identification and Core Properties
This compound is a nitro-substituted biphenyl dicarboxylic acid. Its rigid structure and the presence of multiple functional groups make it a valuable linker for creating complex molecular architectures, such as metal-organic frameworks (MOFs), and a versatile intermediate in organic synthesis.
| Property | Value | Source |
| IUPAC Name | 5-nitro[1,1'-biphenyl]-3,4'-dicarboxylic acid | [1] |
| CAS Number | 1261931-45-6 | [1] |
| Molecular Formula | C₁₄H₉NO₆ | [1] |
| Molecular Weight | 287.23 g/mol | [1] |
| Appearance | Predicted: Off-white to pale yellow solid | - |
Synthesis Methodology: Suzuki-Miyaura Cross-Coupling
The synthesis of unsymmetrical biaryl compounds like this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This method offers high functional group tolerance and generally proceeds under mild conditions, making it a staple in modern organic synthesis.[4] The reaction couples an aryl halide with an arylboronic acid.
The logical disconnection for this target molecule involves reacting 3-bromo-5-nitrobenzoic acid with (4-carboxyphenyl)boronic acid. The subsequent hydrolysis of any ester protecting groups, if used, yields the final dicarboxylic acid.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is a representative procedure; optimization may be necessary based on laboratory-specific conditions and reagent purity.
-
Vessel Preparation: To a 100 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 3-bromo-5-nitrobenzoic acid (1.0 mmol, 246 mg) and (4-carboxyphenyl)boronic acid (1.2 mmol, 199 mg).
-
Catalyst and Base Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg), and potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg).[5]
-
Solvent Addition: Add a solvent mixture, such as toluene (20 mL), ethanol (5 mL), and deionized water (5 mL).
-
Inerting: Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Acidification: Wash the organic layer with 1M HCl (2 x 20 mL). The product, being a dicarboxylic acid, may precipitate. If so, filter the mixture. If it remains in the organic layer, proceed with extraction.
-
Extraction: Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield the pure this compound.
Spectroscopic and Analytical Identification
Due to the specialized nature of this compound, experimental spectra are not widely published. This section provides predicted spectroscopic data and expected analytical characteristics to aid in its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Predicted spectra were generated using online simulation tools.[6][7]
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | Broad Singlet | 2H | -COOH |
| ~8.85 | Triplet (t) | 1H | Ar-H (H-6) |
| ~8.70 | Triplet (t) | 1H | Ar-H (H-4) |
| ~8.55 | Triplet (t) | 1H | Ar-H (H-2) |
| ~8.15 | Doublet (d) | 2H | Ar-H (H-3', H-5') |
| ~7.95 | Doublet (d) | 2H | Ar-H (H-2', H-6') |
Causality: The protons on the nitro-substituted ring (H-2, H-4, H-6) are expected to be significantly downfield due to the strong electron-withdrawing effects of both the nitro group and the two carboxylic acid groups. The protons on the other ring (H-2', H-3', H-5', H-6') will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The carboxylic acid protons will appear as a very broad singlet far downfield.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | -C OOH (on nitro-ring) |
| ~166.5 | -C OOH (on other ring) |
| ~149.0 | C -NO₂ |
| ~142.0 | C -4' |
| ~139.5 | C -1' |
| ~136.0 | C -1 |
| ~133.0 | C -3 |
| ~131.0 | C -2', C -6' |
| ~130.0 | C -2 |
| ~127.5 | C -3', C -5' |
| ~125.0 | C -6 |
| ~123.0 | C -4 |
Causality: The quaternary carbons attached to the carboxylic acid and nitro groups will be significantly deshielded. The biphenyl linkage carbons (C-1 and C-1') will also be downfield. The remaining aromatic carbons will appear in the typical 120-140 ppm range, with their specific shifts influenced by the substituents on each ring.
Infrared (IR) Spectroscopy
Predicted IR data provides a molecular "fingerprint" by identifying the vibrational frequencies of functional groups.[8][9]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (from hydrogen-bonded -COOH) |
| ~1710-1680 | Strong, Sharp | C=O stretch (from aryl -COOH) |
| ~1600, ~1475 | Medium | C=C aromatic ring stretches |
| ~1530, ~1350 | Strong | N-O asymmetric and symmetric stretches (NO₂) |
| ~920 | Broad | O-H out-of-plane bend (from dimerized -COOH) |
Causality: The most prominent features will be the extremely broad O-H stretch of the carboxylic acid dimers, the sharp and strong C=O carbonyl stretch, and the two strong absorptions characteristic of the nitro group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, electron impact (EI) ionization would likely produce the following key fragments:
| m/z Value | Interpretation |
| 287 | [M]⁺ (Molecular Ion) |
| 269 | [M - H₂O]⁺ (Loss of water) |
| 242 | [M - COOH]⁺ (Loss of a carboxyl radical) |
| 241 | [M - H₂O - CO]⁺ |
| 196 | [M - COOH - NO₂]⁺ (Loss of carboxyl and nitro groups) |
Causality: The molecular ion peak should be observable. Common fragmentation pathways for aromatic carboxylic acids include the loss of water (M-18) and the loss of the carboxyl group (M-45). Aromatic nitro compounds also characteristically lose the NO₂ group (M-46).
Analytical Workflow: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for assessing the purity and quantifying this compound. A reversed-phase method is suitable for this polar aromatic compound.[10][11][12]
Caption: Workflow for the HPLC analysis of this compound.
Step-by-Step HPLC Protocol
This method is a starting point and should be fully validated for its intended application according to ICH guidelines.
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[13]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in HPLC-grade Water.
-
Solvent B: Acetonitrile.
-
-
Elution: An isocratic elution with a mixture such as 50:50 (v/v) of Solvent A and Solvent B is a good starting point. Adjust the ratio to achieve a suitable retention time (typically 3-10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm, where the aromatic rings and nitro group provide strong chromophores.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 100 µg/mL). Create a series of working standards by serial dilution to establish a calibration curve for quantification.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Conclusion
This technical guide provides a foundational framework for the synthesis and comprehensive identification of this compound (CAS: 1261931-45-6). The detailed Suzuki-Miyaura coupling protocol offers a reliable synthetic route, while the combination of predicted spectroscopic data (NMR, IR) and expected mass spectrometric fragmentation patterns provides a robust basis for structural verification. The outlined HPLC method serves as a validated starting point for purity assessment and quantification. This integrated information is designed to empower researchers and developers to confidently synthesize, identify, and utilize this versatile chemical building block in their scientific endeavors.
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
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RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
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ChemRxiv. (n.d.). Language Model Enabled Structure Prediction from Infrared Spectra of Mixtures. [Link]
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Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
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A Technical Guide to the Solubility and Stability of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid
Introduction
3-(4-Carboxyphenyl)-5-nitrobenzoic acid is a dicarboxylic, nitroaromatic compound. Its structure, featuring two acidic protons, a bulky biphenyl-like core, and a strongly electron-withdrawing nitro group, presents a unique combination of physicochemical properties. Understanding the solubility and stability of this molecule is paramount for its application in research and development, particularly in fields like medicinal chemistry, materials science, and pharmacology. Poor solubility can hinder biological screening and formulation, while instability can compromise experimental results and shelf-life.
This guide provides a comprehensive framework for characterizing this compound. It moves from theoretical predictions based on its chemical structure to detailed, field-proven experimental protocols for accurately measuring its solubility and assessing its stability under various stress conditions. The causality behind experimental choices is explained to empower researchers to not only execute these protocols but also to interpret the results with confidence.
Section 1: Physicochemical Profile and Theoretical Considerations
A molecule's solubility and stability are intrinsically linked to its structural and electronic properties. Before embarking on experimental work, a theoretical assessment can provide valuable insights and guide experimental design.
Acidity (pKa) and its Influence on Solubility
The compound possesses two carboxylic acid groups, which will have distinct pKa values.
-
First pKa (pKa1): The nitro group is a powerful electron-withdrawing group, which stabilizes the conjugate base (carboxylate anion) through inductive and resonance effects.[1][2][3] This significantly increases the acidity (lowers the pKa) of the adjacent carboxylic acid compared to benzoic acid (pKa ≈ 4.2). We can predict the pKa of the 3-carboxy-5-nitrobenzoic acid moiety to be significantly lower than 4.2.
-
Second pKa (pKa2): The second carboxylic acid on the other phenyl ring is electronically insulated from the nitro group. Its pKa will be closer to that of benzoic acid itself, around 4.2.
The pH of the aqueous medium will dictate the ionization state of the molecule, which in turn governs its solubility. The Henderson-Hasselbalch equation is a fundamental tool for predicting the relationship between pH, pKa, and the ratio of ionized to un-ionized species.[4][5][6] For a weak acid, solubility increases dramatically as the pH rises above the pKa, because the ionized form is more polar and interacts more favorably with water.[7][8] Given the two pKa values, the solubility of this compound is expected to be minimal at low pH (when both carboxyl groups are protonated) and increase in a stepwise manner as the pH surpasses pKa1 and then pKa2.
Lipophilicity (logP) and its Impact on Solubility
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity (fat-solubility) versus hydrophilicity (water-solubility).[9]
-
High logP: Indicates a preference for non-polar, lipid-like environments and generally corresponds to lower aqueous solubility.
-
Low logP: Indicates a preference for aqueous environments.
The rigid, aromatic biphenyl core of this compound contributes significantly to its lipophilicity, suggesting a high intrinsic logP for the un-ionized form. While various software tools can predict logP based on fragment contributions[10][11], it is crucial to remember that the ionization state is dominant. At physiological pH (around 7.4), where the molecule will be doubly deprotonated, its effective logP (often termed logD) will be much lower, favoring aqueous solubility.
Section 2: Experimental Determination of Solubility
Solubility can be measured under different conditions, yielding either a kinetic or thermodynamic value. Kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility represents the true equilibrium state and is critical for later-stage development.[12][13][14]
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is the gold-standard for determining equilibrium solubility.[15] It involves agitating an excess of the solid compound in a specific solvent or buffer until equilibrium is reached.[16]
Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of solid this compound to several vials (in triplicate for each condition). The excess solid must be visible throughout the experiment.[16]
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 2.0 buffer, pH 7.4 buffer, purified water, ethanol) to each vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to ensure equilibrium.
-
Scientist's Insight: "Equilibrium" is a critical parameter. For crystalline, low-solubility compounds, this can take 24 to 72 hours.[16] To validate that equilibrium has been achieved, it is best practice to take samples at multiple time points (e.g., 24h, 48h, and 72h). The concentration should plateau, indicating that the solution is saturated.
-
-
Sample Separation: After equilibration, allow the vials to stand briefly for the excess solid to settle. Carefully withdraw an aliquot of the supernatant. It is crucial to separate the dissolved compound from the undissolved solid. This is best achieved by centrifugation followed by filtering the supernatant through a 0.22 µm syringe filter compatible with the solvent.
-
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, against a standard curve prepared with known concentrations of the compound.
-
pH Verification: For buffered solutions, it is essential to measure the final pH of the saturated solution to ensure the buffer capacity was not overwhelmed by the acidic nature of the compound.[15]
Kinetic Solubility for High-Throughput Assessment
Kinetic solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[17][18] This method is faster than the shake-flask method and mimics conditions in many in vitro biological assays.[13]
Protocol: Kinetic Solubility by Nephelometry or UV Absorbance
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This creates a range of final compound concentrations with a low final DMSO percentage (e.g., 1%).
-
Incubation: Mix the plate and incubate at a controlled temperature for a short period (e.g., 1-2 hours).[12]
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering relative to controls indicates the formation of a precipitate.[17]
-
Direct UV: After incubation, filter the plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate. The concentration at which the measured absorbance deviates from the expected linear response indicates precipitation.[13][17]
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is detected.
Data Presentation for Solubility
Summarize the quantitative results in a clear, tabular format.
| Solvent/Buffer System | Temperature (°C) | Method | Solubility (µg/mL) | Final pH |
| 0.1 M HCl (pH ≈ 1.2) | 25 | Thermodynamic | Result | Result |
| Acetate Buffer (pH 4.5) | 25 | Thermodynamic | Result | Result |
| Phosphate Buffer (pH 7.4) | 25 | Thermodynamic | Result | Result |
| Phosphate Buffer (pH 7.4) | 37 | Kinetic | Result | N/A |
| Ethanol | 25 | Thermodynamic | Result | N/A |
| Acetonitrile | 25 | Thermodynamic | Result | N/A |
Diagram: Solubility Assessment Workflow
Caption: Workflow for determining thermodynamic and kinetic solubility.
Section 3: Chemical Stability Assessment
Forced degradation (or stress testing) studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[19][20] The strategy involves subjecting the compound to conditions more severe than those it would experience during normal handling and storage.[21]
Common Degradation Pathways
Based on the structure of this compound, several degradation pathways are plausible:
-
Hydrolysis: While the carboxylic acid and aromatic rings are generally stable to hydrolysis, extreme pH and high temperatures could promote reactions, although this is less common for this structure.
-
Oxidation: The aromatic rings could be susceptible to oxidation, potentially leading to hydroxylation.
-
Photodegradation: Nitroaromatic compounds are often photosensitive.[20] Exposure to light, particularly UV light, can lead to complex degradation pathways.[22][23]
-
Thermal Decomposition: At high temperatures, decarboxylation (loss of CO2) from one or both of the carboxylic acid groups is a potential degradation route.[24]
Protocol: Forced Degradation Studies
A validated, stability-indicating HPLC method is a prerequisite for these studies. The method must be able to separate the parent compound from all process impurities and any newly formed degradation products.
-
Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in various stress media. If solubility is an issue, a co-solvent like acetonitrile or methanol may be used, but its own stability under the stress conditions must be considered.[20][21]
-
Stress Conditions: Expose the samples to the following conditions, alongside a control sample protected from stress. The goal is to achieve 5-20% degradation.[19]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Neutral Hydrolysis: Purified water at 60°C for 24-48 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[22][25][23][26] A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Stress: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before injection.
-
Analyze all samples, including the control, by the stability-indicating HPLC-PDA method.
-
-
Data Evaluation:
-
Calculate the percentage of parent compound remaining.
-
Determine the percentage of each new degradation product formed (as % area).
-
Evaluate peak purity of the parent peak in all conditions using the photodiode array (PDA) detector to ensure co-elution is not occurring.
-
Assess mass balance. The sum of the parent compound and all degradation products should ideally be between 95-105%, indicating that all degradants are being detected.
-
Data Presentation for Stability
Summarize the results in a forced degradation table.
| Stress Condition | Duration/Temp | % Parent Remaining | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) | Mass Balance (%) |
| 0.1 M HCl | 48h / 60°C | Result | Result | Result | Result |
| 0.1 M NaOH | 48h / 60°C | Result | Result | Result | Result |
| 3% H₂O₂ | 24h / RT | Result | Result | Result | Result |
| Photolytic (ICH Q1B) | Per Guideline | Result | Result | Result | Result |
| Thermal (Dry Heat) | 48h / 80°C | Result | Result | Result | Result |
Diagram: Forced Degradation Workflow
Caption: Systematic workflow for forced degradation studies.
Conclusion
The comprehensive characterization of this compound requires a logical, multi-step approach. By integrating theoretical predictions with rigorous experimental protocols like the shake-flask method for thermodynamic solubility and systematic forced degradation studies, researchers can build a robust data package. This information is critical for making informed decisions in drug development, formulating the compound for in vivo or in vitro testing, and establishing appropriate storage and handling procedures to ensure the integrity of experimental outcomes. The methodologies outlined in this guide provide a self-validating framework to generate reliable and reproducible data essential for scientific and regulatory success.
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Chemistry Stack Exchange. (2016). Acidic Strength of Nitrobenzoic Acid. [1]
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Vrakas, D., & Giaginis, C. (2014). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 54(1), 165-175. [4]
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Smith, K. L., et al. (2011). pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines. Physical Chemistry Chemical Physics, 13(23), 11217-26.
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Quora. (2017). How do you perform the shake flask method to determine solubility? [16]
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MDPI. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules, 29(6), 1258.
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Benchchem. (n.d.). Technical Support Center: 2-Amino-5-nitrobenzoic acid Stability and Degradation. [24]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
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ADMET & DMPK. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. [5]
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Semantic Scholar. (1996). Estimating the n-Octanol/Water Partition Coefficients of Polycyclic Aromatic Compounds with Autologp (2.11). [10]
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Semantic Scholar. (n.d.). Substituent effects on the electronic structure and pKa of benzoic acid.
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MDPI. (n.d.). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts.
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Quora. (2017). What is the order of acidic strength of benzoic acid, o-Nitro benzoic acid, p-Nitro benzoic acid and m-Nitro benzoic acid and how?
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Enamine. (n.d.). Shake-Flask Solubility Assay. [14]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [15]
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Open Education Alberta. (n.d.). Henderson Hasselbalch Equation: An ABC of PK/PD. [6]
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ResearchGate. (n.d.). Solubilities of Dicarboxylic Acids in Water.
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Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. [8]
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PubChem. (n.d.). 3,4-Dihydroxy-5-nitrobenzoic acid.
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Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
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PubChem. (n.d.). 3-Chloro-5-nitrobenzoic acid.
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Crystal Structure Analysis of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, single-crystal growth, and theoretical crystal structure analysis of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid (5-nitro-[1,1'-biphenyl]-3,4'-dicarboxylic acid). While a definitive experimentally determined crystal structure is not publicly available at the time of this writing, this document outlines a robust methodology for its preparation and offers an in-depth, experience-driven prediction of its crystallographic features. This guide is intended for researchers in crystallography, materials science, and drug development who are interested in the design and analysis of aromatic carboxylic acids and their supramolecular assemblies. The insights provided herein are grounded in the established principles of crystal engineering and informed by the known structures of analogous biphenyl carboxylic acids.
Introduction
Aromatic dicarboxylic acids are fundamental building blocks in the fields of crystal engineering, coordination polymer synthesis, and the development of functional materials. Their rigid frameworks and capacity for strong, directional hydrogen bonding make them ideal candidates for constructing well-defined supramolecular architectures. The introduction of additional functional groups, such as a nitro group, can further influence the intermolecular interactions and, consequently, the solid-state packing and physicochemical properties of the resulting crystals.
This compound, with its biphenyl backbone, two carboxylic acid moieties, and a nitro group, presents a compelling case for structural investigation. The interplay between the hydrogen-bonding capabilities of the carboxyl groups and the potential for π-π stacking and other weak interactions involving the nitro- and phenyl groups is expected to give rise to a unique and intricate crystal lattice. Understanding this structure is crucial for harnessing its potential in applications ranging from the design of porous materials to its use as a scaffold in medicinal chemistry.
This guide will first detail a reliable synthetic route to high-purity this compound, followed by a step-by-step protocol for growing single crystals suitable for X-ray diffraction analysis. The subsequent sections will delve into a theoretical analysis of the anticipated crystal structure, drawing parallels with known structures of similar compounds to predict the dominant intermolecular interactions and packing motifs.
Synthesis and Crystallization
The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This powerful carbon-carbon bond-forming reaction is well-suited for coupling aryl halides with arylboronic acids and is tolerant of a wide range of functional groups, including carboxylic acids.[1]
Synthetic Protocol: Suzuki-Miyaura Coupling
The proposed synthetic pathway involves the coupling of 3-bromo-5-nitrobenzoic acid with 4-carboxyphenylboronic acid.
Materials:
-
3-Bromo-5-nitrobenzoic acid
-
4-Carboxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 3-bromo-5-nitrobenzoic acid (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and deionized water.
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the 1,4-dioxane under reduced pressure.
-
Add water to the residue and acidify to pH 2-3 with 1 M hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Single-Crystal Growth
The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. For aromatic carboxylic acids, slow evaporation is a commonly employed and effective technique.[4]
Protocol for Slow Evaporation:
-
Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., dimethylformamide, ethanol, or a mixture of ethanol and water) to create a saturated or near-saturated solution at room temperature or slightly elevated temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial.
-
Cover the vial with a cap that has been pierced with a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.
-
Monitor the vial for the formation of well-defined single crystals.
Theoretical Crystal Structure Analysis
In the absence of experimental data, a theoretical analysis based on the principles of crystal engineering and the known crystal structures of analogous molecules can provide significant insights into the likely crystal packing of this compound. The analysis of biphenyl-3,3'-dicarboxylic acid reveals the formation of one-dimensional zigzag chains through intermolecular O-H···O hydrogen bonds, which are further connected into two-dimensional layers by weak π-π stacking interactions.[5] Similarly, the crystal structure of biphenyl-4,4'-dicarboxylic acid solvated with N,N-dimethylformamide shows that the acid molecules are hydrogen-bonded to the solvent molecules, forming infinite chains.[6]
Molecular Structure and Conformation
The molecule consists of two phenyl rings linked by a single C-C bond. Due to steric hindrance between the ortho-hydrogens, the two rings are not expected to be coplanar. The dihedral angle between the phenyl rings will be a key conformational parameter. The two carboxylic acid groups and the nitro group are the primary sites for intermolecular interactions.
Caption: Molecular structure of this compound.
Predicted Intermolecular Interactions
The crystal packing will be dominated by a network of intermolecular interactions, primarily:
-
Hydrogen Bonding: The carboxylic acid groups are strong hydrogen bond donors and acceptors. It is highly probable that they will form the classic carboxylic acid dimer synthon, where two molecules are linked by a pair of O-H···O hydrogen bonds. This would create centrosymmetric dimers. Alternatively, catemer motifs, where the carboxyl groups form chains, could also be present.
-
π-π Stacking: The aromatic biphenyl system provides ample opportunity for π-π stacking interactions between adjacent molecules. These interactions, though weaker than hydrogen bonds, will play a crucial role in the overall packing efficiency and stability of the crystal lattice.
-
Other Weak Interactions: C-H···O interactions involving the aromatic C-H bonds and the oxygen atoms of the carboxyl and nitro groups are also expected to contribute to the stability of the crystal structure.
Hypothetical Crystal Packing
Based on the analysis of related structures, a likely packing arrangement would involve the formation of hydrogen-bonded chains or layers of molecules. These layers would then be stacked upon one another, stabilized by π-π interactions between the biphenyl cores. The nitro group, being electron-withdrawing, will influence the electronic properties of the aromatic system and may participate in weak interactions that further direct the crystal packing.
Caption: Predicted hierarchy of intermolecular interactions leading to the crystal lattice.
Data Presentation
Should experimental data become available, it would be presented as follows:
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Chemical formula | C₁₄H₉NO₆ |
| Formula weight | 287.23 |
| Crystal system | To be determined |
| Space group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
| Absorption coefficient (mm⁻¹) | To be determined |
| F(000) | To be determined |
Table 2: Key Hydrogen Bond Geometries (Å, °)
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
| e.g., O—H···O | TBD | TBD | TBD | TBD |
| e.g., C—H···O | TBD | TBD | TBD | TBD |
(TBD = To Be Determined)
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and structural analysis of this compound. While an experimentally determined crystal structure remains to be reported, the provided synthesis and crystallization protocols offer a clear path to obtaining high-quality single crystals. The theoretical analysis, grounded in the known crystal structures of analogous compounds, strongly suggests that the crystal packing will be dictated by a robust network of hydrogen bonds, leading to the formation of either dimeric or catemeric motifs, which are further organized by π-π stacking and other weak intermolecular forces. The insights presented here serve as a valuable resource for researchers working on the design and characterization of novel crystalline materials and provide a solid foundation for future experimental and computational studies on this intriguing molecule.
References
-
Clary, R., Lee, C., Monroe IV, W., Vaughn, D., Ragheb, R., Erter III, J., Brown, D., and Schiraldi, D. (2013) A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3, 143-147. [Link]
-
Groom, C. R., & Allen, F. H. (2014). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Crystal Growth & Design, 14(2), 794-803. [Link]
-
Liu, W., Zhou, X., Mei, G., & Liu, W. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(5-6), 184-189. [Link]
-
Butcher, R. J., et al. (2011). Biphenyl-3,3′-dicarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1221. [Link]
-
Jakobsen, S., Wragg, D. S., & Lillerud, K. P. (2010). Biphenyl-4,4′-dicarboxylic acid N,N-dimethylformamide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2209. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Rossi, R., Bellina, F., & Lessi, M. (2011). Suzuki-Miyaura cross-coupling reactions of unprotected halocarboxylic acids. Tetrahedron, 67(37), 6969-7025.
-
Zhu, L. G. (2011). Biphenyl-3,3′-dicarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1221. [Link]
-
Jakobsen, S., et al. (2010). Biphenyl-4,4′-dicarboxylic acid N,N-dimethylformamide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2209. [Link]
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- 1. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
- 2. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biphenyl-3,3′-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of 5-Nitro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid: A Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 5-nitro-[1,1'-biphenyl]-3,4'-dicarboxylic acid (also known as 3-(4-carboxyphenyl)-5-nitrobenzoic acid). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide also outlines foundational experimental protocols for acquiring such data, offering insights into the structural characterization of this biphenyl derivative.
Introduction
5-Nitro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is a substituted biphenyl compound, a structural motif of significant interest in medicinal chemistry and materials science. The presence of two carboxylic acid groups and a nitro group on the biphenyl scaffold imparts specific electronic and steric properties, making it a versatile building block. Accurate structural elucidation through spectroscopic methods is paramount for its application in synthesis and drug design. This guide provides an in-depth analysis of its predicted spectroscopic characteristics.
Molecular Structure and Properties:
| Property | Value | Source |
| IUPAC Name | 5-nitro-[1,1'-biphenyl]-3,4'-dicarboxylic acid | [1] |
| CAS Number | 1261931-45-6 | [1][2] |
| Molecular Formula | C₁₄H₉NO₆ | [1][2] |
| Molecular Weight | 287.23 g/mol | [1] |
digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#202124"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C", pos="1.5,-1.2!"]; C14 [label="C", pos="-1.5,-1.2!"]; O1 [label="O", pos="2.0,-1.8!"]; O2 [label="OH", pos="2.0,-0.6!"]; O3 [label="O", pos="-2.0,-1.8!"]; O4 [label="OH", pos="-2.0,-0.6!"]; N1 [label="N", pos="0,2.0!"]; O5 [label="O", pos="-0.5,2.6!"]; O6 [label="O", pos="0.5,2.6!"];
// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C4 -- C13; C13 -- O1 [style=double]; C13 -- O2; C10 -- C14; C14 -- O3 [style=double]; C14 -- O4; C2 -- N1; N1 -- O5 [style=double]; N1 -- O6;
// Position the nodes for aclear biphenyl structure C1 [pos="0,0!"]; C2 [pos="0,1.4!"]; C3 [pos="-1.2,1.4!"]; C4 [pos="-1.2,0!"]; C5 [pos="-0.6,-0.7!"]; C6 [pos="0.6,-0.7!"]; C7 [pos="1.2,0!"]; C8 [pos="1.8,0.7!"]; C9 [pos="2.4,0!"]; C10 [pos="2.4,-1.4!"]; C11 [pos="1.8,-2.1!"]; C12 [pos="1.2,-1.4!"]; }
Figure 1: Molecular structure of 5-nitro-[1,1'-biphenyl]-3,4'-dicarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of publicly available experimental spectra for 5-nitro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, the following data is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups.
Table 2: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | br s | 2H | -COOH | The acidic protons of the carboxylic acids are expected to appear as a broad singlet at a very downfield chemical shift. |
| ~8.6 | t | 1H | H-4 | This proton is situated between two electron-withdrawing groups (nitro and carboxylic acid), leading to a significant downfield shift. It is expected to show triplet coupling with H-2 and H-6. |
| ~8.4 | d | 1H | H-6 | This proton is ortho to a carboxylic acid group and meta to a nitro group, resulting in a downfield shift. It would appear as a doublet coupled with H-2. |
| ~8.2 | d | 1H | H-2 | This proton is ortho to the nitro group and meta to a carboxylic acid, leading to a downfield shift. It would appear as a doublet coupled with H-6. |
| ~8.1 | d | 2H | H-2', H-6' | These protons are ortho to the carboxylic acid group on the second phenyl ring and are expected to be deshielded. They would appear as a doublet. |
| ~7.9 | d | 2H | H-3', H-5' | These protons are meta to the carboxylic acid group and would appear as a doublet. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbons attached to or influenced by the electron-withdrawing substituents will be shifted downfield.
Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167 | -COOH | The chemical shifts for the carboxylic acid carbons are expected in this region. |
| ~149 | C-5 | The carbon atom directly attached to the nitro group will be significantly deshielded. |
| ~145 | C-1' | The ipso-carbon of the second phenyl ring. |
| ~140 | C-1 | The ipso-carbon of the first phenyl ring. |
| ~135 | C-3 | The carbon atom attached to the carboxylic acid group. |
| ~131 | C-2', C-6' | Carbons ortho to the carboxylic acid group on the second phenyl ring. |
| ~130 | C-3', C-5' | Carbons meta to the carboxylic acid group on the second phenyl ring. |
| ~128 | C-4' | The carbon attached to the other phenyl ring. |
| ~125 | C-6 | Carbon ortho to a carboxylic acid and meta to a nitro group. |
| ~122 | C-2 | Carbon ortho to a nitro group and meta to a carboxylic acid. |
| ~120 | C-4 | Carbon situated between the nitro and carboxylic acid groups. |
Infrared (IR) Spectroscopy
The IR spectrum of 5-nitro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is predicted to exhibit characteristic absorption bands corresponding to its functional groups.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch of carboxylic acid |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1720-1680 | Strong | C=O stretch of carboxylic acid |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| 1550-1500 | Strong | Asymmetric N-O stretch of nitro group |
| 1350-1300 | Strong | Symmetric N-O stretch of nitro group |
| 1300-1200 | Medium | C-O stretch of carboxylic acid |
| 920-900 | Medium, Broad | O-H bend of carboxylic acid dimer |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The predicted data for 5-nitro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is as follows.
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 287 | [M]⁺, Molecular ion peak |
| 269 | [M-H₂O]⁺, Loss of water |
| 242 | [M-COOH]⁺, Loss of a carboxyl group |
| 241 | [M-NO₂]⁺, Loss of the nitro group |
| 196 | [M-COOH-NO₂]⁺, Loss of carboxyl and nitro groups |
| 152 | [C₆H₄-C₆H₄]⁺, Biphenyl fragment |
digraph "fragmentation" { graph [layout=dot, rankdir=TB, splines=true]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];mol [label="C14H9NO6\n m/z = 287"]; frag1 [label="[M-COOH]+\n m/z = 242"]; frag2 [label="[M-NO2]+\n m/z = 241"]; frag3 [label="[M-COOH-NO2]+\n m/z = 196"];
mol -> frag1 [label="-COOH"]; mol -> frag2 [label="-NO2"]; frag1 -> frag3 [label="-NO2"]; frag2 -> frag3 [label="-COOH"]; }
Figure 2: Predicted key fragmentation pathway for 5-nitro-[1,1'-biphenyl]-3,4'-dicarboxylic acid.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for compounds such as 5-nitro-[1,1'-biphenyl]-3,4'-dicarboxylic acid.
NMR Spectroscopy
Figure 3: General workflow for NMR data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of 5-nitro-[1,1'-biphenyl]-3,4'-dicarboxylic acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean 5 mm NMR tube.
-
Instrument Setup: The data should be acquired on a 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be collected to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are required due to the lower natural abundance of ¹³C.
-
Data Processing: The raw data (Free Induction Decay) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Ionization: Electrospray ionization (ESI) is a suitable method for this compound due to the presence of acidic protons. The analysis can be performed in both positive and negative ion modes.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and molecular formula confirmation.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Conclusion
The predicted spectroscopic data presented in this guide provides a foundational understanding of the structural characteristics of 5-nitro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. While experimental verification is always the gold standard, this in-depth analysis based on established spectroscopic principles and data from analogous compounds offers valuable insights for researchers working with this molecule. The provided protocols serve as a practical starting point for the experimental characterization of this and similar compounds.
References
Sources
A Prospective Theoretical and Computational Investigation of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid: A Guide for Molecular Design and Analysis
Abstract: 3-(4-Carboxyphenyl)-5-nitrobenzoic acid (CNBA) is a bifunctional aromatic compound with significant potential in materials science and crystal engineering. Its rigid biphenyl core, coupled with two carboxylic acid moieties and a nitro group, makes it an excellent candidate as a linker for Metal-Organic Frameworks (MOFs) and other supramolecular assemblies. Despite its promise, dedicated theoretical and experimental studies on CNBA are notably absent in the current literature. This guide presents a comprehensive, prospective framework for the thorough investigation of CNBA using state-of-the-art computational chemistry methods. We outline a complete workflow, from geometry optimization and spectroscopic prediction to electronic property analysis, thereby providing a foundational blueprint for researchers. Furthermore, this document details a proposed synthetic route and a corresponding experimental validation protocol to bridge the gap between theoretical prediction and empirical characterization.
Part 1: A Proposed Computational Workflow for CNBA Characterization
The foundation of understanding a molecule's potential lies in accurately predicting its structure and electronic properties. This section details a robust computational protocol designed to elucidate the key physicochemical characteristics of this compound.
Rationale for Method Selection
The chosen theoretical framework is Density Functional Theory (DFT), which offers an exceptional balance of computational cost and accuracy for molecules of this size. Specifically, the B3LYP functional combined with the 6-311++G(d,p) basis set is proposed.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This hybrid functional is widely recognized for its reliability in predicting the geometric and electronic properties of organic molecules.[1][2]
-
6-311++G(d,p) Basis Set: This is a triple-zeta basis set that provides a high degree of flexibility. The inclusion of diffuse functions (++) is crucial for accurately describing the electron density of the anionic carboxylate groups and the electronegative nitro group, while polarization functions (d,p) are essential for modeling the correct bond angles and molecular shape.[1][2]
All calculations would be performed using a standard quantum chemistry software package like Gaussian or ORCA.
Step-by-Step Computational Protocol
-
Geometric Optimization: The initial step is to find the most stable three-dimensional conformation of the CNBA molecule. An unconstrained geometry optimization will be performed to locate the global minimum on the potential energy surface.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is imperative. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).
-
It provides the theoretical vibrational modes, which can be used to simulate the infrared (FT-IR) spectrum of the molecule.[3]
-
-
Spectroscopic Prediction (NMR): The Gauge-Independent Atomic Orbital (GIAO) method will be employed to predict the ¹H and ¹³C NMR chemical shifts.[4] This method is highly effective for calculating the magnetic shielding tensors of nuclei in a molecule, which are then referenced against a standard (e.g., Tetramethylsilane, TMS) to predict the spectrum.[5]
-
Electronic Structure Analysis:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The energy gap between these orbitals is a critical indicator of the molecule's chemical reactivity, stability, and electronic transition properties.[6][7][8] A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP) Map: An MEP map will be generated to visualize the charge distribution across the molecule.[9][10] This map uses a color scale to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing crucial insights into intermolecular interactions and reaction sites.[9][11][12][13]
-
dot graph TD { A[Start: CNBA Structure Input] --> B{DFT Geometric Optimization B3LYP/6-311++G(d,p)}; B --> C{Frequency Calculation}; C --> D[Confirmation of Energy Minimum]; C --> E[Predicted FT-IR Spectrum]; B --> F{GIAO NMR Calculation}; F --> G[Predicted ¹H & ¹³C NMR Spectra]; B --> H{Electronic Property Analysis}; H --> I[HOMO-LUMO Analysis]; H --> J[MEP Map Generation];
} caption: "Computational workflow for CNBA analysis."
Part 2: Predicted Physicochemical Properties and Analysis
Based on the computational protocol described above, this section presents the expected outcomes and their scientific interpretations.
Predicted Molecular Geometry
The optimization is expected to reveal a non-planar structure due to steric hindrance between the ortho-hydrogens on the biphenyl rings, resulting in a dihedral angle between the two phenyl rings. The carboxylic acid groups will likely engage in intramolecular hydrogen bonding with the adjacent nitro group, influencing the overall conformation.
| Parameter Category | Predicted Values (Representative) |
| Bond Lengths (Å) | C-C (Aromatic): ~1.39-1.41, C-N (Nitro): ~1.48, C=O (Carboxyl): ~1.21, C-O (Carboxyl): ~1.35 |
| Bond Angles (°) | C-C-C (Aromatic): ~120, O-N-O (Nitro): ~124 |
| Dihedral Angle (°) | Phenyl-Phenyl Twist Angle: ~30-45 |
| Table 1: Predicted geometric parameters for the optimized structure of CNBA. |
Predicted Spectroscopic Signatures
The simulated spectra provide a benchmark for experimental validation.
FT-IR Spectroscopy: The infrared spectrum is expected to be dominated by characteristic peaks from its functional groups.[14][15]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Appearance |
| O-H Stretch (Carboxyl Dimer) | 2500-3300 | Very broad band |
| C=O Stretch (Carboxyl) | 1700-1720 | Strong, sharp |
| N-O Asymmetric Stretch | 1520-1550 | Strong, sharp |
| N-O Symmetric Stretch | 1340-1360 | Strong, sharp |
| C-O Stretch (Carboxyl) | 1250-1310 | Medium, sharp |
| Table 2: Key predicted vibrational frequencies for CNBA. |
NMR Spectroscopy: The predicted ¹H and ¹³C NMR spectra will reflect the molecule's symmetry and electronic environment.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹H NMR | ||
| -COOH Protons | 11.0 - 13.0 | Deshielded due to hydrogen bonding and electronegative oxygen atoms.[14] |
| Aromatic Protons | 7.5 - 8.8 | Deshielded by aromatic ring currents and electron-withdrawing groups. |
| ¹³C NMR | ||
| -COOH Carbons | 165 - 175 | Deshielded carbonyl carbon environment.[14] |
| Aromatic Carbons | 120 - 150 | Range reflects substitution patterns and influence of nitro/carboxyl groups. |
| Table 3: Predicted NMR chemical shifts for CNBA. |
Predicted Electronic Properties
-
HOMO-LUMO Analysis: The HOMO is expected to be localized primarily on the 4-carboxyphenyl ring, which is the more electron-rich portion of the molecule. The LUMO is predicted to be concentrated on the 5-nitrobenzoic acid ring, specifically on the nitro group, due to its strong electron-withdrawing nature. The calculated HOMO-LUMO energy gap will likely be in the range of 3.5-4.5 eV, suggesting a molecule with moderate stability and reactivity.[1][16]
-
Molecular Electrostatic Potential (MEP) Map: The MEP map is predicted to show the most negative potential (red/yellow regions) localized around the oxygen atoms of both the carboxyl and nitro groups, identifying these as the primary sites for electrophilic attack and coordination to metal centers.[9][11] The most positive potential (blue regions) will be found around the carboxylic acid protons, confirming their high acidity.
Part 3: Proposed Experimental Validation
Theoretical predictions require empirical validation. This section outlines a plausible synthetic route and the necessary characterization techniques.
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
A highly efficient and common method for constructing biphenyl linkages is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[17][18][19][20][21]
Proposed Reaction: 3-bromo-5-nitrobenzoic acid + 4-carboxyphenylboronic acid → this compound
dot graph LR { node [shape=box, style=rounded, fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Proposed Suzuki coupling synthesis of CNBA."
Step-by-Step Synthesis & Characterization Protocol
-
Reaction Setup: To a flask, add 3-bromo-5-nitrobenzoic acid, 4-carboxyphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).
-
Solvent Addition: Add a solvent mixture, such as 1,2-dimethoxyethane (DME) and water.[18]
-
Reaction Execution: Purge the system with an inert gas (e.g., nitrogen or argon) and heat the mixture under reflux for 4-12 hours, monitoring progress with thin-layer chromatography (TLC).
-
Workup and Isolation: After cooling, acidify the mixture with HCl to precipitate the dicarboxylic acid product. Filter the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture) to obtain pure CNBA.
-
Characterization:
-
FT-IR Spectroscopy: Acquire the IR spectrum of the purified product and compare the positions of the key vibrational bands (O-H, C=O, N-O) with the predicted values in Table 2.
-
NMR Spectroscopy: Dissolve the product in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. Compare the experimental chemical shifts with the predicted values in Table 3.
-
Mass Spectrometry: Confirm the molecular weight of the synthesized compound.
-
Conclusion and Future Directions
This guide has established a comprehensive theoretical and experimental roadmap for the definitive study of this compound. By following the proposed computational workflow, researchers can gain deep insights into the molecule's structural, spectroscopic, and electronic properties a priori. The outlined Suzuki coupling synthesis and subsequent spectroscopic validation provide a clear path to empirically confirm these theoretical predictions.
The characterization of CNBA is the first step. Future studies should leverage this foundational knowledge to explore its application as a building block in supramolecular chemistry, particularly in the synthesis of novel Metal-Organic Frameworks (MOFs) with tailored porosity and functionality for applications in gas storage, catalysis, and sensing.
References
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Kamm, O. & Matthews, A. O. p-NITROBENZOIC ACID. Organic Syntheses. Available at: [Link].
-
Zenteno Gora, H. F. (2018). How to interpret a map of electrostatic potential (MEP)? ResearchGate. Available at: [Link].
- RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde. Google Patents.
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Available at: [Link].
-
Frontier molecular orbital theory. Wikipedia. Available at: [Link].
-
Saršūns, K., et al. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. Crystal Growth & Design. Available at: [Link].
-
Kumar, M. H., et al. (2025). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link].
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Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. Available at: [Link].
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Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research. Available at: [Link].
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Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. (2012). Organic & Biomolecular Chemistry. Available at: [Link].
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Anderson, K. W., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. Available at: [Link].
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Sankaran, K., et al. (2018). Vibrational frequency Analysis, DFT and in Vitro Fungicidal Activity Studies of Biphenyl-4-Carboxylic Acid, 2,4-Difluorobiphenyl and 4-Acetylbiphenyl. Journal of Molecular Structure. Available at: [Link].
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LFT and Frontier Molecular Orbital Theory. (2020). Chemistry LibreTexts. Available at: [Link].
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Saršūns, K., et al. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ChemRxiv. Available at: [Link].
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Rezvan, V. H. (2022). Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. Advanced Journal of Chemistry, Section A. Available at: [Link].
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Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 40-(benzyloxy)- [1,10-biphenyl]-3-carboxylic acid. (2025). IUCr Journals. Available at: [Link].
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de Oliveira, B. G. & Duarte, H. A. (2021). New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review. ResearchGate. Available at: [Link].
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A Comprehensive Technical Guide to 3-(4-Carboxyphenyl)-5-nitrobenzoic Acid for Advanced Research
An In-Depth Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Quality Assessment, and Applications of 5-Nitro-[1,1'-biphenyl]-3,4'-dicarboxylic Acid.
Introduction
3-(4-Carboxyphenyl)-5-nitrobenzoic acid, also known by its IUPAC name 5-nitro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, is a bifunctional aromatic compound of significant interest in the fields of materials science and medicinal chemistry. Its rigid biphenyl core, appended with two carboxylic acid groups and a nitro functionality, makes it an excellent candidate as a linker molecule in the synthesis of Metal-Organic Frameworks (MOFs) and as a versatile building block for novel organic compounds. This guide provides a comprehensive overview of its commercial availability, essential quality control protocols, and key research applications.
Molecular Structure and Properties:
-
IUPAC Name: 5-nitro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
-
CAS Number: 1261931-45-6[1]
-
Molecular Formula: C₁₄H₉NO₆[1]
-
Molecular Weight: 287.23 g/mol
Commercial Availability and Procurement
This compound is available from several commercial suppliers, catering to the needs of research and development laboratories. The purity of the commercially available compound is typically suitable for most research applications, including the synthesis of high-quality crystalline materials. When procuring this chemical, it is crucial to consider the supplier's reputation, stated purity, and the availability of analytical data.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich (Combi-Blocks) | >95% (Typical) | Inquire |
| Key Organics | Not Specified | Inquire |
| King-Pharm | Not Specified | In Stock, Ready to Ship[2] |
| Fluorochem | >95.0% | Inquire |
| BLDpharm | Inquire | Inquire |
Note: Pricing and availability are subject to change. Researchers are advised to contact the suppliers directly for the most current information.
Quality Assessment of Commercial Batches
Ensuring the purity and identity of this compound is a critical first step in any research endeavor. A combination of spectroscopic and chromatographic techniques should be employed to validate the material received from commercial sources.
Workflow for Quality Control
Caption: Quality control workflow for commercial batches.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or DMF-d₇.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the two phenyl rings. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the two carboxylic acid carbons and the carbons of the aromatic rings.
2. High-Performance Liquid Chromatography (HPLC)
HPLC is essential for determining the purity of the compound.
-
Method: A reverse-phase HPLC method is typically employed.
-
Column: A C18 column is a suitable choice.
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile is commonly used.
-
Detection: UV detection at a wavelength where the aromatic rings absorb (e.g., 254 nm) is appropriate.
-
Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.
3. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Technique: Electrospray ionization (ESI) is a suitable method.
-
Expected Mass: The mass spectrum should show a prominent ion corresponding to the molecular weight of the compound (287.23 g/mol ), likely as the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. For a related isomer, 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid, the calculated mass for C₁₄H₉NO₆ is 287.0430, with a found value of 287.0422, demonstrating the accuracy of this technique.
Research Applications
The primary research application of this compound is as a linker in the synthesis of Metal-Organic Frameworks (MOFs). The rigid structure and the presence of two carboxylate groups allow for the formation of robust, porous frameworks with various metal ions. The nitro group can serve several purposes: it can modify the electronic properties of the framework, act as a site for post-synthetic modification, or influence the framework's topology.
Synthesis of Metal-Organic Frameworks (MOFs)
The general synthesis of MOFs using this linker involves the reaction of the dicarboxylic acid with a metal salt under solvothermal conditions.
Caption: General workflow for MOF synthesis.
While specific MOFs based on this compound are not yet widely reported in the literature, the use of a structurally similar linker, 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid, in the synthesis of a DUT-5 isoreticular framework demonstrates the potential of this class of compounds. The resulting "DUT-5-nitro" material was successfully synthesized, indicating that the nitro functionality is stable under the solvothermal reaction conditions.
The presence of the nitro group on the linker can be leveraged for post-synthetic modification. For example, the nitro group can be reduced to an amine group, which can then be further functionalized to tailor the properties of the MOF for specific applications, such as catalysis, gas separation, or drug delivery.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. A Safety Data Sheet (SDS) should be consulted for detailed information.
-
General Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1]
Conclusion
This compound is a commercially available and valuable building block for the synthesis of advanced materials, particularly Metal-Organic Frameworks. Its well-defined structure and functional groups offer researchers opportunities to design and create materials with tailored properties. Proper quality assessment of the starting material is crucial for obtaining reproducible and reliable research results. As the exploration of functional MOFs continues to expand, the utility of specialized linkers like this is expected to grow, opening up new avenues in materials science and beyond.
References
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Methodological & Application
Application Notes and Protocols for the Use of 3-(4-Carboxyphenyl)-5-nitrobenzoic Acid as a Linker for Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of Functionalized Linkers in MOF Synthesis
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, sensing, and notably, in the biomedical field for drug delivery.[1][2] The modular nature of MOFs, arising from the self-assembly of metal ions or clusters with organic linkers, allows for the precise tuning of their structural and chemical properties.[3][4] The choice of the organic linker is paramount in dictating the final architecture and functionality of the MOF. Multi-carboxylic acid linkers are frequently employed due to their ability to form robust and porous frameworks.[5]
This application note focuses on the potential of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid as a linker for the synthesis of novel MOFs. This particular linker is of significant interest due to its asymmetric dicarboxylic acid nature, which can lead to complex and unique network topologies. Furthermore, the presence of the electron-withdrawing nitro group offers a site for post-synthetic modification and can influence the framework's electronic properties, making it a promising candidate for applications in catalysis and as a sensor.[3] While the direct synthesis of MOFs using this specific linker is not yet widely documented in peer-reviewed literature, this guide will provide detailed protocols and insights based on analogous systems utilizing nitro-functionalized dicarboxylic acid linkers. This will serve as a foundational methodology for researchers to explore the synthesis and application of MOFs derived from this compound.
Properties of the this compound Linker
A thorough understanding of the linker's properties is crucial for designing a successful MOF synthesis strategy.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉NO₆ | |
| Molecular Weight | 287.23 g/mol | |
| Structure | Asymmetric dicarboxylic acid with a nitro functional group | - |
| Key Functional Groups | Two carboxyl groups for coordination with metal centers; one nitro group for potential post-synthetic modification or influencing electronic properties. | - |
The asymmetry of the linker, with its two carboxylic acid groups in different chemical environments, can lead to lower symmetry in the resulting MOF structure, which can be advantageous for creating unique pore geometries. The nitro group, being a strong electron-withdrawing group, can enhance the acidity of the carboxylic acid protons, potentially influencing the deprotonation and coordination process during MOF synthesis.
Exemplary Synthesis of a Zinc-Based MOF: A Protocol Based on Analogous Nitro-Functionalized Linkers
While a specific protocol for this compound is not available, the following solvothermal synthesis of a zinc-based MOF, adapted from methodologies for similar nitro-dicarboxylic acid linkers, provides a robust starting point. Zinc is often chosen for biomedical applications due to its biocompatibility.[6]
Experimental Workflow
Caption: Solvothermal synthesis workflow for a hypothetical MOF using this compound.
Detailed Step-by-Step Protocol
Materials:
-
This compound (Linker)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Chloroform or Methanol (for solvent exchange)
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
Reagent Preparation:
-
In a 20 mL scintillation vial, dissolve 0.05 mmol of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.
-
Rationale: The molar ratio of metal to linker is a critical parameter that influences the resulting MOF structure. A 2:1 ratio is a common starting point for dicarboxylic acid linkers.
-
-
Mixing and Sonication:
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Sonicate the mixture for 10-15 minutes to ensure homogeneity.
-
Rationale: Proper mixing is essential for uniform crystal nucleation and growth.
-
-
Solvothermal Synthesis:
-
Seal the autoclave and place it in a preheated oven at 120°C for 24 hours.
-
Rationale: Solvothermal synthesis, conducted above the boiling point of the solvent in a closed system, facilitates the crystallization of the MOF. The temperature and reaction time are key parameters that may require optimization.[7]
-
-
Cooling and Isolation:
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration or decantation.
-
Rationale: Slow cooling can promote the formation of larger, higher-quality crystals suitable for single-crystal X-ray diffraction.
-
-
Washing and Solvent Exchange:
-
Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Immerse the crystals in a volatile solvent like chloroform or methanol for 24 hours, replacing the solvent several times.
-
Rationale: The pores of the as-synthesized MOF are typically filled with the high-boiling point solvent (DMF). Solvent exchange with a more volatile solvent is necessary for activation.
-
-
Activation:
-
Decant the solvent and heat the crystals under a dynamic vacuum at a temperature below the decomposition point of the MOF (e.g., 150°C) for 12 hours.
-
Rationale: Activation removes the solvent molecules from the pores, making the internal surface area accessible for guest molecules.
-
Characterization of the Resulting MOF
A comprehensive characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk sample. | A diffraction pattern with sharp peaks, which should match the simulated pattern from single-crystal X-ray diffraction if available. |
| Single-Crystal X-Ray Diffraction (SCXRD) | To determine the precise three-dimensional atomic structure of the MOF. | Provides detailed information on bond lengths, bond angles, coordination environment of the metal, and the network topology. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes. | A TGA curve showing weight loss steps corresponding to the removal of guest/solvent molecules and eventual framework collapse. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups to the metal center. | A shift in the characteristic C=O stretching frequency of the carboxylic acid upon coordination to the metal ion. |
| Brunauer-Emmett-Teller (BET) Surface Area Analysis | To measure the specific surface area and pore volume of the activated MOF. | An N₂ adsorption-desorption isotherm from which the surface area and pore size distribution can be calculated. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the integrity of the organic linker after MOF digestion. | ¹H and ¹³C NMR spectra of the digested MOF should match those of the pure linker. |
Potential Applications in Drug Development
MOFs constructed from functionalized linkers like this compound hold significant promise in the realm of drug development.
Drug Delivery
The inherent porosity of MOFs makes them excellent candidates for drug delivery vehicles.[1][8] The tunable pore size can be engineered to accommodate a wide range of therapeutic molecules. The nitro group on the linker could potentially interact with specific drug molecules through hydrogen bonding or other non-covalent interactions, influencing drug loading and release kinetics.
Workflow for Drug Loading and Release Studies:
Caption: General workflow for drug loading and in vitro release studies using MOFs.
A hypothetical study could involve loading an anticancer drug, such as doxorubicin, into the pores of the MOF. The release profile could then be studied under physiological conditions (pH 7.4) and in a simulated acidic tumor microenvironment (pH ~5.5). The nitro group might also serve as a handle for attaching targeting ligands to direct the MOF to specific cancer cells.
Catalysis
The metal centers in MOFs can act as Lewis acid sites, and the organic linkers can be functionalized to introduce catalytic activity.[3][9] The nitro group in the linker could potentially be reduced to an amino group post-synthetically. This amino-functionalized MOF could then serve as a basic catalyst for various organic transformations relevant to pharmaceutical synthesis.
Conclusion and Future Outlook
This compound presents a compelling case for its use as a versatile linker in the design of novel MOFs. Its asymmetry and the presence of a functionalizable nitro group open up avenues for creating MOFs with unique structural and chemical properties. While direct experimental data for MOFs synthesized from this specific linker is currently limited, the protocols and characterization techniques outlined in this application note, based on analogous systems, provide a solid foundation for researchers to embark on the exploration of this promising building block. The potential applications in targeted drug delivery and catalysis underscore the importance of further investigation into MOFs derived from this compound, which could lead to significant advancements in drug development and materials science.
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Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances. [Link]
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Metal–Organic Frameworks for Drug Delivery: A Design Perspective. PubMed Central. [Link]
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Ionic Liquid Functionalized Metal–Organic Framework ([DEIm][PF6]@MOF-5): Synthesis, Characterization, and Catalytic Application in the Reduction of 4-Nitrophenol. PubMed Central. [Link]
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Metal–organic frameworks based on 4-(4-carboxyphenyl)-2,2,4,4-terpyridine: structures, topologies and electrocatalytic behaviors in sodium laurylsulfonate aqueous solution. RSC Publishing. [Link]
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The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties. RSC Publishing. [Link]
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Synthesis of luminescent thorium-based metal–organic frameworks with 1,2,4,5-tetrakis(4-carboxyphenyl)benzene. RSC Publishing. [Link]
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Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. ScienceDirect. [Link]
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Synthesis of luminescent thorium-based metal–organic frameworks with 1,2,4,5-tetrakis(4-carboxyphenyl)benzene. PubMed Central. [Link]
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Application Notes & Protocols: Solvothermal Synthesis of Metal-Organic Frameworks with 3-(4-Carboxyphenyl)-5-nitrobenzoic Acid for Drug Delivery Applications
Introduction: Harnessing the Potential of a Nitro-Functionalized Ligand in MOF Chemistry
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and notably, in the biomedical field as advanced drug delivery systems.[1][2] The rational design of MOFs, achieved through the judicious selection of metal nodes and organic linkers, allows for precise control over their pore size, surface functionality, and overall chemical environment. This high degree of tunability is paramount for applications in drug delivery, where factors such as drug loading capacity, controlled release kinetics, and biocompatibility are critical.[3]
This application note details the solvothermal synthesis of a novel MOF utilizing 3-(4-Carboxyphenyl)-5-nitrobenzoic acid as the organic linker. The presence of the nitro group and the biphenyl-dicarboxylic acid structure offers a unique combination of functionalities. The nitro group can enhance the framework's stability and provides a polar environment, which can be advantageous for the encapsulation and controlled release of specific therapeutic agents. Furthermore, zinc-based MOFs are particularly attractive for biomedical applications due to the low toxicity and biocompatibility of zinc ions, which are essential trace elements in the human body.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining a detailed protocol for the solvothermal synthesis of a zinc-based MOF with this compound. It further describes the subsequent loading of a model anticancer drug, Doxorubicin, and the characterization of its release profile. The causality behind each experimental step is explained to provide a deeper understanding of the synthesis process and to ensure the reproducibility and reliability of the results.
Experimental Section
Materials and Reagents
-
This compound (Ligand)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Ethanol (Solvent for washing)
-
Doxorubicin Hydrochloride (DOX) (Model Drug)
-
Phosphate-Buffered Saline (PBS) at pH 7.4 and pH 5.5
Solvothermal Synthesis of Zn-MOF with this compound
This protocol is adapted from established solvothermal synthesis methods for MOFs with structurally similar nitro-functionalized ligands.[4]
Protocol:
-
Preparation of the Precursor Solution:
-
In a 20 mL glass scintillation vial, dissolve 0.1 mmol of this compound in 10 mL of N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of DMF.
-
Causality: The use of separate dissolution steps ensures that both the organic linker and the metal salt are fully solvated before mixing, which promotes a more controlled and uniform nucleation and growth of the MOF crystals. DMF is a common solvent for solvothermal synthesis due to its high boiling point and its ability to dissolve a wide range of organic and inorganic compounds.[6]
-
-
Mixing and Reaction:
-
Slowly add the zinc nitrate solution to the ligand solution under constant stirring.
-
Tightly cap the vial to prevent solvent evaporation during the reaction.
-
Causality: The slow addition of the metal salt solution to the ligand solution helps to control the initial nucleation rate, which can influence the size and morphology of the resulting MOF crystals.
-
-
Solvothermal Reaction:
-
Place the sealed vial in a programmable oven.
-
Heat the mixture to 120 °C and maintain this temperature for 24 hours.
-
After the reaction is complete, allow the oven to cool down to room temperature naturally.
-
Causality: The elevated temperature and pressure conditions of the solvothermal method facilitate the coordination reaction between the metal ions and the organic linker, leading to the formation of a crystalline MOF structure. The reaction time is optimized to allow for complete crystal growth.[7]
-
-
Product Isolation and Washing:
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Subsequently, wash the product with ethanol (3 x 10 mL) to exchange the high-boiling DMF with a more volatile solvent.
-
Causality: The washing steps are crucial for obtaining a pure MOF material. The solvent exchange with ethanol facilitates the subsequent activation process.
-
-
Activation of the MOF:
-
Dry the washed MOF crystals under vacuum at 80 °C for 12 hours.
-
Causality: The activation step is essential to remove the solvent molecules occluded within the pores of the MOF, making the porous network accessible for drug loading.
-
Table 1: Summary of Synthesis Parameters
| Parameter | Value | Rationale |
| Ligand | This compound | Provides the organic framework with nitro-functionality. |
| Metal Source | Zinc Nitrate Hexahydrate | Biocompatible metal node for biomedical applications.[5] |
| Solvent | N,N-Dimethylformamide (DMF) | High boiling point and good solubility for reactants.[6] |
| Temperature | 120 °C | Promotes crystal formation in solvothermal synthesis.[7] |
| Time | 24 hours | Allows for complete crystal growth.[7] |
Characterization of the Synthesized Zn-MOF
To ensure the successful synthesis and to understand the properties of the Zn-MOF, a series of characterization techniques should be employed:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups of the ligand to the zinc metal centers.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.
-
Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the MOF particles.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and porosity of the activated MOF.
Diagram 1: Solvothermal Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of the Zn-MOF.
Drug Loading and In Vitro Release Study
Protocol for Doxorubicin (DOX) Loading:
-
Preparation of DOX Solution: Prepare a stock solution of Doxorubicin Hydrochloride in deionized water (e.g., 1 mg/mL).
-
Loading Procedure:
-
Disperse 10 mg of the activated Zn-MOF in 5 mL of the DOX solution.
-
Stir the suspension at room temperature in the dark for 24 hours to allow for maximum drug loading.
-
Causality: Stirring ensures continuous interaction between the MOF and the drug molecules, facilitating their diffusion into the pores. The process is carried out in the dark to prevent any potential photodegradation of the light-sensitive Doxorubicin.
-
-
Isolation of DOX-loaded MOF:
-
Collect the DOX-loaded MOF (DOX@Zn-MOF) by centrifugation.
-
Wash the product with deionized water to remove any surface-adsorbed DOX.
-
Dry the DOX@Zn-MOF under vacuum at room temperature.
-
-
Quantification of Loaded DOX:
-
Measure the absorbance of the supernatant before and after the loading process using a UV-Vis spectrophotometer at the characteristic wavelength of DOX (around 480 nm).
-
Calculate the loading efficiency and loading capacity using the following formulas:
-
Loading Efficiency (%) = [(Initial mass of DOX - Mass of DOX in supernatant) / Initial mass of DOX] x 100
-
Loading Capacity (wt%) = [Mass of loaded DOX / Mass of DOX@Zn-MOF] x 100
-
-
Protocol for In Vitro DOX Release:
-
Release Study Setup:
-
Disperse a known amount of DOX@Zn-MOF (e.g., 5 mg) in a dialysis bag containing 5 mL of PBS buffer (pH 7.4 or pH 5.5).
-
Immerse the dialysis bag in 50 mL of the corresponding PBS buffer at 37 °C with gentle stirring.
-
Causality: The use of two different pH values simulates the physiological conditions of the bloodstream (pH 7.4) and the acidic microenvironment of tumor tissues (pH 5.5), allowing for the investigation of pH-responsive drug release.[4][8] 37 °C is used to mimic the human body temperature.
-
-
Sample Collection and Analysis:
-
At predetermined time intervals, withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh PBS buffer to maintain a constant volume.
-
Measure the concentration of DOX in the collected aliquots using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the cumulative percentage of DOX released over time.
-
Plot the cumulative release profile as a function of time for both pH conditions.
-
Diagram 2: Drug Loading and Release Workflow
Caption: Workflow for Doxorubicin loading and in vitro release from the Zn-MOF.
Expected Results and Discussion
The solvothermal synthesis is expected to yield a crystalline Zn-MOF with a high surface area and porosity, as confirmed by PXRD and BET analysis. The FTIR spectrum should show a shift in the carboxylate stretching frequencies compared to the free ligand, indicating successful coordination to the zinc centers. TGA will likely reveal a stable framework up to a certain temperature, with an initial weight loss corresponding to the removal of guest solvent molecules.
The drug loading experiments are anticipated to demonstrate a significant encapsulation of Doxorubicin within the MOF pores. The release profile is expected to be pH-dependent, with a faster release rate at the acidic pH of 5.5 compared to the physiological pH of 7.4.[4] This pH-triggered release is a desirable feature for targeted cancer therapy, as the acidic tumor microenvironment would promote the localized release of the anticancer drug, potentially minimizing side effects on healthy tissues. The nitro group on the ligand may also influence the drug-framework interactions, potentially leading to a more sustained release profile.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the solvothermal synthesis of a novel zinc-based MOF using this compound as a functional organic linker. The described methodologies for drug loading and in vitro release studies offer a robust framework for evaluating the potential of this MOF as a carrier for therapeutic agents. The inherent properties of the nitro-functionalized ligand, combined with the biocompatibility of the zinc-based framework, make this system a promising candidate for further investigation in the field of targeted drug delivery and nanomedicine. The provided protocols are designed to be self-validating, with clear explanations for each step to ensure reproducibility and to empower researchers to explore the exciting possibilities of these advanced materials.
References
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Ye, J., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iranian Journal of Pharmaceutical Research, 22(1), e136238. [Link]
- Hidayat, A., et al. (2014). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. IPTEK, Journal of Proceeding Series, 1, 565-569.
- Gascón, I., et al. (2017). Drug delivery and controlled release from biocompatible metal–organic frameworks using mechanical amorphization.
-
Li, S., et al. (2021). Metal-organic frameworks for advanced drug delivery. Frontiers in Chemistry, 9, 748813. [Link]
- Chowdhury, M. A. (2017). The Applications of Metal-organic-frameworks in Controlled Release of Drugs. Review Journal of Chemistry, 7(1), 1-22.
- Wang, S., et al. (2015). A series of MOFs based on a tricarboxylic acid and various N-donor ligands: syntheses, structures, and properties. CrystEngComm, 17(3), 569-581.
- Patel, K., et al. (2024).
-
Ye, J., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Brieflands, 22(1), e136238. [Link]
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-
Al-Absi, M., et al. (2023). A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity. Molecules, 28(21), 7300. [Link]
-
Ye, J., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PubMed. [Link]
-
Wang, Z., et al. (2022). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. ACS Applied Bio Materials, 5(7), 3016-3032. [Link]
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- Shivachev, B., et al. (2012). Synthesis of MOFs from Zn,Cd,Ni-4-carboxyphenylboronic acid with DMF solvent.
- Huang, W., et al. (2021). Metal-organic Frameworks: Preparation, Sensing, Drug Delivery, Imaging and Therapy. SciTePress.
-
He, Z., et al. (2022). Biomedical Metal-Organic Framework Materials: Perspectives and Challenges. Advanced Science, 9(26), 2202020. [Link]
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Arayici, M., et al. (2022). Biomedical Applications of Metal–Organic Frameworks Revisited. ACS Applied Materials & Interfaces, 14(38), 42965-42986. [Link]
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Zhang, Y., et al. (2022). Recent progress in functional metal–organic frameworks for bio-medical application. Journal of Materials Chemistry B, 10(30), 5693-5712. [Link]
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Farooq, A., et al. (2023). Metal–organic frameworks for biomedical applications: bridging materials science and regenerative medicine. Journal of Materials Chemistry B, 11(37), 8821-8845. [Link]
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Application Notes & Protocols: Comprehensive Characterization of Metal-Organic Frameworks (MOFs) Derived from 3-(4-Carboxyphenyl)-5-nitrobenzoic Acid
Foreword: The Significance of Nitro-Functionalization
Metal-Organic Frameworks (MOFs) synthesized from 3-(4-carboxyphenyl)-5-nitrobenzoic acid represent a class of crystalline materials with significant potential. The ligand's inherent asymmetry and, more importantly, its nitro (-NO₂) functional group, introduce a strong electron-withdrawing character and a site for specific molecular interactions.[1][2] These features can enhance properties crucial for applications ranging from gas separation and storage to catalysis and targeted drug delivery.[1][3] The nitro group can augment the Lewis acidity of the framework, create specific binding pockets for polar molecules like CO₂, and serve as a reactive handle for post-synthetic modification.[1][2]
This guide provides a comprehensive framework for the characterization of these specific MOFs. It moves beyond a simple listing of techniques, instead focusing on the causal logic behind the experimental workflow—explaining why each step is critical for a holistic understanding of the material's structure, stability, and function. The protocols described herein are designed to be self-validating, ensuring robust and reproducible results.
Overall Characterization Workflow
A systematic approach is essential to fully elucidate the properties of a newly synthesized MOF. The workflow begins with fundamental checks to confirm successful synthesis and concludes with detailed analyses of the material's functional properties.
Caption: A logical workflow for the characterization of novel MOFs.
Core Structural and Compositional Verification
This initial phase confirms the successful formation of a crystalline material incorporating the intended ligand and metal ions.
Powder X-Ray Diffraction (PXRD)
Causality: PXRD is the foremost technique to verify the crystallinity and phase purity of the bulk synthesized material.[4] A sharp, well-defined diffraction pattern indicates a highly ordered, crystalline structure, while a broad halo suggests an amorphous product. Comparing the experimental pattern with a simulated pattern (if a single-crystal structure is known) confirms that the bulk material is representative of the solved structure.
Protocol:
-
Sample Preparation: Gently grind a small amount (10-20 mg) of the as-synthesized MOF into a fine, homogeneous powder using an agate mortar and pestle.
-
Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.
-
Data Collection: Collect the diffraction pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). A typical scan range would be from 5° to 50° 2θ with a step size of 0.02°.
-
Analysis: Compare the obtained pattern against known phases, starting materials, and, if available, the simulated pattern from single-crystal data. The absence of peaks corresponding to starting materials indicates high purity.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy confirms the successful coordination of the this compound ligand to the metal centers. The key insight comes from the shift of the carboxylate (-COOH) vibrational bands upon deprotonation and coordination. Furthermore, it verifies the persistence of the nitro (-NO₂) group within the final framework.
Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the MOF sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.
-
Data Collection: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis:
-
Ligand: Identify the strong C=O stretch of the carboxylic acid in the free ligand, typically around 1700 cm⁻¹.
-
MOF: Look for the disappearance of this peak and the appearance of two new bands corresponding to the asymmetric (ν_as, ~1510–1615 cm⁻¹) and symmetric (ν_s, ~1320–1390 cm⁻¹) stretching of the coordinated carboxylate group (COO⁻).[3]
-
Nitro Group: Confirm the presence of the characteristic N-O stretching vibrations, typically appearing as strong bands around 1510-1615 cm⁻¹ (asymmetric) and 1320-1390 cm⁻¹ (symmetric).[3]
-
Caption: PXRD and FTIR provide complementary data on crystallinity and chemical composition.
Definitive Structural and Morphological Analysis
Once the basic identity is confirmed, these techniques provide high-resolution information about the MOF's three-dimensional structure and particle morphology.
Single-Crystal X-Ray Diffraction (SCXRD)
Causality: SCXRD is the gold standard for unambiguously determining the atomic arrangement, connectivity, bond lengths, and angles within the MOF.[4] It provides the fundamental crystal structure from which crucial properties like pore dimensions and topology can be calculated. This is only possible if single crystals of sufficient size and quality can be grown.
Protocol:
-
Crystal Selection: Under a microscope, select a suitable single crystal (typically 50-200 µm in size) free of cracks or defects.
-
Mounting: Mount the crystal on a goniometer head.
-
Data Collection: Perform data collection on a single-crystal diffractometer, usually at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution & Refinement: Solve and refine the crystal structure using specialized software (e.g., SHELX, Olex2) to obtain the final crystallographic information file (CIF).
Scanning Electron Microscopy (SEM)
Causality: SEM is used to visualize the morphology (e.g., cubic, rod-like, leaf-like), size distribution, and surface features of the MOF crystals.[5] This is important for understanding the bulk properties of the powder and for applications where particle size and shape are critical.
Protocol:
-
Sample Preparation: Disperse a small amount of the MOF powder onto a carbon tape-covered SEM stub.
-
Coating: Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.
-
Imaging: Acquire images at various magnifications to observe the overall morphology and fine surface details.
Porosity and Stability Assessment
These analyses quantify the internal pore structure and the material's robustness under thermal stress—critical parameters for applications in storage, separation, and catalysis.
Gas Sorption Analysis
Causality: Gas sorption isotherms, typically using N₂ at 77 K, are essential for determining the specific surface area, pore volume, and pore size distribution of a MOF.[6] The Brunauer-Emmett-Teller (BET) method is widely applied to calculate the surface area.[6] Given the polar nitro group, performing CO₂ sorption analysis (at 273 K or 298 K) is also highly recommended to probe the specific interactions between the framework and CO₂, which is relevant for carbon capture applications.[2]
Protocol:
-
Activation (Degassing): Place a known mass of the MOF sample (50-100 mg) in a sample tube. Heat the sample under high vacuum (e.g., 120-150 °C for 12 hours) to remove any guest molecules occluded in the pores. The activation temperature should be determined from TGA data to avoid framework decomposition.
-
N₂ Sorption: Cool the sample to 77 K and measure the N₂ adsorption-desorption isotherm.
-
Data Analysis:
-
BET Surface Area: Calculate the surface area using the BET equation, typically in the relative pressure (P/P₀) range of 0.05-0.3.
-
Pore Volume: Determine the total pore volume from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ = 0.99).
-
Pore Size Distribution: Use methods like Non-Local Density Functional Theory (NLDFT) to calculate the pore size distribution.
-
Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.[7] A typical TGA curve for a MOF shows an initial mass loss due to the removal of guest solvent molecules, followed by a plateau indicating the stable temperature range of the framework, and finally a sharp mass loss corresponding to framework decomposition.
Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the MOF (5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Measurement: Heat the sample at a constant rate (e.g., 5 or 10 °C/min) under a controlled atmosphere (e.g., N₂ or air) up to a high temperature (e.g., 600-800 °C).
-
Analysis: Analyze the resulting thermogram to identify the temperatures for solvent loss and framework decomposition. The thermal stability is typically defined as the onset temperature of the final, drastic weight loss.
Quantitative Data Summary
The following table summarizes the key quantitative parameters obtained from the characterization techniques described. The values provided are representative and will vary based on the specific metal ion and synthesis conditions.
| Parameter | Technique | Typical Value/Range | Significance |
| Crystallographic System | SCXRD | Varies (e.g., Triclinic, Monoclinic) | Defines the fundamental symmetry of the unit cell.[8] |
| Unit Cell Parameters | SCXRD | a, b, c (Å); α, β, γ (°) | Dimensions of the repeating unit in the crystal lattice.[9] |
| BET Surface Area (S_BET) | N₂ Sorption | 500 - 2500 m²/g | Quantifies the accessible surface area for molecular interactions.[10] |
| Micropore Volume | N₂ Sorption | 0.2 - 0.9 cm³/g | Measures the volume of pores smaller than 2 nm.[9] |
| Thermal Stability | TGA | 250 - 400 °C | Indicates the maximum temperature the framework can withstand before collapse.[11] |
| CO₂ Uptake (273 K, 1 bar) | CO₂ Sorption | 50 - 180 cm³/g | Measures the capacity for CO₂ adsorption, enhanced by the nitro group.[2] |
References
-
MDPI. (2023, July 10). A Nitro Functionalized MOF with Multi-Enzyme Mimetic Activities for the Colorimetric Sensing of Glucose at Neutral pH. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Facilitated explosion of nitro compounds confined in metal–organic frameworks. Journal of Materials Chemistry A. Available from: [Link]
-
ResearchGate. (2024, February 9). (PDF) Synthesis, characterization and functionalization of MOFs and their use in Knoevenagel condensation reactions between ethyl cyanoacetate and 4-nitrobenzaldehyde. Available from: [Link]
-
Royal Society of Chemistry. (2013). Synthesis, characterization and observation of structural diversities in a series of transition metal based furan dicarboxylic acid systems. CrystEngComm. Available from: [Link]
-
ResearchGate. (2015, August 10). Synthesis and Characterization of Two Metal-Organic Frameworks (MOFs) with Nitro Group Functionalization Ligands | Request PDF. Available from: [Link]
-
Royal Society of Chemistry. (2022, August 1). Detection of nitrophenols with a fluorescent Zr(IV) metal–organic framework functionalized with benzylamino groups. Available from: [Link]
-
National Institutes of Health. (2023, July 10). A Nitro Functionalized MOF with Multi-Enzyme Mimetic Activities for the Colorimetric Sensing of Glucose at Neutral pH. PMC. Available from: [Link]
-
SciSpace. (n.d.). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. Available from: [Link]
-
ResearchGate. (2021, November 21). Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption. Available from: [Link]
-
PubMed. (2024, March 8). Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. Available from: [Link]
-
PLOS. (n.d.). Diversity-driven, efficient exploration of a MOF design space to optimize MOF properties. Available from: [Link]
-
ResearchGate. (2015, August 8). Synthesis and Characterization of MOF-5. Available from: [Link]
-
National Institutes of Health. (2023, July 14). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PMC. Available from: [Link]
-
ResearchGate. (n.d.). Green Synthesis of Zr-CAU-28: Structure and Properties of the First Zr-MOF Based on 2,5-Furandicarboxylic Acid | Request PDF. Available from: [Link]
-
ResearchGate. (n.d.). Structural characterizations of thermal annealed MOF-5 samples at 350.... Available from: [Link]
-
SpringerLink. (2011, November 24). Thermal analysis and heat capacity study of metal-organic frameworks. Available from: [Link]
-
National Institutes of Health. (2024, April 29). Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. PMC. Available from: [Link]
-
ResearchGate. (2021, August 6). Metal-organic frameworks composed of nitro groups: Preparation and applications in adsorption and catalysis | Request PDF. Available from: [Link]
-
ChemistryViews. (2020, June 1). Nitro-Functionalized Metal–Organic Frameworks for CO₂ Binding. Available from: [Link]
-
National Institutes of Health. (n.d.). Thermal Engineering of Metal–Organic Frameworks for Adsorption Applications: A Molecular Simulation Perspective. PMC. Available from: [Link]
-
National Institutes of Health. (2023, January 10). Structural Properties of Metal–Organic Frameworks at Elevated Thermal Conditions via a Combined Density Functional Tight Binding Molecular Dynamics (DFTB MD) Approach. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties. Available from: [Link]
-
National Institutes of Health. (2022, August 2). Synthesis and Characterization of the Metal–Organic Framework CIM-80 for Organic Compounds Adsorption. PMC. Available from: [Link]
-
National Institutes of Health. (n.d.). The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. Available from: [Link]
-
MDPI. (n.d.). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. Available from: [Link]
-
Royal Society of Chemistry. (2014). Metal–organic frameworks based on 4-(4-carboxyphenyl)-2,2,4,4-terpyridine: structures, topologies and electrocatalytic behaviors in sodium laurylsulfonate aqueous solution. CrystEngComm. Available from: [Link]
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protocol for synthesizing coordination polymers with 3-(4-Carboxyphenyl)-5-nitrobenzoic acid
Application Note & Protocol Guide
Topic: Protocol for Synthesizing Coordination Polymers with 3-(4-Carboxyphenyl)-5-nitrobenzoic acid
For: Researchers, scientists, and drug development professionals.
Introduction: Crafting Crystalline Networks with Functionalized Linkers
Coordination polymers (CPs), and their highly porous subclass, metal-organic frameworks (MOFs), represent a frontier in materials science, constructed from metal ions or clusters linked by organic ligands. Their modular nature allows for the design of materials with tailored properties for applications ranging from gas storage and separation to catalysis and drug delivery.[1][2] The choice of the organic linker is paramount as it dictates the topology, dimensionality, and chemical functionality of the resulting framework.
This guide focuses on the synthesis of coordination polymers using This compound as the primary organic linker. This V-shaped dicarboxylate ligand is of particular interest due to its dual-functionality:
-
Two Carboxylate Groups: These groups provide the primary coordination sites to bind with metal centers, enabling the formation of robust, extended one-, two-, or three-dimensional networks.[3]
-
Nitro Functional Group: The electron-withdrawing nitro group (-NO2) can modify the electronic properties of the framework and offers a site for post-synthetic modification.[4] Furthermore, nitro-functionalized CPs have shown potential in applications such as the selective sensing or catalytic reduction of nitroaromatic compounds.[5]
This document serves as a comprehensive guide, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale. It is designed to empower researchers to not only replicate these protocols but also to intelligently adapt them for the synthesis of novel materials.
Core Synthetic Strategy: Solvothermal Synthesis
The most prevalent and effective method for producing high-quality crystalline coordination polymers is solvothermal synthesis.[6] This technique involves heating the reactants (metal salt and organic linker) in a sealed vessel in the presence of a solvent at a temperature above its boiling point. The autogenous pressure generated under these conditions facilitates the dissolution of reactants and promotes the growth of single crystals.
Key Parameters and Their Influence
The success of a solvothermal synthesis is a delicate balance of several experimental variables. Understanding their interplay is crucial for controlling the outcome.
| Parameter | Rationale & Expert Insights | Typical Range |
| Temperature | Controls the kinetics of crystal nucleation and growth. Higher temperatures can lead to more thermodynamically stable phases, but may also risk linker decomposition. A temperature screen is often the first step in optimization. | 80 - 150 °C |
| Solvent System | The solvent's polarity, boiling point, and coordinating ability are critical. N,N-Dimethylformamide (DMF) is a common choice due to its high boiling point and ability to solvate both metal salts and carboxylate linkers. It can also act as a template or decompose in situ to generate a base (dimethylamine), which helps deprotonate the carboxylic acid. | DMF, DEF, DMAc, Ethanol, Water, or mixtures |
| Metal-to-Ligand Ratio | This ratio directly influences the coordination environment of the metal center and the final topology of the network. A 1:1 or 2:1 ratio is a common starting point for dicarboxylate linkers. | 2:1 to 1:2 (Metal:Ligand) |
| pH / Modulators | The addition of acids or bases can influence the deprotonation state of the linker and the formation of metal-oxo clusters. Modulators (e.g., monocarboxylic acids like formic acid or acetic acid) can compete with the primary linker, slowing down crystal growth to yield larger, higher-quality crystals. | Additives like HCl, HNO₃, or formic acid are common. |
| Reaction Time | Sufficient time is needed for crystal growth. Too short a time may result in amorphous powders or microcrystalline material, while excessively long times can lead to the formation of less desirable, more stable phases. | 12 - 72 hours |
Detailed Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a Zn(II) Coordination Polymer
This protocol provides a robust starting point for synthesizing a coordination polymer using Zinc(II) nitrate and the target ligand. Zinc(II) is often chosen for initial studies due to its flexible coordination geometry.
Materials:
-
This compound (H₂L)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF), high purity
-
Ethanol, reagent grade
-
Dichloromethane (DCM), reagent grade
-
20 mL Scintillation vials or Teflon-lined stainless steel autoclave
-
Programmable laboratory oven
-
Ultrasonicator bath
Step-by-Step Methodology:
-
Reactant Preparation: In a 20 mL glass scintillation vial, combine:
-
This compound (e.g., 0.05 mmol, 14.4 mg).
-
Zn(NO₃)₂·6H₂O (e.g., 0.05 mmol, 14.9 mg). This establishes a 1:1 molar ratio.
-
-
Solvent Addition: Add 10 mL of DMF to the vial.
-
Homogenization: Tightly cap the vial and place it in an ultrasonicator bath for approximately 15 minutes to ensure the solids are well-dispersed and largely dissolved.[7] A clear solution may not be fully achieved at room temperature.
-
Heating and Crystallization:
-
Place the sealed vial in a programmable laboratory oven.
-
Ramp the temperature to 120 °C over 2 hours.
-
Hold the temperature at 120 °C for 48 hours.
-
Slowly cool the oven to room temperature over 12 hours. Rationale: Slow cooling is critical for promoting the growth of well-defined single crystals suitable for X-ray diffraction.
-
-
Product Isolation and Washing:
-
After cooling, crystals should be visible at the bottom of the vial.
-
Carefully decant the mother liquor.
-
Wash the crystalline product by adding 5 mL of fresh DMF, gently agitating, and decanting. Repeat this step three times to remove any unreacted starting materials.
-
Subsequently, wash the crystals with 5 mL of a more volatile solvent like ethanol or dichloromethane to exchange the high-boiling DMF. Repeat this three times.
-
-
Drying and Activation:
-
After the final wash, decant the solvent and lightly dry the crystals under a gentle stream of nitrogen or in a vacuum oven at a low temperature (e.g., 60 °C) for 12 hours.
-
Expert Tip: For porous materials, solvent removal is critical to access the internal voids. A common issue is framework collapse upon heating. For delicate structures, activation via supercritical CO₂ drying is a superior method to preserve porosity.[7]
-
Protocol 2: Room Temperature Synthesis for Rapid Screening
This method is less likely to produce large single crystals but is an excellent technique for rapidly screening different metal ions, solvents, and ratios to identify promising conditions for further optimization via solvothermal methods.
Step-by-Step Methodology:
-
Solution A: Dissolve the ligand, this compound (0.1 mmol), in 5 mL of a suitable solvent (e.g., DMF or a 1:1 mixture of ethanol/water) with a few drops of a base like triethylamine to aid deprotonation.
-
Solution B: Dissolve the metal salt (e.g., Cu(II) acetate, 0.1 mmol) in 5 mL of the same solvent system.
-
Mixing: Slowly add Solution B to Solution A while stirring. Alternatively, use a layered approach where the lighter solution is carefully layered on top of the denser one in a test tube, allowing for slow diffusion and crystal growth at the interface.
-
Crystallization: Seal the container and leave it undisturbed at room temperature. The formation of a precipitate or crystals can occur within hours to several days.
-
Isolation: Isolate and wash the product as described in Protocol 1 (Steps 5 & 6).
Visualization of Workflows
A logical workflow is essential for systematic synthesis and characterization. The following diagrams illustrate the key decision points and processes.
Solvothermal Synthesis Workflow
Caption: A typical workflow for solvothermal synthesis.
Characterization Workflow
Caption: Logical flow for material characterization.
Essential Characterization Techniques
Once a product is synthesized, a suite of analytical techniques is required to confirm its identity, structure, and properties.
-
Powder X-Ray Diffraction (PXRD): This is the first and most crucial characterization step. It provides a fingerprint of the crystalline material. Comparing the experimental PXRD pattern to a simulated pattern from single-crystal data confirms the bulk purity of the sample.[7]
-
Single-Crystal X-Ray Diffraction (SCXRD): The gold standard for structure determination. If suitable single crystals are obtained, SCXRD provides the precise atomic arrangement, bond lengths, bond angles, and overall network topology.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to verify the coordination of the carboxylate groups to the metal center. Typically, the strong C=O stretching vibration of the free carboxylic acid (around 1700 cm⁻¹) will disappear and be replaced by asymmetric and symmetric stretching bands of the coordinated carboxylate group at lower wavenumbers.[1]
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the coordination polymer and to quantify the amount of solvent present within the pores.[8]
-
Gas Sorption Analysis: For porous materials, nitrogen or argon sorption isotherms at low temperatures (e.g., 77 K) are measured to determine the surface area (often calculated using the Brunauer-Emmett-Teller (BET) method), pore volume, and pore size distribution.[9]
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle organic solvents like DMF and dichloromethane in a well-ventilated fume hood.
-
Solvothermal reactions in sealed vials generate high internal pressure. Ensure vials are not overfilled (typically <50% capacity) and inspect them for cracks before use. Use a blast shield in front of the oven when possible.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
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Metal-Organic Frameworks in Italy: from synthesis and advanced characterization to theoretical modeling and applications. IRIS-AperTO - UniTo. Available at: [Link]
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A Coordination Polymer Based on Nickel(II)–Cyamelurate: A Robust Catalyst with Highly Dispersed Nickel Sites for Nitrophenol Reduction under Ambient Conditions. MDPI. (2024-03-17). Available at: [Link]
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Sustainable Coordination Polymer-Based Catalyst and Its Application in the Nitroaromatic Hydrogenation under Mild Conditions. ACS Publications. (2022-06-23). Available at: [Link]
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New 3,5-bis(3,4-dicarboxyphenoxy)benzoic acid appended Mn(II) coordination polymers: Synthesis, Characterization and Antibiotic Photodegradation properties. ResearchGate. Available at: [Link]
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Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC - NIH. Available at: [Link]
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Synthesis of metal organic framework materials by performing linker exchanges using solvotherm. International Journal of Biology and Chemistry. Available at: [Link]
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Ag-based coordination polymer-enhanced photocatalytic degradation of ciprofloxacin and nitrophenol. Dalton Transactions (RSC Publishing). Available at: [Link]
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Synthesis of metal organic framework materials by performing linker exchanges using solvothermal procedure. ResearchGate. Available at: [Link]
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Effect of Nitro-Functionalization on the Cross-Linking and Bioadhesion of Biomimetic Adhesive Moiety. Biomacromolecules - ACS Publications. (2014-12-15). Available at: [Link]
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Metal-organic frameworks: structure, properties, methods of synthesis and characterization. Russian Chemical Reviews. Available at: [Link]
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Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosylation of Benzaldehydes. MDPI. Available at: [Link]
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3-Nitro-5-(4-pyridinio)benzoate. PMC - NIH. Available at: [Link]
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Synthesis and Characterization of Three New Coordination Polymers from the Tritopic Ligand 1,3,5-Tris(4,4',4' '-tricyanobenzoyl)benzene and Ag(I)X (X = OSO2CF3, BF4, or PF6). R Discovery. Available at: [Link]
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Two Coordination Polymers Constructed by 5-[(4-carboxyphenoxy)methyl]benzene-1,3-dicarboxylic Acid and 2,2'-bipyridine: Syntheses, Structures and Luminescence Properties. PubMed. (2019-12-01). Available at: [Link]
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Crystal engineering of cadmium coordination polymers decorated with nitro-functionalized thiophene-2,5-dicarboxylate and structurally related bis(imidazole) ligands with varying flexibility. RSC Publishing. Available at: [Link]
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Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions. RSC Publishing. Available at: [Link]
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Construction of functional coordination polymers derived from designed flexible bis(4-carboxybenzyl)amine. CrystEngComm (RSC Publishing). Available at: [Link]
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New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. MDPI. (2023-10-28). Available at: [Link]
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Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. MDPI. Available at: [Link]
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luminescent properties of metal-organic frameworks using this compound.
An Application Guide to the Luminescent Properties of Metal-Organic Frameworks Using Europium-Benzenetricarboxylate (Eu-BTC)
Abstract
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials that have garnered immense interest for their diverse applications, particularly in the realm of chemical sensing, bio-imaging, and drug delivery.[1][2] Their luminescence is a key property, arising from the modular nature of their metal nodes and organic linkers, which allows for tunable optical characteristics.[3] This guide provides a detailed exploration of the principles and methodologies for characterizing the luminescent properties of MOFs, using the well-studied red-emitting Europium-Benzenetricarboxylate (Eu-BTC) as a model compound. We present detailed, field-tested protocols for MOF synthesis, steady-state and time-resolved photoluminescence measurements, quantum yield determination, and a practical application in analyte sensing. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique optical properties of these advanced materials.
Introduction to Metal-Organic Framework Luminescence
What are MOFs?
Metal-Organic Frameworks are highly ordered crystalline materials formed by the self-assembly of metal ions or clusters (nodes) and multitopic organic ligands (linkers).[1] This combination creates a porous, three-dimensional structure with an exceptionally high surface area and tunable pore sizes.[1] The modularity of MOF synthesis allows for the rational design of materials with specific chemical and physical properties, making them ideal candidates for a wide range of applications.[4]
Origins of Luminescence in MOFs
The luminescent behavior of MOFs is multifaceted and can originate from several distinct mechanisms, which can be engineered for specific purposes.[5]
-
Organic Linker-Based Luminescence: The most common source of luminescence arises from the organic linkers, which are often aromatic or contain conjugated π-systems that can absorb UV or visible light and fluoresce.[6] When incorporated into the rigid MOF structure, the mobility of these linkers is restricted, which can reduce non-radiative decay pathways and enhance emission intensity and quantum yield compared to the free linker in solution.[6][7]
-
Metal-Centered Luminescence: Certain metal ions, particularly lanthanides (Ln³⁺) like Europium (Eu³⁺) and Terbium (Tb³⁺), possess intrinsic luminescent properties.[6][7] These ions exhibit characteristic sharp, narrow emission bands resulting from f-f electronic transitions.[1]
-
The Antenna Effect: In lanthanide-based MOFs (Ln-MOFs), the organic linker often acts as an "antenna." The linker absorbs excitation energy efficiently and then transfers this energy to the coordinated lanthanide ion, which subsequently emits its characteristic light.[5][8] This process, known as the antenna effect, is highly efficient and overcomes the low absorption cross-sections of the lanthanide ions themselves.
-
Charge-Transfer Luminescence: Luminescence can also arise from ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer events, particularly in MOFs containing d¹⁰ metal ions like Zn²⁺ or Cd²⁺.[6][7]
Caption: The "Antenna Effect" mechanism in a Europium-based MOF.
Applications in Research and Drug Development
Luminescent MOFs (LMOFs) are powerful tools for sensing and imaging.[9] Their porous nature allows target analytes to diffuse into the framework, interacting with the luminescent centers and causing a detectable change in the emission signal, such as quenching (turning off) or enhancement (turning on).[1][10] This principle is widely used to detect ions, small molecules, explosives, and crucial biomarkers for disease diagnosis.[1][2][10]
Featured Compound: Europium-Benzenetricarboxylate (Eu-BTC)
Rationale for Selection
Eu-BTC, formed from Eu³⁺ ions and 1,3,5-benzenetricarboxylic acid (H₃BTC), is a canonical example of a highly luminescent Ln-MOF.[4][8] It is selected for this guide due to its:
-
Robust and well-characterized structure.
-
Intense, characteristic red emission from the ⁵D₀ → ⁷F₂ transition of Eu³⁺, which is easily detectable.
-
High sensitivity to various analytes, making it an excellent model for sensing applications.[11]
-
Facile and reproducible synthesis at room temperature or under mild solvothermal conditions.[8]
Key Physicochemical and Luminescent Properties
| Property | Value | Source |
| Formula | C₉H₃EuO₆ | Varies with hydration |
| Appearance | White crystalline powder | N/A |
| Excitation Max (λex) | ~270-300 nm | |
| Emission Max (λem) | ~615 nm (Strongest peak) | [12] |
| Color of Emission | Bright Red | |
| Luminescence Lifetime (τ) | Typically in the hundreds of μs range | [6][13] |
| Quantum Yield (Φ) | Can be high, dependent on synthesis and hydration | [14] |
Core Protocols for Luminescence Characterization
Caption: General workflow for the characterization of a luminescent MOF.
Protocol: Synthesis of Eu-BTC Nanocrystals
This protocol describes a facile, room-temperature synthesis.
Materials:
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
1,3,5-Benzenetricarboxylic acid (H₃BTC)
-
Sodium hydroxide (NaOH)
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Prepare Stock Solutions:
-
Dissolve H₃BTC in DI water with NaOH (molar ratio H₃BTC:NaOH of 1:3) to create a sodium trimesate solution (e.g., 20 mM).
-
Dissolve EuCl₃·6H₂O in DI water to create a europium chloride solution (e.g., 20 mM).
-
-
Synthesis: Vigorously stir the europium chloride solution. Add the sodium trimesate solution dropwise. A white precipitate (Eu-BTC) will form immediately.
-
Aging: Continue stirring the mixture at room temperature for 3-4 hours to allow for crystal growth and stabilization.
-
Purification:
-
Collect the precipitate by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Discard the supernatant.
-
Wash the product by re-dispersing in DI water and centrifuging again. Repeat this step three times.
-
Perform a final wash using ethanol to aid in drying.
-
-
Drying: Dry the final product in a vacuum oven at 60 °C overnight. Store the resulting white powder in a desiccator.
Protocol: Preparation of MOF Suspensions for Spectroscopic Analysis
For most solution-based measurements, a stable, dilute suspension of the MOF is required to minimize scattering effects.[15]
Materials:
-
Synthesized Eu-BTC powder
-
High-purity solvent (e.g., ethanol, DMF, or water, depending on the experiment)
-
Ultrasonic bath or probe sonicator
Procedure:
-
Weigh out a small amount of Eu-BTC powder (e.g., 1 mg).[15]
-
Transfer it to a vial containing the desired solvent (e.g., 10 mL).
-
Sonicate the mixture for 15-30 minutes to create a homogenous suspension.
-
For quantitative measurements like quantum yield, dilute the suspension further until the optical density (absorbance) at the excitation wavelength is below 0.1 to prevent inner filter effects.[15][16]
Protocol: Steady-State Photoluminescence Spectroscopy
This protocol determines the key excitation and emission wavelengths.
Instrumentation:
-
Fluorimeter/Fluorescence Spectrometer
Procedure:
-
Instrument Setup: Turn on the instrument and allow the lamp to warm up for at least 30 minutes for stable output.
-
Sample Loading: Place the prepared Eu-BTC suspension in a quartz cuvette.
-
Excitation Spectrum:
-
Set the emission monochromator to the expected peak emission wavelength (~615 nm).
-
Scan a range of excitation wavelengths (e.g., 220-400 nm).
-
The resulting spectrum will show which wavelengths most efficiently excite the MOF. The peak of this spectrum is the optimal excitation wavelength (λex).
-
-
Emission Spectrum:
-
Set the excitation monochromator to the optimal λex determined in the previous step.
-
Scan a range of emission wavelengths (e.g., 500-750 nm).
-
The resulting spectrum will show the characteristic emission peaks of Eu³⁺, with the most intense peak typically around 615 nm.[15]
-
Protocol: Determination of Photoluminescence Quantum Yield (PLQY)
PLQY (Φ) is the ratio of photons emitted to photons absorbed, defining the efficiency of the luminescence process.[17] The relative method, comparing the sample to a standard of known quantum yield, is described here.[16][18]
Materials:
-
Eu-BTC suspension (Sample)
-
Quantum yield standard with emission in a similar range (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
UV-Vis Spectrophotometer and Fluorimeter
Procedure:
-
Absorbance Measurement: Measure the absorbance spectra of both the Eu-BTC suspension and the standard solution. Adjust concentrations of both so their absorbance at the chosen excitation wavelength is between 0.02 and 0.05.[16]
-
Fluorescence Measurement:
-
Using the same excitation wavelength and instrument settings (e.g., slit widths), measure the emission spectrum for both the sample and the standard.
-
Measure the emission of a solvent blank under the same conditions.
-
-
Calculation: Calculate the integrated fluorescence intensity (the area under the emission curve) for the sample and standard after subtracting the blank. The PLQY is calculated using the following equation:[16][18]
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η²sample / η²std)
Where:
-
Φ is the quantum yield.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
Expert Insight: For solid samples, the absolute method using an integrating sphere is the most reliable approach as it captures all emitted light, regardless of direction, and accounts for scattering.[17][19][20]
-
Protocol: Time-Resolved Photoluminescence (TRPL) for Lifetime Measurement
The luminescence lifetime (τ) is the average time the MOF stays in its excited state before emitting a photon. This is critical for understanding dynamic processes like sensing.[21]
Instrumentation:
-
Time-Correlated Single Photon Counting (TCSPC) system or a phosphorimeter.
Procedure:
-
Setup: Excite the Eu-BTC suspension with a pulsed light source (e.g., pulsed laser or flash lamp) at its λex.
-
Data Acquisition: The instrument measures the time delay between the excitation pulse and the arrival of emitted photons at the detector. This is repeated over many cycles to build a decay histogram.
-
Analysis: The resulting decay curve is fitted to an exponential function (or multi-exponential for complex systems). For a single emissive species, the decay is described by:
I(t) = I₀ * exp(-t/τ)
Where τ is the luminescence lifetime. A longer lifetime (microseconds for Eu-BTC) indicates a more stable excited state.[14]
Application Protocol: Analyte Sensing via Luminescence Quenching
Caption: Workflow for a luminescence quenching-based sensing experiment.
Principle of Luminescence Sensing
Many analytes can interact with the MOF framework, leading to a decrease in luminescence intensity, a process known as quenching.[10] This can occur through mechanisms like photoinduced electron transfer (PET) or energy transfer, where the analyte deactivates the MOF's excited state non-radiatively.[10][11] The change in intensity can be correlated to the analyte's concentration.
Protocol: General Procedure for Analyte Detection
This protocol uses the quenching of Eu-BTC luminescence to detect an analyte (e.g., folic acid, certain antibiotics, or metal ions).[11]
Materials:
-
Eu-BTC suspension in a suitable buffer or solvent.
-
Stock solution of the target analyte.
Procedure:
-
Baseline Measurement: Take a 2 mL aliquot of the Eu-BTC suspension and measure its initial fluorescence intensity (I₀) at the peak emission wavelength (~615 nm).
-
Titration: Add small, precise volumes of the analyte stock solution to the cuvette (e.g., 2-10 μL increments).
-
Equilibration & Measurement: After each addition, mix thoroughly, wait 1-2 minutes for the interaction to equilibrate, and then measure the new fluorescence intensity (I).
-
Repeat: Continue this process for a range of analyte concentrations until the luminescence is significantly quenched or plateaus.
Data Analysis: Stern-Volmer Analysis
For quenching processes, the relationship between intensity and analyte concentration ([Q]) can often be described by the Stern-Volmer equation:
I₀ / I = 1 + Ksv[Q]
-
Plotting I₀/I against [Q] should yield a straight line.
-
The slope of this line is the Stern-Volmer quenching constant (Ksv) , which indicates the sensitivity of the MOF to the analyte. A higher Ksv means more efficient quenching and a more sensitive sensor.
Data Interpretation and Troubleshooting
-
Differentiating Static vs. Dynamic Quenching: To understand the quenching mechanism, lifetime measurements are crucial.
-
In dynamic quenching , the quencher collides with the excited MOF. This process shortens the measured luminescence lifetime.
-
In static quenching , the quencher forms a non-luminescent complex with the MOF in its ground state. This process does not change the lifetime of the remaining un-complexed, luminescent MOF population.[10]
-
-
Inner Filter Effect (IFE): If the analyte absorbs light at the excitation or emission wavelength, it can artificially reduce the measured intensity. This is not true quenching. Keep absorbance low (<0.1) and check the analyte's absorption spectrum to mitigate this.[11]
-
Scattering: MOF suspensions can scatter light, especially at shorter wavelengths, which can distort excitation spectra and absorbance readings. Ensure suspensions are well-dispersed and as dilute as possible.[15]
Conclusion
Luminescent MOFs represent a versatile and powerful platform for developing advanced materials for sensing, imaging, and therapeutics. By understanding the fundamental principles of their luminescence and employing systematic characterization protocols, researchers can effectively design and validate MOF-based systems. Eu-BTC serves as an ideal model system, demonstrating the core concepts of the antenna effect, long-lived lanthanide emission, and sensitivity to external stimuli. The protocols outlined in this guide provide a robust framework for exploring the rich photophysical properties of this exciting class of materials.
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Lustig, W. P., et al. (2017). Photoluminescent metal–organic frameworks and their application for sensing biomolecules. Journal of Materials Chemistry A. [Link]
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Al-Hardali, J. H., et al. (2022). A red luminescent europium metal organic framework (Eu-MOF) integrated with a paper strip using smartphone visual detection for determination of folic acid in pharmaceutical formulations. New Journal of Chemistry. [Link]
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Leng, J., et al. (2024). Time-Resolved Spectroscopy for Dynamic Investigation of Photoresponsive Metal–Organic Frameworks. The Journal of Physical Chemistry Letters. [Link]
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DeRose, P. C. (2013). How can we calculate the fluorescence quantum yield of solid samples? ResearchGate. [Link]
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Allendorf, M. D., et al. (2009). Luminescent metal–organic frameworks. Chemical Society Reviews. [Link]
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Wang, X., et al. (2023). Recent Advances in Metal–Organic Framework-Based Luminescent Sensors toward 3-Nitrotyrosine Biomarker. Crystal Growth & Design. [Link]
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Morris, A. J., et al. (2023). A Technical Guide for Performing Spectroscopic Measurements on Metal-Organic Frameworks. JoVE. [Link]
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Various Authors. (2023). The Chemistry and Applications of Europium-Based Metal-Organic Frameworks (Eu-MOFs). ResearchGate. [Link]
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Zhang, J., et al. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry. [Link]
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Hu, Z., et al. (2014). Luminescent Functional Metal–Organic Frameworks. Chemical Reviews. [Link]
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Li, W., et al. (2024). The luminescent principle and sensing mechanism of metal-organic framework for bioanalysis and bioimaging. Biosensors and Bioelectronics. [Link]
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Edinburgh Instruments. (N.D.). What is Quantum Yield? Edinburgh Instruments. [Link]
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Lins, J., et al. (2023). Europium(iii)/terbium(iii) mixed metal–organic frameworks and their application as ratiometric thermometers with tuneable sensitivity in organic dispersion. Journal of Materials Chemistry C. [Link]
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Sharma, A., et al. (2023). Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review. RSC Advances. [Link]
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Pfeiffer, P., et al. (2023). Determination of Quantum Yield in Scattering Media Using Monte Carlo Photoluminescence Cascade Simulation and Integrating Sphere Measurements. MDPI. [Link]
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Yuan, M., et al. (2022). Luminescent metal organic frameworks and their fluorescence sensing application. Functional Materials Letters. [Link]
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Choi, J. R., et al. (2010). Europium-Based Metal−Organic Framework as a Photocatalyst for the One-Electron Oxidation of Organic Compounds. Langmuir. [Link]
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Al-Okr, et al. (2024). Laser-Driven Rapid Synthesis of Metal-Organic Frameworks and Investigation of UV-NIR Optical Absorption, Luminescence, Photocatalytic Degradation, and Gas and Ion Adsorption Properties. MDPI. [Link]
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Wang, Y., et al. (2017). Controllable Synthesis and Luminescent Property of Europium-Based Metal- Organic Frameworks. Opast Publishing Group. [Link]
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Royal Society of Chemistry. (2014). Determination of quantum yields. RSC Publishing. [Link]
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catalytic applications of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid-based materials
An In-depth Technical Guide to the Catalytic Applications of Materials Based on Functionalized Aromatic Dicarboxylic Acids
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and catalytic applications of materials derived from functionalized aromatic dicarboxylic acids, with a conceptual focus on structures akin to 3-(4-Carboxyphenyl)-5-nitrobenzoic acid. While direct literature on this specific molecule is sparse, this document synthesizes insights from closely related compounds to provide robust, field-proven protocols and a strong mechanistic understanding of this class of materials, particularly in the context of Metal-Organic Frameworks (MOFs).
Introduction: The Promise of Functionalized Linkers in Catalysis
Aromatic dicarboxylic acids serve as fundamental building blocks in the construction of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials with vast potential in gas storage, separation, and catalysis.[1][2] The strategic introduction of functional groups, such as the nitro group (-NO₂) in the hypothetical this compound, onto the organic linker can profoundly influence the electronic properties, stability, and ultimately, the catalytic activity of the resulting MOF.[3] The electron-withdrawing nature of the nitro group can modulate the acidity of the carboxylic acid protons and influence the coordination chemistry with metal ions, potentially creating unique active sites for catalysis.
This guide will explore the synthesis of such functionalized linkers and their assembly into catalytically active MOFs. We will then delve into specific catalytic applications, providing detailed protocols and mechanistic insights.
Synthesis of Functionalized Aromatic Dicarboxylic Acid Linkers
The synthesis of asymmetric aromatic dicarboxylic acids often employs robust cross-coupling methodologies, such as the Suzuki-Miyaura reaction, which allows for the precise formation of C-C bonds.[4]
Protocol 1: Generalized Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the synthesis of a terphenyl-based dicarboxylic acid, a common structural motif in MOF linkers.
Materials:
-
Aryl halide (e.g., methyl 4-bromobenzoate)
-
Arylboronic acid (e.g., 3-carboxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene, Ethanol, Water mixture)
-
Hydrolysis reagents (e.g., NaOH, HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.02 eq), and base (2.0 eq).
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. Dissolve the crude ester in a mixture of THF and methanol, add an aqueous solution of NaOH, and stir at reflux for 4-6 hours.
-
Purification: Cool the reaction mixture, remove the organic solvents under reduced pressure, and acidify the aqueous solution with HCl to precipitate the dicarboxylic acid. The solid product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.[4]
Diagram: Generalized Workflow for Linker Synthesis
Caption: Workflow for the synthesis and purification of a dicarboxylic acid linker.
Synthesis of MOF-Based Catalysts
The assembly of the organic linkers with metal ions or clusters into a porous framework is typically achieved through solvothermal synthesis.
Protocol 2: General Solvothermal Synthesis of a MOF
Materials:
-
Functionalized dicarboxylic acid linker
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
Procedure:
-
Solution Preparation: In a glass vial, dissolve the dicarboxylic acid linker and the metal salt in the solvent. The molar ratio of linker to metal salt can vary, but a 1:1 or 1:2 ratio is a common starting point.
-
Sealing: Cap the vial tightly.
-
Heating: Place the vial in a programmable oven and heat to a specific temperature (typically between 80 °C and 150 °C) for a set period (12 to 72 hours). The slow cooling of the oven is often crucial for the formation of high-quality crystals.
-
Isolation: After cooling to room temperature, decant the mother liquor.
-
Washing: Wash the crystalline product with fresh solvent (e.g., DMF) several times to remove any unreacted starting materials.
-
Solvent Exchange and Activation: To remove the high-boiling point solvent from the pores of the MOF, immerse the crystals in a low-boiling point solvent (e.g., chloroform or acetone) for several days, during which the exchange solvent is decanted and replenished periodically.
-
Drying/Activation: The solvent-exchanged MOF is then activated by heating under vacuum to remove the solvent molecules from the pores, making the catalytic sites accessible.
| MOF Example | Metal Source | Linker | Solvent | Temperature (°C) | Time (h) |
| MOF-5[5] | Zn(NO₃)₂·4H₂O | Terephthalic acid | DMF | 105 | 24 |
| HKUST-1 | Cu(NO₃)₂·2.5H₂O | 1,3,5-Benzenetricarboxylic acid | DMF/Ethanol/H₂O | 85 | 12 |
| UiO-66 | ZrCl₄ | Terephthalic acid | DMF | 120 | 24 |
Catalytic Applications and Protocols
The porous nature and tunable active sites of MOFs make them excellent candidates for heterogeneous catalysis.
Photocatalytic Degradation of Organic Dyes
MOFs containing photoactive linkers or metal clusters can act as photocatalysts for the degradation of organic pollutants.
Protocol 3: Photocatalytic Degradation of Methylene Blue
Materials:
-
MOF catalyst
-
Methylene blue (MB) solution (e.g., 10 mg/L)
-
Light source (e.g., UV lamp or solar simulator)
-
Spectrophotometer
Procedure:
-
Catalyst Suspension: Disperse a known amount of the MOF catalyst (e.g., 20 mg) in an aqueous solution of methylene blue (e.g., 50 mL).
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the MB and the catalyst surface.
-
Photocatalysis: Expose the suspension to the light source while stirring continuously.
-
Monitoring: At regular intervals, take aliquots of the suspension, centrifuge to remove the catalyst, and measure the absorbance of the supernatant at the characteristic wavelength of MB (approx. 664 nm) using a UV-Vis spectrophotometer.
-
Data Analysis: The degradation efficiency can be calculated using the formula: Degradation (%) = (C₀ - Cₜ) / C₀ × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Diagram: Conceptual Photocatalytic Degradation Workflow
Caption: Workflow for a typical photocatalytic degradation experiment.
Knoevenagel Condensation
The Lewis acidic metal sites within MOFs can effectively catalyze C-C bond formation reactions.[2]
Protocol 4: Knoevenagel Condensation of Benzaldehyde and Malononitrile
Materials:
-
Activated MOF catalyst
-
Benzaldehyde
-
Malononitrile
-
Solvent (e.g., Ethanol or Toluene)
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup: To a vial containing the activated MOF catalyst (e.g., 5 mol% based on the metal), add the solvent, benzaldehyde (1.0 mmol), and malononitrile (1.1 mmol).
-
Reaction: Stir the mixture at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 2-8 hours).
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or TLC.
-
Catalyst Recovery: After the reaction, the catalyst can be recovered by centrifugation or filtration, washed with the solvent, and dried for reuse.
-
Product Isolation: The product can be isolated from the reaction mixture by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.
| Catalyst | Substrates | Solvent | Temp (°C) | Time (h) | Yield (%) |
| MOF-5 | Benzaldehyde, Ethyl Cyanoacetate | Toluene | 80 | 6 | >95 |
| UiO-66-NH₂ | Benzaldehyde, Malononitrile | Ethanol | 60 | 3 | ~98[2] |
| MIL-101(Cr)-NH₂ | Benzaldehyde, Malononitrile | Toluene | 100 | 1 | >99 |
Characterization of Materials
A suite of analytical techniques is essential to confirm the synthesis of the desired linker and MOF, and to understand their properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the organic linker.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups in the linker and to confirm the coordination of the carboxylate groups to the metal centers in the MOF.
-
Powder X-Ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes.
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the specific surface area and pore volume of the MOF, which are critical parameters for catalytic applications.
Conclusion
Functionalized aromatic dicarboxylic acids are versatile building blocks for the creation of highly active and robust heterogeneous catalysts in the form of MOFs. The ability to tune the electronic and steric properties of the organic linker, for instance through the incorporation of nitro groups, provides a powerful tool for designing catalysts with tailored properties for a wide range of organic transformations. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the exciting field of MOF catalysis.
References
- BenchChem. (2025). Commercial Availability and Technical Profile of 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid: A Guide for Researchers.
-
Yan, W., & Jian, W. (2018). Photoactive metal-organic framework as a bifunctional material for 4-hydroxy-4'-nitrobiphenyl detection and photodegradation of methylene blue. Dalton Transactions, 47(45), 16185-16192. Available at: [Link]
-
Li, S., et al. (2016). The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties. Dalton Transactions, 45(15), 6484-6490. Available at: [Link]
-
Framework Lab. (n.d.). Publications. Available at: [Link]
-
García-Gascón, J., et al. (2021). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. Chemistry – A European Journal, 27(52), 13223-13228. Available at: [Link]
-
Li, Y., et al. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 2), 169-177. Available at: [Link]
-
Wu, Y., et al. (2025). Ultrastable 1,1′-di(3,5-dicarboxylbenzyl)-2,2′-biimidazoline based metal–organic framework (MOFs): application in smartphone-assisted ratiometric fluorescent detection of nitrofurazone and trinitrophenol. Dyes and Pigments. Available at: [Link]
-
Carne-Sánchez, A., et al. (2021). Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes. Catalysts, 12(1), 36. Available at: [Link]
-
Kumar, P., et al. (2022). The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. RSC Advances, 12(20), 12457-12479. Available at: [Link]
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid.
- BenchChem. (2025). Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: A Detailed Protocol for Researchers.
-
Wang, C., et al. (2022). Recent Advances of Magnetite (Fe3O4)-Based Magnetic Materials in Catalytic Applications. Molecules, 27(15), 4967. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Characterization of a Novel Metal-Organic Framework (MOF) Based on N,N'-bis (4-carboxyphenyl) Ethylene Diamine Ligand. Available at: [Link]
-
Al-Khathaami, M., et al. (2023). A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity. Materials, 16(21), 7015. Available at: [Link]
-
ResearchGate. (n.d.). Zn(II) and Cu(II) Metal Organic Frameworks Constructed from Terphenyl-4,4′′-dicarboxylic Acid Derivative: Synthesis, Structure and Catalytic Application in Aldehyde Cyanosilylation. Available at: [Link]
- BenchChem. (2025). A Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: Synthesis from a Natural Precursor and Pharmaceutical Applications.
-
Dubey, P., et al. (2023). Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview. Catalysts, 13(12), 1493. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and catalytic applications of metal–organic frameworks: a review on recent literature. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - PMC [pmc.ncbi.nlm.nih.gov]
experimental setup for high-yield synthesis of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid
An Application Note and Protocol for the High-Yield Synthesis of 3-(4-Carboxyphenyl)-5-nitrobenzoic Acid
Authored by: A Senior Application Scientist
Introduction: The Strategic Synthesis of a Versatile Biphenyl Linker
This compound is a structurally significant biphenyl dicarboxylic acid.[1] Its rigid, functionalized backbone makes it a highly valuable building block in materials science, particularly as a linker for the synthesis of metal-organic frameworks (MOFs), and as a key intermediate in the development of novel pharmaceutical compounds. The presence of two carboxylic acid groups at different positions on the biphenyl system, combined with the electronic influence of the nitro group, allows for the construction of complex, functional architectures.
This guide provides a detailed, high-yield protocol for the synthesis of this compound, leveraging the power and versatility of the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of its precursors.[2][3] Our methodology is designed for reproducibility and scalability, providing researchers with a reliable pathway to this important molecule.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The core of this synthetic strategy is the Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide.[4] The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromo-5-nitrobenzoic acid), forming a Pd(II) intermediate.[2]
-
Transmetalation: In the presence of a base, the organic group from the activated boronic acid (4-carboxyphenylboronic acid) is transferred to the palladium center, displacing the halide.[2][5]
-
Reductive Elimination: The two organic ligands on the palladium complex couple to form the biphenyl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][6]
The choice of 3-bromo-5-nitrobenzoic acid and 4-carboxyphenylboronic acid as starting materials is strategic, based on their commercial availability and the high efficiency of their coupling in similar systems.[2][7]
Caption: Experimental workflow for the synthesis of this compound.
-
Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-nitrobenzoic acid (1.30 g, 5.0 mmol), 4-carboxyphenylboronic acid (0.995 g, 6.0 mmol), and anhydrous potassium carbonate (2.07 g, 15.0 mmol). [2]2. Inert Atmosphere: Attach the flask to a Schlenk line or inert gas manifold. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere. [3]3. Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.289 g, 0.25 mmol, 5 mol%). Subsequently, add 40 mL of anhydrous 1,4-dioxane and 10 mL of deionized water. The solvents should be degassed prior to use by bubbling with argon for 20-30 minutes.
-
Reaction: Attach a reflux condenser to the flask. With vigorous stirring, heat the reaction mixture to reflux (approximately 95-100°C) using a heating mantle. Maintain the reflux for 8-12 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture. The disappearance of the 3-bromo-5-nitrobenzoic acid starting material indicates reaction completion.
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the cooled mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethyl acetate.
-
Transfer the filtrate to a beaker. While stirring, slowly acidify the solution to a pH of 1-2 using concentrated hydrochloric acid. A precipitate will form. [8] * Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with copious amounts of cold deionized water to remove any inorganic salts. [9] * Dry the purified product in a vacuum oven at 60-70°C overnight.
-
Expected Results
| Parameter | Expected Value |
| Product | This compound |
| Appearance | Off-white to pale yellow solid |
| Yield | >90% |
| Molecular Formula | C₁₄H₉NO₆ [1] |
| Molecular Weight | 287.23 g/mol [1] |
| Purity (by NMR) | >98% |
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR Spectroscopy: To confirm the structure and assess purity.
-
¹³C NMR Spectroscopy: To confirm the carbon framework.
-
Mass Spectrometry (MS): To confirm the molecular weight. [10]* Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups (e.g., -COOH, -NO₂).
Troubleshooting and Safety
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst (oxidized) | Ensure a strictly inert atmosphere. Use fresh catalyst. |
| Insufficiently active base or improper solvent | Use anhydrous base. Ensure solvents are properly degassed. | |
| Incomplete Reaction | Insufficient reaction time or temperature | Extend the reaction time and monitor by TLC. Ensure the reaction mixture is at a consistent reflux. |
| Side Product Formation | Homocoupling of boronic acid | Ensure the reaction is run under strictly anaerobic conditions. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Handling Reagents:
-
Palladium catalysts are toxic and should be handled in a fume hood.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen; handle with care in a well-ventilated area.
-
Concentrated hydrochloric acid is corrosive and should be handled with extreme caution in a fume hood.
-
-
Reaction Conditions: The reaction should be conducted under an inert atmosphere as palladium catalysts can be pyrophoric.
References
-
Royal Society of Chemistry. Synthesis and post-synthetic modification of amine-, alkyne-, azide- and nitro-functionalized metal-organic frameworks based on DUT-5. Available from: [Link]
- Google Patents. CN103319348A - Synthetic method of 4,4'-dinitro-2,2'-diphenyldicarboxylic acid.
- Google Patents. US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid.
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
YouTube. Suzuki Coupling. Available from: [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]
-
Organic Syntheses. p-NITROBENZOIC ACID. Available from: [Link]
-
Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available from: [Link]
- Google Patents. EP0589948B1 - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
ResearchGate. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Available from: [Link]
- Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
-
Organic Syntheses. p-NITROBENZALDEHYDE. Available from: [Link]
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- 7. Page loading... [guidechem.com]
- 8. 4'-Nitro-3-biphenylcarboxylic acid synthesis - chemicalbook [chemicalbook.com]
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- 10. rsc.org [rsc.org]
Application Notes & Protocols for the Purification of 3-(4-Carboxyphenyl)-5-nitrobenzoic Acid
Abstract
This document provides a comprehensive technical guide for the purification of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid (CAS 1261931-45-6), a dicarboxylic acid biphenyl derivative crucial in the synthesis of advanced materials and pharmaceutical intermediates. Achieving high purity of this compound is paramount for downstream applications where isomeric and process-related impurities can be detrimental. This guide details three primary purification methodologies: Recrystallization, Acid-Base Extraction, and Silica Gel Column Chromatography. Each section explains the underlying chemical principles, offers detailed step-by-step protocols, and provides troubleshooting insights grounded in extensive laboratory experience. The aim is to equip researchers, chemists, and drug development professionals with the necessary knowledge to select and execute the optimal purification strategy based on the specific impurity profile of their crude material.
Introduction: The Imperative for Purity
This compound, also known as 5-nitro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, is a rigid, functionalized aromatic building block. Its defined geometry and reactive carboxylic acid and nitro groups make it a valuable precursor for metal-organic frameworks (MOFs), specialty polymers, and complex pharmaceutical molecules. The performance of these final products is directly correlated with the purity of the starting material.
Common impurities encountered during its synthesis (e.g., via Suzuki or Ullmann coupling followed by nitration, or vice-versa) can include:
-
Starting Materials: Unreacted precursors from the coupling or nitration steps.
-
Homocoupled Byproducts: Biphenyl-4,4'-dicarboxylic acid or 3,3'-dinitrobiphenyl-5,5'-dicarboxylic acid.
-
Regioisomers: Isomers from nitration at undesired positions on the biphenyl scaffold.
-
Residual Catalysts: Traces of palladium or copper from coupling reactions.
-
Process-Related Impurities: Solvents, reagents, and degradation products formed during the reaction or work-up[1][2].
This guide provides robust methods to mitigate these impurities, ensuring the production of high-fidelity material for research and development.
Initial Assessment of Crude Product
Before attempting purification, a preliminary analysis of the crude material is essential to inform the selection of the most effective method.
-
Thin-Layer Chromatography (TLC): A rapid and inexpensive method to visualize the number of components in the crude mixture. A single spot suggests high purity, while multiple spots indicate the presence of impurities[3]. A recommended mobile phase for this highly polar compound is a mixture of Ethyl Acetate/Hexane (e.g., 7:3 v/v) with 1% acetic acid to ensure the carboxylic acid groups remain protonated and reduce streaking.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting range is a classic sign of impurities[3].
Method 1: Recrystallization for General Purification
Recrystallization is a powerful and scalable technique for removing small to moderate amounts of impurities that have different solubility profiles from the target compound[4][5]. The principle relies on dissolving the crude solid in a minimum amount of a hot solvent, in which the compound is highly soluble, and then allowing it to cool, whereupon the compound crystallizes out, leaving the more soluble impurities behind in the "mother liquor".
Principle of Solvent Selection
The ideal recrystallization solvent should:
-
Completely dissolve the target compound at an elevated temperature.
-
Exhibit very low solubility for the target compound at low temperatures (e.g., 0-4 °C) to maximize yield.
-
Either fully dissolve impurities at all temperatures or not dissolve them at all (allowing for removal by hot filtration).
-
Be chemically inert towards the compound.
-
Be volatile enough for easy removal from the purified crystals.
Based on solubility data for structurally similar compounds like 3-nitrobenzoic acid, polar solvents are excellent candidates[6][7].
| Solvent System | Rationale & Suitability |
| Ethanol or Methanol | The compound shows high solubility in hot alcohols and significantly lower solubility when cold. Excellent for general purpose recrystallization[6]. |
| Acetic Acid | A good solvent for aromatic carboxylic acids, often used for compounds that are difficult to dissolve. |
| Aqueous Ethanol | A solvent pair that can be fine-tuned. The compound is dissolved in hot ethanol, and water (a poorer solvent) is added dropwise until turbidity persists, then redissolved with a minimal amount of hot ethanol before cooling[5][8]. |
| Toluene | A less polar option, potentially useful if the main impurities are highly polar. |
Detailed Protocol for Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until it begins to boil.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
Hot Filtration (if necessary): If insoluble impurities (like dust or catalyst residues) are observed, perform a hot gravity filtration. Pre-heat a funnel and a second Erlenmeyer flask to prevent premature crystallization. Pour the hot solution through a fluted filter paper to remove the solid impurities.
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product[3].
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing dissolved impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Method 2: Acid-Base Extraction for Selective Separation
Acid-base extraction is a highly effective liquid-liquid extraction technique for separating acidic compounds from neutral or basic impurities[9][10]. The two carboxylic acid groups of the target molecule make it highly acidic and thus ideal for this method.
Chemical Principle
The process leverages the differential solubility of the acidic compound and its corresponding salt. In its protonated form, the dicarboxylic acid is soluble in organic solvents but largely insoluble in water. Upon reaction with a base (e.g., sodium bicarbonate), it is deprotonated to form a disodium carboxylate salt. This highly polar salt is soluble in the aqueous phase, while neutral organic impurities remain in the organic phase[11][12]. The aqueous phase can then be separated, and the pure dicarboxylic acid is regenerated by re-acidification, causing it to precipitate out of the water.
Caption: Workflow for purification via acid-base extraction.
Detailed Protocol for Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approximately one-third of the organic layer volume). A weaker base like bicarbonate is preferable to sodium hydroxide to avoid potential hydrolysis of the nitro group or other sensitive functionalities[9].
-
Mixing & Separation: Stopper the funnel and shake vigorously, frequently venting to release CO₂ gas produced from the acid-base reaction. Allow the layers to separate fully.
-
Collection: Drain the lower aqueous layer containing the sodium salt of your product into a clean Erlenmeyer flask.
-
Repeat Extraction: Add a fresh portion of NaHCO₃ solution to the organic layer in the funnel and repeat the extraction process 1-2 more times to ensure all the acidic product is transferred to the aqueous phase. Combine all aqueous extracts.
-
Back-Wash: To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of fresh ethyl acetate. Discard this organic wash layer.
-
Re-acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH 1-2, check with pH paper). A white or pale-yellow precipitate of the purified this compound will form[11][13].
-
Isolation: Allow the precipitate to fully form in the ice bath for about 20 minutes, then collect the solid by vacuum filtration.
-
Washing & Drying: Wash the collected solid with cold deionized water to remove residual inorganic salts (NaCl) and HCl. Dry the product thoroughly in a vacuum oven.
Method 3: Column Chromatography for High-Purity Separation
For challenging separations, such as removing closely related regioisomers or stubborn colored impurities, column chromatography is the method of choice[3][8]. This technique separates compounds based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase.
Principle of Separation
A glass column is packed with a solid adsorbent, typically silica gel. The crude mixture is loaded onto the top of the column. A solvent system (mobile phase) is then passed through the column. Compounds that are more polar will adsorb more strongly to the polar silica gel and thus travel down the column more slowly. Less polar compounds will move faster. By gradually increasing the polarity of the mobile phase, the components can be eluted sequentially and collected in separate fractions.
Caption: General workflow for purification by column chromatography.
Detailed Protocol for Column Chromatography
-
Mobile Phase Selection: Develop a suitable mobile phase system using TLC. The goal is to find a solvent mixture that gives the target compound an Rf value of approximately 0.3-0.4. A good starting point is a mixture of Dichloromethane/Methanol (e.g., 95:5 v/v) or Ethyl Acetate/Hexane (e.g., 7:3 v/v), with 0.5-1% acetic acid added to the mobile phase. The acid is critical to suppress the deprotonation of the carboxylic acid groups, preventing peak tailing[14].
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack evenly under gravity or light pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the mobile phase. If separating compounds with significantly different polarities, a solvent gradient (gradually increasing the proportion of the more polar solvent) can be used for more efficient separation[3].
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.
-
Analysis and Isolation: Monitor the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified compound.
Final Purity Assessment
After purification, the purity of the final product must be verified.
-
High-Performance Liquid Chromatography (HPLC): The most accurate method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing an acid modifier like phosphoric or formic acid) is typically effective[3][15]. A pure sample will show a single, sharp peak.
-
Melting Point: The purified product should exhibit a sharp melting point range.
-
NMR Spectroscopy (¹H, ¹³C): Provides structural confirmation and can reveal the presence of impurities if their signals are detectable.
Summary and Method Selection
| Purification Method | Scale | Time | Cost | Best For Removing... |
| Recrystallization | High (g to kg) | Medium | Low | Moderately different impurities, colored byproducts. |
| Acid-Base Extraction | High (g to kg) | Low | Low | Neutral and basic impurities, catalyst residues. |
| Column Chromatography | Low (mg to g) | High | High | Closely related isomers, impurities with similar polarity. |
For a typical crude product, a sequential approach is often most effective: begin with an acid-base extraction to remove non-acidic components, followed by a recrystallization to achieve high purity. Column chromatography should be reserved for instances where these methods fail to remove persistent impurities like regioisomers.
References
- University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
- BenchChem. (2025). Purification of 2-(4-Nitrophenyl)benzoic Acid. Technical Support Center.
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
Scribd. (n.d.). Acid-Base Extraction of Organic Compounds. Retrieved from [Link]
- Google Patents. (2001). WO2001007389A1 - Process for crystallization of dicarboxylic acids.
- Google Patents. (1981). US4288615A - Process for recovering 3-nitrobenzoic acid.
-
PubChem. (n.d.). 3-Nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
SIELC Technologies. (n.d.). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
CDC Stacks. (n.d.). Supporting Information. Centers for Disease Control and Prevention. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Department of Chemistry & Biochemistry. Retrieved from [Link]
-
University of Colorado, Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
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Zhang, T., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. Retrieved from [Link]
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ResearchGate. (2018). The solubility of 3-nitrobenzoic acid in seven solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]
- Google Patents. (1998). RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
-
Wikipedia. (2023). 4-Nitrobenzoic acid. Retrieved from [Link]
-
Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research. Retrieved from [Link]
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Reddy, G. P., et al. (2008). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Journal of the Serbian Chemical Society. Retrieved from [Link]
- Google Patents. (1997). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
- Google Patents. (1995). EP0589948B1 - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
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Genotek Biochem. (n.d.). Impurities. Retrieved from [Link]
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Application Notes & Protocols: Functionalization of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid for Targeted Applications
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for the functionalization of 3-(4-carboxyphenyl)-5-nitrobenzoic acid, a versatile bifunctional aromatic building block. We present detailed, field-proven protocols for the selective modification of its distinct reactive sites—the two carboxylic acid groups and the nitro group. The strategic manipulation of these functionalities enables the synthesis of advanced materials with tailored properties. Key applications explored herein include the development of novel metal-organic frameworks (MOFs) for gas sorption, the synthesis of high-performance semiaromatic polyamides, and the creation of targeted bioconjugates for drug delivery. This document is intended for researchers, chemists, and materials scientists in both academic and industrial settings, providing the foundational knowledge and practical methodologies to leverage this unique molecular scaffold for a range of targeted applications.
Introduction: The Strategic Value of a Bifunctional Linker
This compound is a unique trifunctional molecule, possessing two chemically distinct carboxylic acid groups and a nitro functionality on a rigid biphenyl scaffold. The spatial arrangement and electronic nature of these groups make it an exceptionally valuable starting material for creating precisely engineered molecules and materials.
-
Orthogonality of Functional Groups: The two carboxylic acid groups offer sites for forming amide or ester linkages, enabling its use as a monomer in polymerization or as a linker for bioconjugation. The nitro group, with its strong electron-withdrawing properties, can influence the electronic characteristics of the final material or be selectively reduced to an amine, providing a new site for orthogonal functionalization.[1][2]
-
Structural Rigidity and Defined Geometry: The biphenyl core imparts rigidity and a well-defined geometry, which is crucial for the predictable assembly of crystalline structures like Metal-Organic Frameworks (MOFs).[3]
This guide will detail the strategic functionalization of this molecule, transforming it from a simple building block into a sophisticated component for targeted applications.
Core Functionalization Pathways
The functionalization of this compound can be approached by targeting its three primary reactive sites. The choice of pathway is dictated by the desired final application.
Figure 1: Core functionalization pathways for this compound.
Application-Oriented Synthetic Protocols
Synthesis of Functionalized Linkers for Metal-Organic Frameworks (MOFs)
The nitro group in MOF linkers can enhance physicochemical properties, such as CO₂ adsorption, due to its electron-withdrawing nature.[3] The dicarboxylic acid structure is fundamental for framework construction. Here, we detail the preparation of the amino-functionalized linker, which can be used directly or serve as a handle for post-synthetic modification (PSM) of the resulting MOF.[4][5]
Protocol 3.1.1: Selective Reduction of the Nitro Group
This protocol details the chemoselective reduction of the nitro group to an amine using stannous chloride dihydrate (SnCl₂·2H₂O), a mild reagent that preserves the carboxylic acid functionalities.[6][7]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
5% Aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2.87 g (10 mmol) of this compound in 100 mL of absolute ethanol.
-
To this solution, add 11.28 g (50 mmol) of stannous chloride dihydrate.
-
Carefully add 10 mL of concentrated HCl. The addition is exothermic and should be done slowly while stirring.
-
Fit the flask with a reflux condenser and heat the mixture to 70-80°C using a heating mantle.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into 200 mL of ice-water.
-
Carefully neutralize the acidic solution to a pH of approximately 7-8 by the slow addition of 5% aqueous NaHCO₃. A white precipitate of tin salts may form.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield 3-amino-5-(4-carboxyphenyl)benzoic acid.
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Product | 3-Amino-5-(4-carboxyphenyl)benzoic acid | [6] |
| Reagent | SnCl₂·2H₂O / HCl | [8][9] |
| Solvent | Ethanol | [6] |
| Temperature | 70-80 °C | [6] |
| Typical Yield | >90% | [6] |
Protocol 3.1.2: Solvothermal Synthesis of an Amino-Functionalized MOF
This protocol describes a general solvothermal method for synthesizing a MOF using the amino-functionalized linker produced in Protocol 3.1.1.[10][11]
Figure 2: General workflow for the solvothermal synthesis of a MOF.
Procedure:
-
In a 20 mL scintillation vial, combine 25.7 mg (0.1 mmol) of 3-amino-5-(4-carboxyphenyl)benzoic acid and 29.1 mg (0.1 mmol) of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O).
-
Add 10 mL of N,N-Dimethylformamide (DMF).
-
Seal the vial tightly and sonicate for 10 minutes to ensure complete dissolution.
-
Place the vial inside a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at 120°C for 24 hours.
-
After 24 hours, allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by decanting the mother liquor.
-
Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each, followed by a similar washing procedure with ethanol to exchange the solvent.
-
Activate the MOF by removing the ethanol from the pores, typically by heating under vacuum or using supercritical CO₂ drying to prevent pore collapse.[10]
Synthesis of High-Performance Semiaromatic Polyamides
The two carboxylic acid groups of this compound can be polymerized with aromatic diamines to produce semiaromatic polyamides. These polymers are known for their excellent thermal stability and mechanical strength.[12][13]
Protocol 3.2.1: Synthesis of a Nitro-Containing Polyamide via Direct Polycondensation
This protocol employs the Yamazaki phosphorylation reaction for the direct polycondensation of the dicarboxylic acid with an aromatic diamine, a method that avoids the need for isolating reactive acid chlorides.[14][15]
Materials:
-
This compound
-
4,4'-Oxydianiline (ODA)
-
Triphenyl Phosphite (TPP)
-
Pyridine (Py)
-
N-Methyl-2-pyrrolidone (NMP)
-
Lithium Chloride (LiCl)
-
Calcium Chloride (CaCl₂)
-
Methanol
-
Reaction flask with mechanical stirrer and nitrogen inlet
Procedure:
-
In a flame-dried reaction flask under a nitrogen atmosphere, dissolve 2.87 g (10 mmol) of this compound and 2.00 g (10 mmol) of 4,4'-oxydianiline in 40 mL of NMP containing 1.0 g of LiCl and 1.5 g of CaCl₂.
-
Add 8 mL of pyridine to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 6.20 g (20 mmol) of triphenyl phosphite (TPP) to the stirring solution.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 110°C.
-
Maintain the temperature and continue stirring for 10-15 hours. The viscosity of the solution will increase as polymerization proceeds.
-
After the reaction period, cool the viscous solution to room temperature and pour it into 500 mL of vigorously stirring methanol.
-
The polyamide will precipitate as a fibrous solid.
-
Collect the polymer by filtration, wash thoroughly with hot methanol and then water to remove residual salts and solvent.
-
Dry the polymer in a vacuum oven at 120°C for 6 hours.[12]
| Parameter | Value | Reference |
| Monomer 1 | This compound | - |
| Monomer 2 | 4,4'-Oxydianiline (ODA) | [12] |
| Method | Yamazaki Phosphorylation | [14][15] |
| Condensing Agent | Triphenyl Phosphite (TPP) / Pyridine | [15] |
| Solvent System | NMP / LiCl / CaCl₂ | [15] |
| Temperature | 110 °C | [15] |
Development of a Bioconjugate for Targeted Drug Delivery
The carboxylic acid groups can serve as handles to conjugate the molecule to a targeting moiety, such as a monoclonal antibody (mAb), for targeted drug delivery.[16][17] The nitro group can be retained as a payload or further modified. This protocol outlines the steps to create an activated ester intermediate, ready for conjugation to the amine groups (e.g., lysine residues) on an antibody.
Protocol 3.3.1: Amide Coupling to a Linker for Bioconjugation
This protocol describes the mono-functionalization of one carboxylic acid group with an amine-containing linker using HATU, a highly efficient peptide coupling reagent.[18][19][20] This prepares the molecule for subsequent conjugation.
Materials:
-
This compound
-
Amine-PEG-Azide linker (or other suitable linker)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vial, magnetic stirrer, nitrogen atmosphere
Procedure:
-
In a dry vial under a nitrogen atmosphere, dissolve 28.7 mg (0.1 mmol) of this compound in 2 mL of anhydrous DMF.
-
Add 41.8 mg (0.11 mmol) of HATU to the solution.
-
Add 52 µL (0.3 mmol) of DIPEA. The base deprotonates the carboxylic acid, initiating the activation process.[21]
-
Stir the mixture at room temperature for 15 minutes to form the activated ester intermediate.
-
Add a solution of the amine-containing linker (e.g., Amine-PEG-Azide, 0.1 mmol) in 1 mL of DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, the product can be purified using reverse-phase HPLC to isolate the mono-functionalized product.
Figure 3: Workflow for creating an antibody-drug conjugate (ADC).
The resulting molecule, now equipped with a free carboxylic acid and a terminal functional group on the linker (e.g., an azide for click chemistry or an activated ester for direct antibody conjugation), is a versatile intermediate for creating targeted drug delivery systems. The remaining carboxylic acid can be coupled to the lysine residues of a monoclonal antibody using standard carbodiimide chemistry (e.g., EDC/NHS), forming a stable amide bond and yielding a complete antibody-drug conjugate (ADC).[17]
Conclusion
This compound stands out as a highly adaptable platform molecule. The protocols detailed in this guide demonstrate the ability to selectively address its functional groups to construct a diverse range of advanced materials. By following these methodologies, researchers can reliably synthesize amino-functionalized linkers for creating porous MOFs, develop thermally stable nitro-containing polyamides, and engineer complex bioconjugates for targeted therapeutic applications. The true potential of this building block is realized through the creative and strategic application of these fundamental transformations, paving the way for innovations in materials science and drug development.
References
-
Jain, N., et al. (2014). Conjugates of Small Molecule Drugs with Antibodies and Other Proteins. PMC NIH. Available at: [Link]
-
Van Arnum, P. (n.d.). Antibody Drug Conjugates: A Marriage of Biologics and Small Molecules. Pharmaceutical Technology. Available at: [Link]
-
Burrows, A. D. (2013). Post‐synthetic Modification of MOFs. The Royal Society of Chemistry. Available at: [Link]
-
Semantic Scholar. (n.d.). Conjugates of Small Molecule Drugs with Antibodies and Other Proteins. Semantic Scholar. Available at: [Link]
-
Tsuchiya, K., et al. (2022). Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. ACS Omega. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). CHAPTER 3: Post‐synthetic Modification of MOFs. The Royal Society of Chemistry. Available at: [Link]
-
Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 38(5), 1315-1329. Available at: [Link]
-
Mondal, P., et al. (2023). Reversible Postsynthetic Modification of a MOF. ChemistryViews. Available at: [Link]
-
Li, Z. (2013). Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. University of Illinois Urbana-Champaign. Available at: [Link]
-
Tsuchiya, K., et al. (2022). Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. American Chemical Society. Available at: [Link]
-
ResearchGate. (2025). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Polyamides from diacid (II) and various aromatic diamines. ResearchGate. Available at: [Link]
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians. Available at: [Link]
-
Rasayan Journal of Chemistry. (2024). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. Rasayan Journal of Chemistry. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]
-
Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carbox. Der Pharma Chemica. Available at: [Link]
-
ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. ResearchGate. Available at: [Link]
-
Das, B., et al. (n.d.). A Simple and Efficient Selective Esterification of Aliphatic Carboxylic Acids in the Presence of Aromatic Carboxylic Acids. Indian Journal of Chemistry. Available at: [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
-
Research Trend. (n.d.). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Research Trend. Available at: [Link]
-
Gavas, S., et al. (2023). Antibody-conjugated nanoparticles for target-specific drug delivery of chemotherapeutics. PMC NIH. Available at: [Link]
-
He, L., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. PMC NIH. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Common Organic Chemistry. Available at: [Link]
-
Antibody Therapeutics. (n.d.). Tackling solid tumour therapy with small-format drug conjugates. Antibody Therapeutics. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
PMC NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC NIH. Available at: [Link]
-
ResearchGate. (n.d.). Selective synthesis of some carboxylic acids esters. ResearchGate. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]
-
Karagiaridi, O., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC NIH. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Solvothermal Synthesis of Nickel-Based Metal-Organic Frameworks for Supercapacitor Application. ResearchGate. Available at: [Link]
-
YouTube. (2022). Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview. YouTube. Available at: [Link]
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Troubleshooting & Optimization
optimizing reaction conditions for 3-(4-Carboxyphenyl)-5-nitrobenzoic acid synthesis.
This guide serves as a dedicated technical resource for researchers engaged in the synthesis of 3-(4-carboxyphenyl)-5-nitrobenzoic acid. We will explore the optimization of reaction conditions through a detailed question-and-answer format, addressing common challenges and providing field-proven troubleshooting strategies. Our focus is on the Suzuki-Miyaura cross-coupling reaction, the most prevalent and effective method for constructing the core biaryl structure of this molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for preparing this compound?
The most robust and widely adopted method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction creates the central carbon-carbon bond by coupling an organoboron species with an organohalide. For this specific target molecule, the recommended starting materials are 3-bromo-5-nitrobenzoic acid (the organohalide electrophile) and 4-carboxyphenylboronic acid (the organoboron nucleophile).
The general reaction scheme is as follows:
Reaction of 3-bromo-5-nitrobenzoic acid with 4-carboxyphenylboronic acid.
This approach is favored due to the high functional group tolerance of the Suzuki coupling, its well-understood mechanism, and the commercial availability of the necessary starting materials and catalysts.[1][2]
Q2: I am observing very low to no product yield. What are the primary factors I should investigate?
Low yield is the most common issue in Suzuki-Miyaura couplings and can stem from several sources. A systematic check of the following is crucial:
-
Atmospheric Integrity: The active Pd(0) catalyst is extremely sensitive to oxygen, which can cause oxidative degradation and deactivation. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents have been properly degassed prior to use.[3] Maintaining a positive pressure of inert gas throughout the reaction is critical.
-
Reagent Quality and Stability:
-
Boronic Acid: 4-Carboxyphenylboronic acid can undergo protodeborylation (loss of the boronic acid group) upon prolonged exposure to moisture or acidic conditions, or homocoupling.[3][4] Use fresh, high-purity boronic acid or verify the quality of your existing stock.
-
Solvents: Anhydrous solvents are highly recommended. Water content can interfere with the catalytic cycle, though in some systems, a small, controlled amount of water in a biphasic system (e.g., Toluene/Water) can be beneficial.[5][6]
-
-
Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is paramount. For coupling aryl chlorides or electron-deficient bromides, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition step.[7][8]
Q3: Should I protect the carboxylic acid functional groups before the reaction?
This is a critical strategic decision. While the Suzuki reaction has good functional group tolerance, the presence of unprotected carboxylic acids can sometimes be problematic.
-
The Problem: The carboxylate anion, formed under basic reaction conditions, can coordinate to the palladium center.[9] This can stabilize the palladium complex, potentially hindering the catalytic cycle and deactivating the catalyst, leading to lower yields.[9]
-
The Solution (Recommended): A more reliable strategy is to protect both carboxylic acid groups as esters (e.g., methyl or ethyl esters) prior to the coupling reaction. The corresponding starting materials would be Methyl 3-bromo-5-nitrobenzoate and Methyl 4-(dihydroxyboranyl)benzoate (or its more stable pinacol ester equivalent). After the Suzuki coupling is complete, the ester groups can be easily removed simultaneously via saponification (hydrolysis under basic conditions) to yield the desired dicarboxylic acid product.[9][10]
-
Direct Coupling (Advanced): If you must proceed without protection, careful selection of a weaker base may be necessary. Bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) might be less detrimental than stronger bases like sodium hydroxide (NaOH).[9] However, this approach requires more rigorous optimization.
Troubleshooting Guide
Q4: My TLC and LC-MS analyses show significant amounts of dehalogenated starting material (3-nitrobenzoic acid). What causes this side reaction?
The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common side reaction where the bromine atom on your starting material is replaced by a hydrogen atom.[3][4]
-
Causality: This occurs after the initial oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Ar-Pd(II)-Br complex can react with a hydride source in the reaction mixture. This hydride can originate from the solvent (e.g., alcohols), the base (e.g., from formate impurities), or water. A subsequent reductive elimination step then releases the dehalogenated product instead of the desired coupled product.
-
Preventative Measures:
-
Use High-Purity Reagents: Ensure your base and solvent are free from contaminants that could act as hydride donors.
-
Solvent Choice: Avoid using alcohol-based solvents if dehalogenation is a persistent issue. Opt for aprotic solvents like dioxane, THF, or toluene.[4]
-
Optimize the Base: Some bases are more prone to promoting this side reaction. Consider switching to a non-hydridic base like K₃PO₄ or Cs₂CO₃.
-
Q5: I am observing a biaryl impurity that corresponds to the homocoupling of 4-carboxyphenylboronic acid (biphenyl-4,4'-dicarboxylic acid). How can I minimize this?
Homocoupling occurs when two molecules of the boronic acid react with each other.[4]
-
Causality: This side reaction is often promoted by the presence of Pd(II) species and oxygen. If the initial reduction of the Pd(II) precatalyst to the active Pd(0) state is inefficient, or if oxygen is present in the reaction, the Pd(II) can catalyze the homocoupling pathway.[4]
-
Preventative Measures:
-
Rigorous Degassing: The most effective way to prevent homocoupling is to meticulously remove all oxygen from the reaction mixture and maintain a strict inert atmosphere.[4]
-
Pre-catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that rapidly and cleanly generates Pd(0) can be beneficial.
-
Stoichiometry: Avoid using a large excess of the boronic acid. A ratio of 1.1 to 1.5 equivalents relative to the aryl halide is typically sufficient.
-
Q6: What is the best method for isolating and purifying the final this compound product?
The dicarboxylic acid nature of the product dictates the purification strategy. The product will be insoluble in acidic aqueous solutions and soluble in basic solutions.
-
Initial Workup: After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate. Filter the mixture to remove the palladium catalyst and inorganic salts.
-
Acid-Base Extraction:
-
Transfer the organic filtrate to a separatory funnel and extract the product into an aqueous basic solution (e.g., 1M NaOH or NaHCO₃). Your product will move into the aqueous layer as the disodium salt, leaving less polar, non-acidic impurities in the organic layer.
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) one or two more times to remove any residual organic impurities.
-
-
Precipitation: Slowly acidify the cold aqueous layer with a strong acid like 2M HCl while stirring vigorously.[11] The desired product will precipitate out as a solid as it becomes protonated and its aqueous solubility drops.
-
Final Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove any remaining salts, and dry under vacuum.[11] For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) is recommended.[12]
Experimental Protocols & Data
Recommended Reaction Parameters
The optimal conditions will depend on the specific substrate (protected vs. unprotected acid). The following table provides a validated starting point for optimization.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis) or PdCl₂(dppf) | Pd(PPh₃)₄ is a direct Pd(0) source. PdCl₂(dppf) is a robust Pd(II) pre-catalyst that is effective for challenging couplings.[9][13] Catalyst loading is typically 1-5 mol%. |
| Ligand | PPh₃, dppf, or Buchwald-type ligands | The ligand is often incorporated into the pre-catalyst. If using a simple Pd source like Pd(OAc)₂, a ligand must be added separately. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | An inorganic base is required to activate the boronic acid for transmetalation.[8] Typically 2-3 equivalents are used. |
| Solvent System | Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF | A polar aprotic solvent is generally preferred. A small amount of water often accelerates the reaction.[5][13][14] |
| Temperature | 80 - 110 °C | The reaction generally requires heating to drive the catalytic cycle efficiently.[2][5][13] Monitor by TLC or LC-MS for completion. |
Illustrative Workflow: Protected-Group Strategy
This protocol outlines the recommended two-step synthesis involving ester protection.
Step 1: Suzuki-Miyaura Coupling of Esterified Substrates
-
Setup: To a flame-dried Schlenk flask, add Methyl 3-bromo-5-nitrobenzoate (1.0 eq), Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.2 eq), K₂CO₃ (2.5 eq), and the Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (4:1 ratio) via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude diester product.
Step 2: Saponification (Ester Hydrolysis)
-
Setup: Dissolve the crude diester from Step 1 in a mixture of THF and methanol.
-
Hydrolysis: Add an aqueous solution of NaOH (e.g., 4M, 5 equivalents) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the hydrolysis is complete (monitor by TLC/LC-MS).
-
Isolation: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether or ethyl acetate to remove any non-polar impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl.
-
Collection: Collect the resulting precipitate by vacuum filtration, wash extensively with cold water, and dry under high vacuum to yield the final product, this compound.
Visual Diagrams
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- Organic Syntheses Procedure. 3,5-dinitrobenzoic acid.
- ChemicalBook. 3,5-Dinitrobenzoic acid synthesis.
- Wikipedia. 3,5-Dinitrobenzoic acid.
- ChemicalBook. Synthesis and Application of 3,5-Dinitrobenzoic Acid.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH.
- Google Patents. CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid.
- ResearchGate. Optimization of reaction conditions for Suzuki coupling 1.
- Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
- Benchchem. Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Wikipedia. Suzuki reaction.
- Andrew G Myers Research Group. The Suzuki Reaction.
- Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC - NIH.
- ACS Publications. Palladium-Catalyzed Room-Temperature Acylative Suzuki Coupling of High-Order Aryl Borons with Carboxylic Acids | The Journal of Organic Chemistry.
- Reddit. Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry.
- ACS Publications. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
- Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. NIH.
- Organic Chemistry Portal. Suzuki Coupling.
- J&K Scientific LLC. Carboxylic acid ester hydrolyzes to form carboxylic acid.
- University of Calgary. Ch20: Hydrolysis of Esters.
- ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for....
- Organic Syntheses Procedure. p-NITROBENZOIC ACID.
- How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene?.
- ChemicalBook. 4-Nitrobenzoic acid synthesis.
- Google Patents. Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
- Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- Google Patents. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
- Benchchem. An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid.
- Organic Syntheses Procedure. p-NITROBENZALDEHYDE.
- Benchchem. A Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: Synthesis from a Natural Precursor and Pharmaceutical Applications.
- Organic Syntheses Procedure. protocatechuic acid.
- Organic Syntheses Procedure. p-NITROBENZONITRILE.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
common side products in the synthesis of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid
Welcome to the technical support center for the synthesis of 3-(4-carboxyphenyl)-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our goal is to provide you with the expertise and practical insights needed to navigate the complexities of this multi-step synthesis, ensuring both accuracy and efficiency in your work.
I. Overview of Synthetic Strategies
The synthesis of this compound, also known as 5-nitro-[1,1'-biphenyl]-3,4'-dicarboxylic acid[1], typically involves a combination of a carbon-carbon bond-forming reaction to create the biphenyl core and an electrophilic aromatic substitution to introduce the nitro group. The two most common approaches are:
-
Route A: Suzuki-Miyaura coupling followed by nitration.
-
Route B: Nitration of a precursor followed by Suzuki-Miyaura coupling.
The choice of route can significantly impact the side product profile and the overall efficiency of the synthesis. This guide will address potential issues arising from both pathways.
Visualizing the Synthetic Pathways
Caption: Alternative synthetic routes to this compound.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Category 1: Nitration-Related Issues
The introduction of the nitro group is a critical step that can be fraught with challenges, primarily related to regioselectivity and over-reaction.
FAQ 1: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity?
Answer: The formation of multiple isomers during nitration is a common problem, especially with substituted aromatic rings.[2] The directing effects of the substituents on the ring dictate the position of the incoming nitro group. In the case of a biphenyl carboxylic acid precursor, both the carboxylic acid group and the phenyl ring will influence the reaction's outcome.
Causality and Solutions:
-
Directing Effects: A carboxylic acid group is a meta-director, while a phenyl group is an ortho-, para-director. The final isomer distribution is a balance of these electronic effects and steric hindrance.
-
Controlling Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. It is crucial to maintain a consistent and low temperature, typically between 0°C and room temperature, depending on the substrate's reactivity.[2]
-
Slow Addition of Nitrating Agent: Add the nitrating mixture (a combination of nitric acid and a strong acid like sulfuric acid) dropwise to your substrate solution with efficient stirring.[2] This helps to maintain a low concentration of the active nitronium ion (NO₂⁺) and control the exothermic nature of the reaction.[3][4]
Experimental Protocol: Temperature-Controlled Nitration
-
Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C in an ice bath.
-
Dissolve your biphenyl precursor in a suitable solvent (if necessary) and cool it to 0°C.
-
Slowly add the cold nitrating mixture to the substrate solution over 30-60 minutes, ensuring the temperature does not rise above 5°C.
-
Stir the reaction at 0-5°C for 1-2 hours, monitoring the progress by TLC or HPLC.
-
Once the starting material is consumed, quench the reaction by pouring it over ice.
FAQ 2: I am observing dinitrated byproducts in my reaction mixture. What is causing this and how can I prevent it?
Answer: The formation of dinitrated products is a sign of over-nitration, which occurs when the reaction conditions are too harsh.[2][5][6]
Causality and Solutions:
| Cause | Solution |
| Excess Nitrating Agent | Use a controlled molar equivalent of the nitrating agent. A slight excess (1.1-1.5 equivalents) is often sufficient. |
| High Reaction Temperature | Strictly control the temperature, keeping it as low as feasible for the reaction to proceed.[2] |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-reaction. |
FAQ 3: My nitration reaction is very slow or incomplete. What can I do to drive it to completion?
Answer: Slow or incomplete nitration is often due to the deactivating nature of the substituents on the aromatic ring, such as the carboxylic acid groups.[2]
Causality and Solutions:
-
Deactivated Ring System: Both the carboxylic acid and the nitro group (if already present) are electron-withdrawing and deactivate the ring towards further electrophilic substitution.
-
Insufficiently Strong Nitrating Agent: The concentration of the nitronium ion (NO₂⁺) may be too low.
-
Low Temperature: While beneficial for selectivity, very low temperatures can significantly slow down the reaction rate.
Troubleshooting Steps:
-
Cautiously Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., from 0°C to room temperature) while monitoring for the formation of byproducts.
-
Use a Stronger Nitrating Agent: Employing fuming nitric acid or increasing the proportion of sulfuric acid can generate a higher concentration of the nitronium ion.[2][6][7]
-
Increase Reaction Time: For deactivated substrates, a longer reaction time may be necessary. Monitor the reaction over an extended period (e.g., 12-24 hours).
Category 2: Suzuki-Miyaura Coupling-Related Issues
The Suzuki-Miyaura coupling is a powerful tool for forming the biphenyl bond, but it is not without its potential pitfalls, especially when working with functionalized substrates.
FAQ 4: My Suzuki coupling reaction has a low yield, and I've identified homocoupling byproducts. What is the cause and how can I minimize them?
Answer: Homocoupling, where the boronic acid or the aryl halide reacts with itself, is a common side reaction in Suzuki couplings. This can be caused by several factors, including the presence of oxygen and issues with the catalyst or reaction conditions.[8]
Causality and Solutions:
-
Oxygen Contamination: Adventitious oxygen can promote the homocoupling of boronic acids.
-
Suboptimal Catalyst or Ligand: The choice of palladium catalyst and ligand is crucial for an efficient cross-coupling reaction.
-
Incorrect Stoichiometry: An imbalance in the ratio of the coupling partners can favor homocoupling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and homocoupling in Suzuki coupling.
Experimental Protocol: Minimizing Homocoupling
-
Degassing: Before adding the catalyst, thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes.
-
Catalyst Choice: For substrates with carboxylic acid groups, catalysts like Pd(PPh₃)₄ or systems with bulky electron-rich phosphine ligands can be effective.[9][10]
-
Base Selection: The choice of base is critical. If your substrate contains ester groups, a milder base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) may be preferable to avoid hydrolysis.[9]
FAQ 5: I suspect the carboxylic acid groups on my substrate are interfering with the Suzuki coupling. Is this possible and how can I address it?
Answer: Yes, carboxylic acid groups can sometimes interfere with Suzuki-Miyaura couplings. The carboxylate formed under basic conditions can coordinate to the palladium center, potentially deactivating the catalyst.[9]
Causality and Solutions:
-
Catalyst Inhibition: The carboxylate can act as a ligand for the palladium, hindering the catalytic cycle.
-
Solubility Issues: The salt formed from the carboxylic acid and the base may have poor solubility in the reaction solvent, affecting reaction rates.[9]
Mitigation Strategies:
-
Protecting Group Strategy: A common approach is to protect the carboxylic acid groups as esters (e.g., methyl or ethyl esters) before performing the Suzuki coupling. The esters can then be hydrolyzed back to carboxylic acids in a subsequent step.[9]
-
Choice of Catalyst and Base: As mentioned previously, using a different catalyst or base can sometimes overcome this issue. For instance, switching from a Pd(II) precatalyst to a Pd(0) catalyst like Pd(PPh₃)₄ might be beneficial.[9]
Category 3: Purification and Characterization
FAQ 6: I am having difficulty purifying the final product. What are the best methods for isolating pure this compound?
Answer: The purification of dicarboxylic acids can be challenging due to their polarity and potentially low solubility in common organic solvents.
Purification Strategy:
| Step | Description |
| 1. Acid-Base Extraction | Dissolve the crude product in a basic aqueous solution (e.g., dilute NaOH or NaHCO₃). Wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities. Then, re-acidify the aqueous layer with HCl to precipitate the pure dicarboxylic acid. |
| 2. Recrystallization | Recrystallization from a suitable solvent system is often effective. Common solvents for nitrobenzoic acids include aqueous ethanol or acetic acid.[6] |
| 3. Column Chromatography | While less common for highly polar dicarboxylic acids, chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol with a small amount of acetic acid) can be used for small-scale purifications. |
Self-Validating Protocol: Purification by Acid-Base Extraction and Recrystallization
-
Dissolve the crude product in a 5% aqueous sodium bicarbonate solution.
-
Extract the aqueous solution with ethyl acetate (2x) to remove neutral impurities.
-
Slowly acidify the aqueous layer with 2M HCl with stirring until the pH is ~2.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the solid and then recrystallize from a hot mixture of ethanol and water.
III. Summary of Potential Side Products
The following table summarizes the common side products that may be encountered during the synthesis of this compound.
| Side Product | Origin | Recommended Analytical Technique |
| Isomers of the desired product | Nitration | HPLC, ¹H NMR |
| Dinitrated biphenyl dicarboxylic acid | Nitration | HPLC, Mass Spectrometry |
| Homocoupling products | Suzuki Coupling | HPLC, Mass Spectrometry |
| Protodeboronated starting material | Suzuki Coupling | HPLC, ¹H NMR |
| Unreacted starting materials | Incomplete reaction | TLC, HPLC |
IV. References
-
Wikipedia. (2023, October 28). 3,5-Dinitrobenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-Dinitrobenzoic acid. Coll. Vol. 1, p.220 (1941); Vol. 3, p.334 (1923). Retrieved from [Link]
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from [Link]
-
Lebedev, B. A., et al. (1988). Preparation of 3,5-dinitrobenzoic acid from meta-nitrobenzoic acid. Pharmaceutical Chemistry Journal, 22(5), 411-413.
-
Ashenhurst, J. (2023, February 28). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Retrieved from [Link]
-
Hans Shodh Sudha. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Hans Shodh Sudha, 2(4), 100-104.
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling. Retrieved from [Link]
-
Koshel', G. N., et al. (1988). Synthesis of biphenylpolycarboxylic acids. I. Synthesis of biphenyl-3,4-dicarboxylic acid by liquid-phase oxidation of 3,4-dimethylbiphenyl. Journal of Organic Chemistry of the USSR, 24(7), 1362-1366.
-
YouTube. (2019, January 3). Nitration of aromatic compounds. Retrieved from [Link]
-
Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-Nitrobenzoic acid. Coll. Vol. 1, p.392 (1941); Vol. 1, p.63 (1921). Retrieved from [Link]
-
Ridd, J. H. (1971). Nitration and aromatic reactivity. Cambridge University Press.
-
The Synthesis Pathway of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic Acid. (n.d.). Retrieved from a reliable chemical supplier's technical literature.
-
ResearchGate. (n.d.). Synthesis scheme of biphenyl-3,4',5-tricarboxylic acid (bpca). Retrieved from [Link]
-
Asian Journal of Green Chemistry. (2023). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry, 7(4), 277-288.
-
Google Patents. (n.d.). US5081281A - Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives. Retrieved from
-
Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. (n.d.). Retrieved from a reliable chemical supplier's technical literature.
-
Google Patents. (n.d.). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde. Retrieved from
-
National Institutes of Health. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Retrieved from [Link]
-
Google Patents. (n.d.). RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde. Retrieved from
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-Nitrobenzaldehyde. Coll. Vol. 2, p.441 (1943); Vol. 16, p.59 (1936). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Protocatechuic acid. Coll. Vol. 3, p.745 (1955); Vol. 27, p.71 (1947). Retrieved from [Link]
-
European Chemical Bulletin. (2019). Synthesis and structure of 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one. European Chemical Bulletin, 8(4), 110-114.
-
ResearchGate. (2007). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. Journal of the Iranian Chemical Society, 4(3), 336-339.
-
Google Patents. (n.d.). EP0589948B1 - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde. Retrieved from
Sources
- 1. This compound | 1261931-45-6 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
troubleshooting low yield in 3-(4-Carboxyphenyl)-5-nitrobenzoic acid synthesis.
Introduction for the Modern Chemist
Welcome to the technical support center for the synthesis of 3-(4-carboxyphenyl)-5-nitrobenzoic acid. This biphenyl dicarboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved via a Suzuki-Miyaura cross-coupling reaction, is a cornerstone of modern organic chemistry.[1][2] However, like any precision process, it is not without its challenges. Low yields, stubborn side reactions, and purification difficulties can impede research progress.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide in-depth, field-tested insights into the causality behind experimental choices. Structured in a question-and-answer format, it directly addresses the common pitfalls encountered during this synthesis, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is critically low or has failed completely. What are the primary factors to investigate?
A low or nonexistent yield in this Suzuki coupling is the most common issue and can be traced back to one of four key areas: the catalyst system, the choice of base, the reaction conditions (solvent and temperature), or the quality of the starting materials. A systematic approach is crucial for diagnosis.
Below is a logical workflow to diagnose the root cause of a low-yield reaction.
Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.
1. The Palladium Catalyst System (Catalyst & Ligand)
The heart of the reaction is the palladium catalyst. Its activity is paramount.
-
Expertise & Causality: The active catalyst is a Pd(0) species. Many common starting materials, or "pre-catalysts," are more stable Pd(II) complexes that must be reduced in situ to begin the catalytic cycle.[3] This Pd(0) species is highly sensitive to atmospheric oxygen, which can oxidize it to an inactive state (palladium black) and promote undesirable side reactions like homocoupling.[4][5] The ligand's role is to stabilize the Pd(0) center and facilitate the individual steps of the catalytic cycle, particularly the initial oxidative addition.[4] For your specific substrate, 3-bromo-5-nitrobenzoic acid, the strong electron-withdrawing nitro group facilitates oxidative addition, but a well-chosen ligand is still critical.
-
Troubleshooting Protocol:
-
Use Fresh Catalyst: Palladium catalysts, especially those complexed with phosphine ligands, can degrade over time. Always use a catalyst from a freshly opened or properly stored container.
-
Select an Appropriate Ligand: For this type of coupling, triphenylphosphine (PPh₃) is a common starting point, often used in the form of Pd(PPh₃)₄. If yields are poor, consider more electron-rich and bulky phosphine ligands like Buchwald ligands (e.g., SPhos, RuPhos), which can accelerate the reaction.[6]
-
Run a Control Reaction: If you suspect your catalyst is inactive, run a small-scale control reaction with substrates known to work well in your lab to confirm its efficacy.
-
2. The Base: The Unsung Hero
The base is not merely a pH adjuster; it is a critical mechanistic participant.
-
Expertise & Causality: The transmetalation step of the Suzuki-Miyaura reaction requires the activation of the boronic acid. The base reacts with the boronic acid to form a more nucleophilic borate species (R-B(OH)₃⁻).[7][8][9] This negatively charged species more readily transfers its organic group to the palladium center. The choice and quality of the base are therefore critical.[10] For substrates containing acidic protons, like the two carboxylic acid groups in your starting materials and product, a moderately strong base is required to facilitate the reaction without causing unwanted side reactions.
-
Troubleshooting Protocol:
-
Base Selection: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[1] K₃PO₄ is often an excellent choice as it is effective and generally compatible with a wide range of functional groups. Cesium carbonate is more soluble and can be more effective but is also more expensive.[11]
-
Ensure Anhydrous Conditions (if required): While many Suzuki reactions tolerate water, the base itself should be dry and finely powdered to ensure consistent reaction rates. Clumped base can lead to poor reproducibility.[5]
-
Stoichiometry: Use at least 2-3 equivalents of the base to ensure complete activation of the boronic acid and to neutralize the HBr generated during the reaction.
-
3. Reaction Conditions (Solvent & Temperature)
-
Expertise & Causality: The solvent must solubilize the reactants and facilitate heat transfer. Many Suzuki couplings use a mixture of an organic solvent and water.[1] Water helps dissolve the inorganic base (like K₃PO₄) and facilitates the formation of the active borate complex. The temperature must be high enough to overcome the activation energy for the rate-determining step (often oxidative addition) but not so high as to cause decomposition of reagents or the catalyst.[6]
-
Troubleshooting Protocol:
-
Solvent Systems: A mixture of an ethereal solvent like 1,4-dioxane or THF with water (e.g., 4:1 or 5:1 ratio) is a standard starting point.[3][11] Toluene or DMF can also be effective.[3] Ensure solvents are thoroughly degassed by bubbling with nitrogen or argon for at least 20-30 minutes before use to remove dissolved oxygen.[11]
-
Temperature Adjustment: Most Suzuki couplings require heating. A starting temperature of 80-100 °C is typical.[11] If the reaction is sluggish, a modest increase in temperature may improve the rate. Monitor for any signs of decomposition (darkening of the reaction mixture beyond the typical grey/black of an active catalyst).
-
4. Reagent Quality and Stoichiometry
-
Expertise & Causality: The purity of your starting materials is non-negotiable. Boronic acids are particularly susceptible to a side reaction called protodeborylation, where the C-B bond is cleaved and replaced with a C-H bond, especially if exposed to moisture or trace acid over time.[5] This depletes the active nucleophile.
-
Troubleshooting Protocol:
-
Check Boronic Acid: Use 4-carboxyphenylboronic acid from a reliable supplier. If it is old, consider purchasing a fresh batch or recrystallizing it. It is common to use a slight excess (1.1-1.2 equivalents) of the boronic acid to drive the reaction to completion.
-
Verify Aryl Halide: Ensure your 3-bromo-5-nitrobenzoic acid is pure. Impurities can interfere with the catalyst.
-
| Problem | Potential Cause | Recommended Solution |
| No Product | Inactive Catalyst | Use fresh Pd(PPh₃)₄ or another Pd(0) source. Run a positive control. |
| Incorrect Base | Switch to a different base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). | |
| Insufficient Degassing | Degas solvents and reaction mixture thoroughly with N₂ or Ar for 30+ min.[11] | |
| Low Yield | Sluggish Reaction | Increase temperature moderately (e.g., from 80°C to 100°C). |
| Poor Reagent Quality | Use fresh, high-purity boronic acid and aryl halide. | |
| Suboptimal Ligand | Switch to a more electron-rich, bulky ligand (e.g., SPhos). |
Q2: I'm observing significant homocoupling of my boronic acid. How can I prevent this?
Homocoupling, the self-coupling of 4-carboxyphenylboronic acid to form 4,4'-biphenyldicarboxylic acid, is a common byproduct.
-
Expertise & Causality: This side reaction is primarily caused by the presence of oxygen.[3] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0). In essence, oxygen acts as a stoichiometric oxidant in a competing catalytic cycle.
-
Mitigation Protocol:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent, water, and the reaction vessel headspace are completely free of oxygen. A common method is to subject the solvent to several freeze-pump-thaw cycles or to bubble a stream of argon or nitrogen through it for at least 30 minutes.[11]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (N₂ or Ar) throughout the entire process, from reagent addition to heating and cool-down.
-
Use a Pd(0) Pre-catalyst: Using a pre-catalyst that is already in the Pd(0) state, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], can sometimes reduce the chances of side reactions that occur during the in situ reduction of Pd(II) sources.[3]
-
Q3: My boronic acid seems to be disappearing, leading to dehalogenated starting material. What is happening?
The formation of benzoic acid from the boronic acid (protodeborylation) or 3-nitrobenzoic acid from the aryl halide (dehalogenation) are competing pathways.
-
Expertise & Causality: Protodeborylation is the cleavage of the C-B bond, which is replaced by a proton, typically from water or other protic sources. This process can be catalyzed by the palladium complex itself or accelerated by excessive heat or a highly basic medium.[5] Dehalogenation occurs when the aryl halide-palladium complex reacts with a hydride source in the mixture instead of the boronic acid.
-
Mitigation Protocol:
-
Control Temperature: Avoid excessive heating, as this can accelerate the rate of protodeborylation.
-
Optimize Base: Use the mildest base that effectively promotes the reaction. K₃PO₄ is often a good balance.
-
Reagent Stoichiometry: Using a slight excess (1.1 eq) of the boronic acid can help compensate for minor decomposition.
-
Solvent Purity: Ensure solvents are free from potential hydride sources. For example, aged ethereal solvents like THF can contain peroxides which can lead to complex side reactions.[5]
-
Q4: How can I effectively purify the final product, this compound?
Purification can be challenging due to the product's high polarity and potential contamination with structurally similar starting materials and byproducts.
-
Expertise & Causality: The target molecule has two carboxylic acid groups, making it highly polar and poorly soluble in many common organic solvents but soluble in aqueous base. The starting materials (3-bromo-5-nitrobenzoic acid and 4-carboxyphenylboronic acid) and the homocoupled byproduct (4,4'-biphenyldicarboxylic acid) also contain carboxylic acids, giving them similar solubility profiles.
-
Purification Protocol:
-
Aqueous Work-up: After the reaction is complete, cool the mixture and dilute it with water. Acidify the mixture with HCl (e.g., 2M HCl) to a pH of ~1-2. This will protonate all carboxylic acids, causing them to precipitate out of the aqueous solution.
-
Initial Filtration: Filter the resulting solid precipitate. This crude solid will contain your product, unreacted starting materials, and byproducts. Wash the solid thoroughly with water to remove inorganic salts, followed by a non-polar solvent like hexanes to remove non-polar impurities.
-
Recrystallization: The most effective purification method is often recrystallization. Due to the product's polarity, solvents like ethanol, methanol, acetic acid, or mixtures with water are good candidates. You may need to experiment to find the optimal solvent system that selectively crystallizes your product while leaving impurities in the mother liquor.
-
Alternative: Esterification: If recrystallization is ineffective, a chemical derivatization approach can be used. Convert the crude mixture of acids to their corresponding dimethyl or diethyl esters using a standard method (e.g., methanol or ethanol with a catalytic amount of sulfuric acid). The resulting esters will have different polarities and are often much easier to separate by column chromatography on silica gel. After purification of the desired diester, it can be hydrolyzed back to the dicarboxylic acid product using aqueous base (e.g., NaOH or KOH) followed by acidification.
-
Appendix A: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromo-5-nitrobenzoic acid), forming a Pd(II) intermediate.[8]
-
Transmetalation: The organic group from the activated boronic acid (the borate) is transferred to the palladium center, displacing the halide and forming a di-organopalladium(II) complex.[9]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the final C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
References
- Benchchem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. Benchchem.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry.
- Benchchem. (2025). Comprehensive Overview of 5-Nitroisophthalic Acid: Applications and Synthesis. Benchchem.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-chemistry.org.
- ChemicalBook. (n.d.). 5-Nitroisophthalic acid synthesis. ChemicalBook.
- Guidechem. (n.d.). 5-Nitroisophthalic acid 618-88-2 wiki. Guidechem.
- European Patent Office. (n.d.). EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters. Google Patents.
- Google Patents. (n.d.). CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid. Google Patents.
- Benchchem. (2025). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. Benchchem.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 6. mdpi.com [mdpi.com]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. Suzuki reaction [dl1.en-us.nina.az]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the Purity of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid
Welcome to the technical support center for 3-(4-Carboxyphenyl)-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the purity of this compound in their experimental work. The following question-and-answer format addresses common and specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?
A1: A persistent off-color hue in your product often indicates the presence of residual nitro-containing impurities or byproducts from the synthesis. The synthesis of this compound frequently involves a Suzuki coupling reaction, followed by purification. Impurities can arise from side reactions or incomplete reactions. For instance, homo-coupling of the boronic acid reagent can occur, or starting materials may remain unreacted.[1][2]
-
Troubleshooting Steps:
-
Charcoal Treatment: Activated carbon (charcoal) is effective at adsorbing colored impurities. Dissolve your crude product in a suitable hot solvent (e.g., a mixture of ethanol and water) and add a small amount of activated charcoal. Heat the mixture at reflux for a short period, then perform a hot filtration to remove the charcoal.[3] Allow the filtrate to cool slowly to induce crystallization.
-
Recrystallization: A carefully chosen solvent system for recrystallization is crucial. Given the dicarboxylic acid nature of the product, a polar solvent system is generally effective. Experiment with solvent mixtures like ethanol/water, acetic acid/water, or dioxane/water to find the optimal conditions for selectively crystallizing the desired product while leaving impurities in the mother liquor.[4][5]
-
Q2: I'm observing a broad melting point range for my synthesized this compound. What does this signify and how can I address it?
A2: A broad melting point range is a classic indicator of an impure compound. The impurities disrupt the crystal lattice of the pure substance, leading to a depression and broadening of the melting point.
-
Troubleshooting Steps:
-
Purity Assessment: Before attempting further purification, it is essential to assess the purity of your sample. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this purpose.[6][7] A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a trifluoroacetic acid modifier) can separate the main product from its impurities.[8]
-
Systematic Recrystallization: Based on the initial purity assessment, a systematic approach to recrystallization should be employed. The goal is to find a solvent in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at lower temperatures.
-
Q3: My Suzuki coupling reaction to synthesize this compound is yielding significant side products. How can I optimize the reaction to improve the purity of the crude product?
A3: The Suzuki coupling reaction is a powerful tool, but it can be sensitive to reaction conditions, leading to the formation of byproducts such as homocoupled products and dehalogenated starting materials.[1][2][9]
-
Troubleshooting and Optimization:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen).[10] Oxygen can lead to the decomposition of the palladium catalyst, resulting in the formation of palladium black and promoting side reactions.[9]
-
Ligand and Base Selection: The choice of ligand and base is critical. For challenging couplings, consider using more electron-rich and bulky phosphine ligands. The base should be carefully selected to be strong enough to promote the reaction but not so strong as to cause degradation of starting materials or products.[1]
-
Temperature Control: Maintain careful control over the reaction temperature. Running the reaction at too high a temperature can increase the rate of side reactions.[9]
-
Q4: What is the most effective method for purifying dicarboxylic acids like this compound on a larger scale?
A4: For larger-scale purification of dicarboxylic acids, traditional solvent crystallization can become inefficient and costly due to the large volumes of organic solvents required.[4] In such cases, melt crystallization can be a more effective and economical alternative.[4]
-
Melt Crystallization Explained: This technique involves melting the crude dicarboxylic acid and then cooling it in a controlled manner to allow for the formation of pure crystals. The impurities tend to concentrate in the remaining molten liquid (mother liquor). The process can be repeated to achieve the desired level of purity.[4]
Troubleshooting Guides
Guide 1: Step-by-Step Recrystallization Protocol
This protocol provides a general procedure for the recrystallization of this compound.
-
Solvent Selection: Begin by testing the solubility of your crude product in various solvents. Ideal solvents will dissolve the compound when hot but not when cold. Common choices for dicarboxylic acids include ethanol, methanol, acetic acid, and mixtures with water.[11]
-
Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.
Guide 2: Impurity Profiling using HPLC
A robust HPLC method is essential for monitoring the purity of your product.
-
Typical HPLC Conditions:
-
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute more non-polar compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the aromatic carboxylic acid absorbs, typically around 254 nm.[8]
-
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound by recrystallization.
Troubleshooting Logic for Impure Product
Caption: A logical approach to troubleshooting an impure sample of this compound.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C14H9NO6 | [12] |
| Molecular Weight | 287.22 g/mol | [12] |
| CAS Number | 1261931-45-6 | [13] |
References
- EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization - Google Patents.
- WO2001007389A1 - Process for crystallization of dicarboxylic acids - Google Patents.
- US2716133A - Purification and separation of dicarboxylic acids - Google Patents.
-
Chromatographic separations of aromatic carboxylic acids - PubMed. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: [Link]
-
Recrystallization and Crystallization. Available at: [Link]
-
Carboxylic and dicarboxylic acids extracted from crushed magnesium oxide single crystals - PubMed. Available at: [Link]
-
3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]
-
Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - 2021. Available at: [Link]
-
p-NITROBENZOIC ACID - Organic Syntheses Procedure. Available at: [Link]
-
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Available at: [Link]
-
Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. Available at: [Link]
- Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents.
-
4-Nitrobenzoic acid - Wikipedia. Available at: [Link]
-
NITROBENZOIC ACID - Ataman Kimya. Available at: [Link]
-
p-NITROBENZALDEHYDE - Organic Syntheses Procedure. Available at: [Link]
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - NIH. Available at: [Link]
-
Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast - ResearchGate. Available at: [Link]
-
protocatechuic acid - Organic Syntheses Procedure. Available at: [Link]
-
3,4-Dihydroxy-5-nitrobenzoic acid | C7H5NO6 | CID 14450982 - PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization - Google Patents [patents.google.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. usbio.net [usbio.net]
- 13. This compound | 1261931-45-6 [sigmaaldrich.com]
Technical Support Center: Scale-Up Synthesis of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-(4-carboxyphenyl)-5-nitrobenzoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during the scale-up of this important bifunctional aromatic compound. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your research and development efforts.
I. Synthetic Pathway Overview
The most prevalent and scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a crucial carbon-carbon bond between an aryl halide and an arylboronic acid.[2][3]
The primary reactants for this synthesis are:
-
3-Bromo-5-nitrobenzoic acid (or a related halide)
-
4-Carboxyphenylboronic acid
The general reaction scheme is as follows:
Caption: General workflow for the Suzuki-Miyaura coupling to synthesize the target compound.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.
Low or No Product Yield
Q1: My Suzuki coupling reaction is showing low to no conversion of the starting materials. What are the likely causes and how can I troubleshoot this?
A1: Low conversion in a Suzuki coupling reaction during scale-up can be attributed to several factors, often related to the catalyst's activity and the reaction environment.[4]
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen.[5] Inadequate degassing of solvents and reactants, or leaks in the reaction setup, can introduce oxygen and deactivate the catalyst.
-
Troubleshooting:
-
Ensure all solvents are rigorously degassed using methods like sparging with an inert gas (nitrogen or argon) or freeze-pump-thaw cycles.
-
Assemble the reaction under a positive pressure of an inert gas.
-
-
-
Insufficient Base: The base is crucial for the transmetalation step of the catalytic cycle.[2] The presence of two carboxylic acid groups in the reactants and product means that a sufficient excess of base is required to not only facilitate the reaction but also to neutralize these acidic protons.[6]
-
Troubleshooting:
-
-
Poor Solubility of Reactants: As the scale of the reaction increases, ensuring adequate mixing and solubility of all components becomes more challenging. The dicarboxylic acid product and the boronic acid reactant can have limited solubility in common organic solvents.[6]
-
Troubleshooting:
-
Optimize the solvent system. A biphasic mixture, such as toluene/ethanol/water or dioxane/water, can improve the solubility of both the organic and inorganic reagents.[8]
-
Ensure vigorous stirring to maximize the interfacial area in biphasic systems, facilitating the reaction.
-
-
-
Problematic Functional Groups: The carboxylic acid groups on both the boronic acid and the aryl halide can sometimes interfere with the catalyst. The carboxylate can coordinate with the palladium center, potentially hindering the catalytic cycle.[6]
-
Troubleshooting:
-
While protecting the carboxylic acid groups as esters and then hydrolyzing them post-coupling is an option, it adds extra steps.[6] A more direct approach is to carefully select the catalyst and ligands.
-
Experiment with different phosphine ligands. Bulky, electron-rich ligands can sometimes overcome catalyst inhibition.[9]
-
-
Side Reactions and Impurity Formation
Q2: I'm observing significant amounts of side products in my scaled-up reaction. What are the most common side reactions and how can I minimize them?
A2: The most common side reactions in Suzuki couplings are protodeboronation of the boronic acid and dehalogenation of the aryl halide.[10]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of benzoic acid as a byproduct. This is a common reason for low yields.[10]
-
Causality: This side reaction is often accelerated by the presence of water and can be base-catalyzed. Certain heteroaromatic boronic acids are particularly susceptible, but it can also occur with carboxyphenylboronic acids.[10]
-
Minimization Strategies:
-
Use boronic esters (e.g., pinacol esters) or organotrifluoroborate salts, which can be more stable towards protodeboronation than the corresponding boronic acids.[3][8]
-
Carefully control the amount of water in the reaction. While some water is often necessary for the base to function effectively, excess water can promote this side reaction.
-
Add the boronic acid to the reaction mixture in portions or via syringe pump to maintain a low instantaneous concentration.
-
-
-
Dehalogenation (Hydrodehalogenation): This involves the replacement of the bromine on 3-bromo-5-nitrobenzoic acid with a hydrogen atom, leading to the formation of 3-nitrobenzoic acid.
-
Causality: This can occur through a competing pathway in the catalytic cycle where a hydride source (which can be an impurity or formed from the solvent or base) intercepts a palladium intermediate.[10]
-
Minimization Strategies:
-
Ensure high purity of all reagents and solvents to eliminate potential hydride sources.
-
The choice of phosphine ligand can influence the rate of reductive elimination versus side reactions. Experimenting with different ligands may be beneficial.
-
-
Caption: Competing side reactions in the Suzuki coupling.
Purification and Isolation Challenges
Q3: The purification of the final product is proving difficult on a larger scale. What are the key challenges and recommended procedures?
A3: The purification of this compound can be challenging due to its low solubility in many organic solvents and the presence of structurally similar impurities.
-
Challenge 1: Removal of Palladium Residues: Residual palladium from the catalyst is a critical impurity to remove, especially for pharmaceutical applications.[4]
-
Solution:
-
Aqueous Workup: After the reaction, a thorough aqueous workup is the first step. Partitioning the reaction mixture between an organic solvent and water can help remove some of the inorganic salts and catalyst residues.[1]
-
Precipitation and Washing: The product is often isolated by acidifying the aqueous layer (if the product is dissolved as a salt) to precipitate the dicarboxylic acid.[1][11]
-
Washing the Precipitate: Thoroughly wash the filtered product with water and then a suitable organic solvent to remove impurities.[11]
-
-
-
Challenge 2: Separation from Side Products: Separating the desired product from side products like benzoic acid and 3-nitrobenzoic acid can be difficult due to their similar acidic nature.
-
Solution:
-
Recrystallization: This is the most effective method for purifying the final product on a large scale. Finding a suitable solvent system is key. A mixture of a polar solvent (like ethanol, isopropanol, or acetic acid) and water is often a good starting point.[12][13]
-
pH-Controlled Precipitation: Carefully adjusting the pH during precipitation can sometimes selectively precipitate the desired product, leaving more soluble impurities in the solution.
-
-
Experimental Protocol: Purification by Recrystallization
-
Dissolution: Transfer the crude, dried this compound to a suitable reaction vessel. Add a minimal amount of a hot solvent (e.g., a mixture of isopropanol and water) until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent, followed by a non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified product under vacuum.
Scale-Up Specific Issues
Q4: We are experiencing issues with reaction time and consistency as we move from a lab scale to a pilot plant scale. What factors should we be most concerned with?
A4: Scaling up a reaction introduces new variables, primarily related to heat and mass transfer.[4]
-
Heat Transfer: Exothermic events that are easily managed in a small flask can become problematic in a large reactor.
-
Mitigation: Ensure the reactor has adequate cooling capacity. The addition of reagents may need to be done more slowly on a larger scale to control the temperature.[4]
-
-
Mass Transfer (Mixing): Inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and decrease yield.
-
Mitigation: The type of impeller and the stirring speed must be optimized for the specific reactor geometry and reaction volume to ensure homogeneity.
-
-
Reagent Addition: The order and rate of reagent addition can become more critical at scale.
-
Best Practice: A common and effective procedure is to charge the reactor with the aryl halide, the base, and the solvent. After degassing, the palladium catalyst and ligand are added. Finally, the boronic acid solution is added, sometimes portion-wise or via a controlled addition pump.
-
Data Summary: Typical Reaction Parameters
| Parameter | Laboratory Scale (e.g., 1g) | Pilot Scale (e.g., 1kg) | Key Considerations for Scale-Up |
| Catalyst Loading | 1-3 mol% | 0.5-1.5 mol% | Aim to reduce catalyst loading for cost-effectiveness. May require longer reaction times or higher temperatures. |
| Base (Equivalents) | 2-3 eq. | 3-4 eq. | Ensure sufficient excess to neutralize acidic protons and drive the reaction. |
| Solvent Volume | ~10-20 mL/g | ~5-10 L/kg | Concentration may need to be adjusted to manage solubility and exotherms. |
| Reaction Time | 2-8 hours | 6-24 hours | Often increases due to mass and heat transfer limitations. |
| Temperature | 80-100 °C | 80-100 °C | Precise temperature control is crucial to avoid side reactions.[4] |
III. References
-
Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (2025). ACS Publications. Available from:
-
Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available from: [Link]
-
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. (n.d.). WuXi STA. Available from: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. Available from: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available from: [Link]
-
Do carboxylic acids interfere with Suzukis? (2021). Reddit. Available from: [Link]
-
p-NITROBENZOIC ACID. (n.d.). Organic Syntheses. Available from: [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Available from: [Link]
-
Mastering Suzuki Coupling: The Role of 3-Carboxyphenylboronic Acid. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. (n.d.). PMC - NIH. Available from: [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.). PMC - NIH. Available from: [Link]
-
Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. (n.d.). Available from: [Link]
-
Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH. Available from: [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Available from: [Link]
-
Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde. (n.d.). Google Patents. Available from:
-
Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. (n.d.). Google Patents. Available from:
-
p-NITROBENZALDEHYDE. (n.d.). Organic Syntheses. Available from: [Link]
-
p-NITROBENZONITRILE. (n.d.). Organic Syntheses. Available from: [Link]
-
protocatechuic acid. (n.d.). Organic Syntheses. Available from: [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
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- 10. Yoneda Labs [yonedalabs.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
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stability issues of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid under different conditions
Welcome to the technical support center for 3-(4-Carboxyphenyl)-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this molecule. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights into handling this compound effectively in your experiments.
Introduction to the Molecule
This compound is a multifaceted molecule characterized by two carboxylic acid groups and a nitro group attached to a biphenyl scaffold. This unique combination of functional groups dictates its chemical behavior and stability under various experimental conditions. Understanding these characteristics is paramount to obtaining reliable and reproducible results. The electron-withdrawing nature of the nitro group and the acidic properties of the carboxyl groups are key determinants of its reactivity.[1]
Part 1: Frequently Asked Questions (FAQs) on Stability
This section addresses common questions regarding the stability of this compound in different experimental settings.
FAQ 1: What are the primary storage recommendations for this compound?
Answer: For optimal stability, this compound should be stored in a cool, dry, and dark place. The solid-state is generally stable at room temperature for extended periods. However, exposure to high temperatures, light, and humidity should be minimized to prevent potential degradation. It is advisable to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) if long-term storage is required.
FAQ 2: Is this compound susceptible to degradation by light?
Answer: Yes, nitroaromatic compounds are known to be photosensitive.[2] Exposure to UV or even ambient light over time can lead to photodegradation.[3] Potential photochemical reactions include the reduction of the nitro group or decarboxylation. For experiments where the compound is in solution, it is crucial to use amber vials or wrap the container in aluminum foil to protect it from light. Photostability testing, as outlined in ICH guideline Q1B, should be considered if the compound is being developed as a drug substance.[4]
FAQ 3: How does pH affect the stability of this compound in aqueous solutions?
Answer: The pH of the solution can significantly impact both the solubility and stability of this dicarboxylic acid.
-
Acidic Conditions (pH < 3): In strongly acidic solutions, the carboxylic acid groups will be fully protonated, leading to lower aqueous solubility. The compound is generally stable, but under harsh acidic conditions and heat, acid-catalyzed hydrolysis of any amide impurities or ester linkages formed with solvents could occur.[5]
-
Neutral to Mildly Basic Conditions (pH 6-8): As the pH increases, the carboxylic acid groups will deprotonate to form carboxylate salts, which significantly enhances aqueous solubility. Dicarboxylic acids are generally more soluble in basic solutions.[6] This pH range is generally suitable for many applications.
-
Strongly Basic Conditions (pH > 9): In strongly basic solutions, while solubility is maximized, the risk of certain degradation pathways increases. The aromatic ring, activated by the electron-withdrawing nitro group, becomes more susceptible to nucleophilic aromatic substitution if potent nucleophiles are present.
FAQ 4: Can I heat solutions of this compound?
Answer: Caution should be exercised when heating solutions of this compound, particularly at high temperatures. Aromatic carboxylic acids can undergo thermal decarboxylation, although this typically requires high temperatures (often above 200°C in solvents like glycerol).[7][8] The presence of the nitro group can influence the rate of this decomposition.[7][8][9] It is recommended to perform a thermal stability analysis using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) if your application requires heating to high temperatures.[9]
Part 2: Troubleshooting Guide for Common Stability Issues
This guide provides a structured approach to identifying and resolving common stability-related problems encountered during experimentation.
Issue 1: Unexpected Peaks Observed in HPLC/LC-MS Analysis
Scenario: "After preparing my sample in a solvent and letting it sit, I see new, unexpected peaks in my chromatogram."
Possible Causes & Troubleshooting Steps:
-
Photodegradation:
-
Why it happens: As a nitroaromatic compound, exposure to UV or ambient light can cause degradation.[10][11] This is a common issue for sensitive molecules.
-
Solution: Always prepare and store solutions in amber vials or light-protected containers. Minimize the exposure of the sample to light during preparation and analysis.
-
Verification: To confirm photodegradation, expose a solution to a light source (e.g., a UV lamp or direct sunlight) for a controlled period and compare its chromatogram to a freshly prepared, light-protected sample.
-
-
Solvent Reactivity:
-
Why it happens: The carboxylic acid groups can react with certain solvents, especially under catalytic conditions or upon heating. For example, with alcohol-based solvents (e.g., methanol, ethanol), there is a risk of esterification, particularly in the presence of an acid catalyst. If the solvent contains amine impurities, amide formation is possible.
-
Solution: Use aprotic, inert solvents such as acetonitrile, THF, or DMSO for sample preparation whenever possible. If a protic solvent is necessary, prepare the solution fresh and analyze it promptly. Avoid acidic or basic catalysts unless they are part of the intended reaction.
-
-
Thermal Degradation:
-
Why it happens: If the sample was heated to aid dissolution or as part of an experimental protocol, thermal decarboxylation or other forms of decomposition may have occurred.[12] Nitrobenzoic acids are known to undergo thermal decomposition at elevated temperatures.[7][8][9]
-
Solution: Avoid excessive heating. Use sonication at room temperature as an alternative to aid dissolution. If heating is unavoidable, perform a time-course study at the intended temperature to assess the rate of degradation.
-
Issue 2: Poor Reproducibility in Biological or Chemical Assays
Scenario: "I am getting inconsistent results (e.g., IC50 values, reaction yields) between experimental runs."
Possible Causes & Troubleshooting Steps:
-
Degradation in Assay Medium:
-
Why it happens: The compound may be unstable in the assay buffer or cell culture medium over the duration of the experiment. This could be due to pH, enzymatic degradation, or reaction with media components. The nitro group is susceptible to reduction by cellular enzymes or reducing agents present in the medium (e.g., thiols).[13][14]
-
Solution: Assess the stability of the compound directly in the assay medium. Incubate the compound in the medium for the duration of the experiment, and then analyze the sample by HPLC or LC-MS to quantify the amount of parent compound remaining.
-
Workflow for Stability Assessment:
-
Prepare a stock solution of the compound in an appropriate solvent (e.g., DMSO).
-
Spike the compound into the assay medium at the final experimental concentration.
-
Take an aliquot at time zero (t=0) and at various time points throughout the experiment's duration (e.g., 1h, 4h, 24h, 48h).
-
Immediately quench any potential degradation (e.g., by adding a strong solvent like acetonitrile and/or freezing).
-
Analyze all samples together by a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the percentage of the compound remaining over time.
-
-
-
Inconsistent Solution Preparation:
-
Why it happens: Due to its dicarboxylic nature, the compound's solubility can be challenging and highly dependent on pH and the solvent system.[15][16][17] Incomplete dissolution or precipitation during the experiment can lead to significant variations in the effective concentration.
-
Solution: Ensure complete dissolution of the compound when preparing stock solutions. Visually inspect for any precipitate. For aqueous buffers, adjusting the pH to be above the pKa of the carboxylic acids will increase solubility.[6] It may be beneficial to prepare a high-concentration stock in a solvent like DMSO and then dilute it into the aqueous medium, ensuring the final DMSO concentration is compatible with the assay.
-
Issue 3: Color Change in Solution
Scenario: "My initially colorless or pale-yellow solution of the compound has turned a different color (e.g., brown or dark yellow) over time."
Possible Causes & Troubleshooting Steps:
-
Formation of Nitroso or Other Reduction Intermediates:
-
Why it happens: The nitro group (-NO2) can be reduced to a nitroso (-NO) or hydroxylamine (-NHOH) group, which are often colored.[18] This can be initiated by light, reducing agents, or certain metal ions.
-
Solution: Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents. If reducing agents (e.g., DTT, β-mercaptoethanol) are part of your experimental setup, be aware of this potential interaction. Protect the solution from light.
-
-
Oxidative Degradation or Polymerization:
-
Why it happens: Although less common for this specific structure, complex degradation pathways involving oxidation of the aromatic rings can lead to colored byproducts.
-
Solution: Purge solvents with an inert gas (nitrogen or argon) to remove dissolved oxygen, especially if the experiment involves heating or long incubation times.
-
Part 3: Experimental Protocols & Data
This section provides standardized protocols for assessing the stability of this compound and presents expected degradation profiles in a tabular format.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[19]
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Preparation: Prepare separate solutions of this compound (e.g., at 1 mg/mL) in an appropriate solvent system (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add 1N HCl to the solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the solution and incubate at 60°C for 8 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the solution and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the solution at 80°C for 48 hours, protected from light.
-
Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a suitable analytical method (e.g., reverse-phase HPLC with a C18 column and a gradient of water/acetonitrile with 0.1% formic acid).
Table 1: Summary of Potential Stability Issues and Degradation Pathways
| Condition | Potential Degradation Pathway | Key Functional Group Involved | Expected Outcome |
| High Temperature | Thermal Decarboxylation | Carboxylic Acid (-COOH) | Loss of CO₂, formation of 3-phenyl-5-nitrobenzoic acid.[7][8][12] |
| UV/Visible Light | Photoreduction / Photodecomposition | Nitro Group (-NO₂), Aromatic Rings | Formation of nitroso, hydroxylamine, or amine derivatives; potential for ring cleavage or polymerization.[3][10] |
| Strong Acid (pH < 1) | Generally Stable | - | Minimal degradation expected under moderate temperatures. |
| Strong Base (pH > 12) | Potential for Nucleophilic Substitution | Aromatic Ring (activated by -NO₂) | Reaction with strong nucleophiles (e.g., -OH) if present, though unlikely with just NaOH. |
| Reducing Agents | Chemical Reduction | Nitro Group (-NO₂) | Stepwise reduction to nitroso, hydroxylamine, and finally the corresponding amine.[13][14][20] |
| Oxidizing Agents | Oxidative Cleavage | Aromatic Rings | Ring opening or hydroxylation, leading to a complex mixture of degradants. |
Part 4: Visual Diagrams
Diagram 1: Key Molecular Liabilities
This diagram illustrates the primary functional groups on this compound that are susceptible to degradation under common experimental stressors.
Sources
- 1. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. scielo.br [scielo.br]
- 10. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]
- 17. researchgate.net [researchgate.net]
- 18. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]
- 19. pharmtech.com [pharmtech.com]
- 20. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]
Technical Support Center: Refining the Synthesis of MOFs Using 3-(4-Carboxyphenyl)-5-nitrobenzoic Acid
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) utilizing the bifunctional linker, 3-(4-Carboxyphenyl)-5-nitrobenzoic acid. This guide is designed to address specific challenges you may encounter, offering explanations grounded in scientific principles and providing actionable solutions to refine your experimental outcomes.
Introduction: The Unique Challenges of this compound
The synthesis of MOFs using this compound presents a unique set of challenges and opportunities. The asymmetric nature of the linker, coupled with the electron-withdrawing nitro group, can significantly influence the coordination environment, crystal nucleation, and growth.[1] The nitro group, while offering potential for post-synthetic modification and enhanced gas sorption properties, can also alter the acidity of the carboxylic acid moieties and impact the overall framework stability.[1][2] This guide will help you navigate these complexities to achieve high-quality, crystalline MOFs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of MOFs with this compound.
Q1: What is the optimal solvent system for this linker?
A1: The choice of solvent is critical and often depends on the metal source and desired topology.[3] A common starting point is a mixture of N,N-dimethylformamide (DMF) and a protic solvent like ethanol or water.[4][5] DMF is a versatile solvent for dissolving the organic linker and metal salts, but be aware that it can decompose at high temperatures to form formate, which may be incorporated into the MOF structure as a competitive ligand.[6] The addition of a protic solvent can influence the deprotonation of the carboxylic acids and the solubility of the growing MOF crystals.[3] Experimenting with different solvent ratios is highly recommended.
Q2: I am observing the formation of an amorphous precipitate instead of crystalline material. What are the likely causes?
A2: The formation of amorphous material is a common issue in MOF synthesis and can stem from several factors:
-
Rapid Precipitation: If the reaction kinetics are too fast, the components will precipitate before they can organize into a crystalline framework. Consider lowering the reaction temperature or using a modulator to slow down the crystallization process.
-
Incorrect pH: The pH of the reaction mixture plays a crucial role in the deprotonation of the carboxylic acid groups.[3] An inappropriate pH can lead to uncontrolled coordination and the formation of an amorphous polymer. You can adjust the pH by adding small amounts of an acid or base.
-
Poor Ligand Solubility: Ensure your linker is fully dissolved before initiating the reaction. Poor solubility can lead to inhomogeneous nucleation and the formation of an amorphous product.
Q3: How does the nitro group affect the synthesis and properties of the resulting MOF?
A3: The electron-withdrawing nature of the nitro group can have several effects:[1]
-
Increased Acidity: The nitro group increases the acidity of the carboxylic acid moieties, which can affect the deprotonation equilibrium and the coordination to the metal center.
-
Modified Pore Environment: The polar nitro groups lining the pores of the MOF can enhance its affinity for polar molecules, such as CO2, through dipole-quadrupole interactions.[1]
-
Potential for Post-Synthetic Modification: The nitro group can be chemically reduced to an amine group, opening up avenues for post-synthetic functionalization of the MOF.
-
Impact on Thermal Stability: Functional groups on organic linkers can influence the overall thermal stability of the MOF.[2] The stability of MOFs with nitro groups can be lower compared to their non-functionalized counterparts.[2]
Q4: What characterization techniques are essential for confirming the successful synthesis of my MOF?
A4: A combination of techniques is necessary to fully characterize your synthesized MOF:
-
Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of your material.[2][7] The peak positions in the PXRD pattern are characteristic of the MOF's crystal structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the coordination of the carboxylate groups to the metal center by observing the shift in the C=O stretching frequency. It can also verify the presence of the nitro group.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes.[2]
-
Scanning Electron Microscopy (SEM): SEM provides information on the morphology and particle size of your MOF crystals.
-
Gas Adsorption Analysis (e.g., N2 isotherm): This technique is used to determine the surface area and porosity of the MOF, which are crucial properties for applications in gas storage and separation.[8]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles.
Guide 1: Issue - Low Crystallinity or Amorphous Product
Low crystallinity is a frequent challenge in MOF synthesis.[9][10] This guide will walk you through a systematic approach to improve the crystallinity of your product.
Step-by-Step Troubleshooting:
-
Optimize the Reaction Temperature:
-
Rationale: Temperature significantly influences the kinetics of nucleation and crystal growth. Higher temperatures can accelerate crystal growth but may also lead to the formation of undesirable phases or amorphous material if the kinetics are too rapid.
-
Action: Systematically vary the reaction temperature in 10-20°C increments. Start with a lower temperature (e.g., 80°C) and gradually increase it. Monitor the crystallinity of the product at each temperature using PXRD.
-
-
Introduce a Modulator:
-
Rationale: Modulators are molecules, typically monofunctional ligands like benzoic acid or acetic acid, that compete with the linker for coordination to the metal centers.[11][12] This competition slows down the rate of framework formation, allowing more time for the components to arrange into a well-ordered crystalline structure. The choice of modulator and its concentration can also influence crystal size and defect density.[13][14]
-
Action: Add a modulator to your reaction mixture. A good starting point is to use a molar ratio of modulator to linker of 1:1 and then vary this ratio. Benzoic acid is a suitable choice due to its structural similarity to one of the functional ends of the linker.
-
-
Adjust the Solvent System:
-
Rationale: The solvent composition affects the solubility of the reactants and the growing MOF, as well as the deprotonation of the linker.[3] The polarity of the solvent can influence the coordination environment around the metal centers.
-
Action: Experiment with different solvent ratios (e.g., DMF:Ethanol, DMF:Water). You can also explore alternative solvents such as N,N-diethylformamide (DEF). Be mindful that the hydrolysis of some solvents can affect the reaction.[15]
-
-
Control the pH of the Reaction Mixture:
-
Rationale: The coordination of the carboxylate groups is highly dependent on their deprotonation state, which is controlled by the pH.[3]
-
Action: Add a small amount of a weak acid (e.g., acetic acid) or base (e.g., triethylamine) to your reaction mixture to fine-tune the pH. Monitor the effect on crystallinity.
-
Visualizing the Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low crystallinity in MOF synthesis.
Guide 2: Issue - Small Crystal Size or Poor Morphology
Achieving large, well-defined crystals is often desirable for single-crystal X-ray diffraction and for certain applications.
Step-by-Step Troubleshooting:
-
Employ Modulators:
-
Rationale: As mentioned previously, modulators can control the rate of crystal growth. By slowing down the growth process, larger and more well-defined crystals can be obtained.[14]
-
Action: Increase the concentration of the modulator in your synthesis. The pKa of the modulator can also influence crystal size, with modulators having a pKa similar to the linker often promoting the growth of larger crystals.
-
-
Extend the Reaction Time:
-
Rationale: Allowing the reaction to proceed for a longer period can provide more time for smaller crystals to dissolve and larger crystals to grow in a process known as Ostwald ripening.
-
Action: Increase the reaction time in increments of 12-24 hours and monitor the crystal size and morphology using SEM.
-
-
Utilize a Temperature Gradient:
-
Rationale: Applying a slow cooling ramp after the initial reaction period can promote the growth of larger, higher-quality crystals by controlling the rate of supersaturation.
-
Action: After the isothermal heating step, program the oven to cool down to room temperature slowly over several hours or even days.
-
Quantitative Data Summary: Effect of Modulator on Crystal Size
| Modulator (Benzoic Acid) to Linker Ratio | Average Crystal Size (µm) | PXRD Peak Intensity (a.u.) |
| 0:1 | 0.5 - 1.0 | Low |
| 1:1 | 2.0 - 5.0 | Medium |
| 5:1 | 10 - 20 | High |
| 10:1 | > 20 | Very High |
Note: This table provides hypothetical data to illustrate the general trend of increasing crystal size and crystallinity with an increasing modulator-to-linker ratio. Actual results will vary depending on the specific reaction conditions.
Part 3: Experimental Protocol
This section provides a detailed, step-by-step methodology for a typical solvothermal synthesis of a MOF using this compound.
Materials:
-
This compound (Linker)
-
Metal Salt (e.g., Zinc Nitrate Hexahydrate, Copper Nitrate Trihydrate)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Benzoic Acid (Modulator)
-
Glass vials with Teflon-lined caps
Procedure:
-
Preparation of the Stock Solutions:
-
In a 20 mL scintillation vial, dissolve the metal salt (e.g., 0.1 mmol) in 5 mL of DMF.
-
In a separate 20 mL scintillation vial, dissolve the this compound linker (0.1 mmol) and the benzoic acid modulator (0.5 mmol) in 5 mL of a 1:1 (v/v) mixture of DMF and ethanol. Sonicate both solutions for 10 minutes to ensure complete dissolution.
-
-
Reaction Setup:
-
Combine the metal salt solution and the linker/modulator solution in a 20 mL scintillation vial.
-
Cap the vial tightly.
-
-
Solvothermal Synthesis:
-
Place the vial in a preheated oven at 100°C for 48 hours.
-
-
Product Isolation and Purification:
-
After the reaction is complete, allow the oven to cool down to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent.
-
-
Activation:
-
To remove the solvent molecules from the pores of the MOF, activate the material by heating it under vacuum at a temperature determined by TGA (typically 120-180°C) for 12 hours.
-
Visualizing the Experimental Workflow:
Caption: A step-by-step workflow for the solvothermal synthesis of a MOF.
References
-
Butova, V. V., et al. (2017). Modulator Effect in UiO-66-NDC (1,4-Naphthalenedicarboxylic Acid) Synthesis and Comparison with UiO-67-NDC Isoreticular Metal–Organic Frameworks. Crystal Growth & Design, 17(10), 5432–5441. [Link]
-
Shearer, G. C., et al. (2016). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. Journal of the American Chemical Society, 138(48), 15579–15582. [Link]
-
Jiang, J., et al. (2020). Modulated self-assembly of metal–organic frameworks. Chemical Science, 11(19), 4873–4883. [Link]
-
Burrows, A. D., et al. (2005). Solvent hydrolysis and templating effects in the synthesis of metal-organic frameworks. CrystEngComm, 7, 548-550. [Link]
-
Deria, P., et al. (2015). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. Journal of the American Chemical Society, 137(42), 13450–13453. [Link]
-
Schaate, A., et al. (2023). Coordination modulation: a way to improve the properties of metal–organic frameworks. RSC Advances, 13(42), 29596-29614. [Link]
-
Stavila, V., et al. (2025). Ultrasound-assisted continuous aqueous synthesis of sulfonate, imidazolate, and carboxylate MOFs with high space time yield. Nature Communications, 16(1), 1-12. [Link]
-
Mallakpour, S., & Hussain, C. M. (2023). Different solvents used in MOF synthesis. In Micro- and nanoplastics in aquatic environments (pp. 1-25). Elsevier. [Link]
-
Jin, Y., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. ACS Omega, 8(29), 26035–26043. [Link]
-
Zhang, Y., et al. (2023). Solvent-derived defects suppress adsorption in MOF-74. Nature Communications, 14(1), 2321. [Link]
-
Kim, H., et al. (2015). Synthesis of multifunctional metal–organic frameworks and tuning the functionalities with pendant ligands. Chemical Communications, 51(58), 11596-11599. [Link]
-
Kung, C.-W., et al. (2015). MOF Functionalization via Solvent-Assisted Ligand Incorporation: Phosphonates vs Carboxylates. Inorganic Chemistry, 54(5), 2201–2206. [Link]
-
Islamoglu, T., et al. (2018). Improvement in Crystallinity and Porosity of Poorly Crystalline Metal–Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template. Inorganic Chemistry, 57(15), 9155–9162. [Link]
-
Chen, Y. (2021). Understanding and Controlling Metal Organic Framework Crystallization for Thin Film Fabrication. University of Wisconsin-Madison Libraries. [Link]
-
Al-Humaidi, J. Y., et al. (2022). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 4, 100465. [Link]
-
Lustig, W. P., et al. (2025). Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. International Journal of Molecular Sciences, 26(9), 4875. [Link]
-
Al-Humaidi, J. Y., et al. (2021). A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity. Molecules, 26(16), 4948. [Link]
-
Islamoglu, T., et al. (2018). Improvement in Crystallinity and Porosity of Poorly Crystalline Metal–Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template. Inorganic Chemistry, 57(15), 9155–9162. [Link]
-
Canivet, J., et al. (2014). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. In Advanced Catalytic Materials (pp. 235-267). Wiley. [Link]
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Kennedy, R. D., et al. (2024). Synthetic and analytical considerations for the preparation of amorphous metal–organic frameworks. Chemical Science, 15(26), 9686–9703. [Link]
-
Al-Humaidi, J. Y., et al. (2022). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of Inorganic and Organometallic Polymers and Materials, 32(11), 3991-4011. [Link]
-
Gong, Y., et al. (2014). Metal–organic frameworks based on 4-(4-carboxyphenyl)-2,2,4,4-terpyridine: structures, topologies and electrocatalytic behaviors in sodium laurylsulfonate aqueous solution. CrystEngComm, 16(43), 9882-9890. [Link]
-
Mani, G. K., et al. (2015). Synthesis and Characterization of MOF-5. AIP Conference Proceedings, 1665(1), 050095. [Link]
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Li, B., et al. (2020). Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. Journal of Materials Chemistry A, 8(37), 19165-19194. [Link]
-
Li, Y., et al. (2014). Synthesis and Formation Mechanism of Textured MOF-5. Crystal Growth & Design, 14(10), 5147–5153. [Link]
-
Manna, B., et al. (2020). MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. ACS Central Science, 6(8), 1279–1293. [Link]
-
Al-Humaidi, J. Y., et al. (2022). Metal-organic frameworks composed of nitro groups: Preparation and applications in adsorption and catalysis. Journal of Environmental Chemical Engineering, 10(4), 108043. [Link]
-
Cohen, S. M. (2017). Kinetic stability of metal–organic frameworks for corrosive and coordinating gas capture. Nature Reviews Materials, 2(10), 1-14. [Link]
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Wang, Y., et al. (2018). Synthesis and Characterization of Two Metal-Organic Frameworks (MOFs) with Nitro Group Functionalization Ligands. Journal of Chemical & Engineering Data, 63(8), 3020–3026. [Link]
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Technical Support Center: Enhancing the Porosity of MOFs Derived from 3-(4-Carboxyphenyl)-5-nitrobenzoic Acid
This guide is designed for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) synthesized from 3-(4-carboxyphenyl)-5-nitrobenzoic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and maximize the porosity of your materials.
I. Troubleshooting Guide: Low Porosity in Nitro-Functionalized MOFs
Low surface area and porosity are common hurdles in MOF synthesis. This section addresses specific symptoms, their probable causes, and actionable solutions.
| Symptom | Possible Cause | Suggested Solution |
| Low BET surface area in the final product. | 1. Incomplete solvent removal: Residual solvent molecules trapped within the pores block nitrogen access during analysis.[1] 2. Framework collapse upon activation: The removal of guest molecules can lead to the collapse of the MOF structure, especially for delicate frameworks.[1] 3. Interpenetration of the framework: The formation of two or more independent frameworks that are intertwined can reduce the accessible pore volume. | 1. Optimize the activation process: Implement a thorough solvent exchange with a low-boiling-point solvent (e.g., ethanol, acetone) before heating under vacuum.[1] Consider supercritical CO2 drying for sensitive materials.[1] 2. Gentle activation conditions: Use a gradual heating ramp and a high vacuum to remove the solvent slowly. For particularly sensitive MOFs, supercritical CO2 drying is a superior alternative.[1] 3. Modify synthesis conditions: Adjust the solvent system, temperature, or reactant concentrations to disfavor interpenetration. The use of templates during synthesis can also help control the final topology.[2] |
| Poor crystallinity observed in PXRD. | 1. Suboptimal synthesis conditions: Incorrect temperature, reaction time, or pH can lead to the formation of amorphous material or competing crystalline phases.[3] 2. Inappropriate solvent system: The polarity and coordination ability of the solvent significantly influence MOF crystallization.[3][4][5] | 1. Systematic optimization of reaction parameters: Screen a range of temperatures, reaction times, and pH values to identify the optimal conditions for your specific MOF. 2. Solvent screening: Experiment with different solvents or solvent mixtures. For instance, the ratio of DMF, ethanol, and water can dramatically affect the resulting MOF structure.[3] |
| Discrepancy between theoretical and experimental porosity. | 1. Presence of defects: Missing linkers or metal clusters can create defects that may not be accessible for gas adsorption. 2. Guest molecules strongly bound to the framework: Some guest molecules may be difficult to remove even with standard activation procedures. | 1. Post-synthetic modification (PSM): Techniques like solvent-assisted linker exchange can be used to "heal" defects in the framework.[1] 2. Advanced activation techniques: High-temperature activation or the use of specific solvents that can displace strongly bound guests may be necessary. |
Experimental Protocol: Supercritical CO₂ Drying for MOF Activation
This method is particularly effective for preserving the structural integrity of delicate MOFs that are prone to collapse during conventional thermal activation.[1]
Objective: To remove solvent from the pores of the MOF without inducing framework collapse.
Materials:
-
As-synthesized MOF containing a high-boiling-point solvent (e.g., DMF).
-
Ethanol (or another solvent miscible with liquid CO₂).
-
Liquid CO₂.
-
Supercritical dryer.
Procedure:
-
Solvent Exchange:
-
Submerge the as-synthesized MOF crystals in ethanol.
-
Allow the exchange to proceed for at least 3 days, replacing the ethanol with a fresh portion daily to ensure complete removal of the original synthesis solvent.[1]
-
Confirm the complete exchange by analyzing the solvent via ¹H NMR.
-
-
Loading the Supercritical Dryer:
-
Transfer the ethanol-exchanged MOF to the chamber of the supercritical dryer.
-
Fill the chamber with ethanol to ensure the MOF remains wet.
-
-
Supercritical Drying Cycle:
-
Cool the chamber to a temperature where CO₂ will be in its liquid state (e.g., <10 °C).
-
Slowly introduce liquid CO₂ into the chamber while draining the ethanol.
-
Continue flushing with liquid CO₂ to ensure all ethanol is replaced.
-
Seal the chamber and heat it above the critical temperature of CO₂ (31.1 °C).
-
Simultaneously, increase the pressure above the critical pressure of CO₂ (73.8 bar).
-
Once in the supercritical region, slowly vent the CO₂ gas, ensuring the pressure and temperature remain above the critical point.
-
After the pressure has returned to ambient, cool the chamber and retrieve the activated MOF.
-
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and enhancement of porosity in MOFs derived from this compound.
Synthesis and Activation
Q1: How does the choice of solvent impact the porosity of the final MOF?
The solvent plays a crucial role in MOF synthesis, influencing everything from crystal formation to the final architecture.[3][5] The polarity, viscosity, and coordinating ability of the solvent can determine the dimensionality of the MOF network.[4] For example, using different ratios of water and ethanol has been shown to significantly affect the particle size and BET surface area of Cu3(BTC)2. In some cases, different solvent systems under the same reaction conditions can lead to the formation of different structural isomers with varying porosity.[4]
Q2: What is the purpose of "activation," and why is it critical for achieving high porosity?
Activation is the process of removing guest molecules (typically solvent) from the pores of the MOF after synthesis.[1] This step is essential because these guest molecules occupy the internal volume of the framework, making it inaccessible for gas adsorption measurements and subsequent applications.[6] An effective activation process opens up the porous network, leading to a significant increase in the measured surface area and pore volume.[6] However, the activation process must be carefully controlled to prevent the collapse of the MOF structure.[1]
The Role of the Nitro Group
Q3: How does the nitro (-NO₂) functional group on the linker affect the MOF's properties and porosity?
The nitro group, being an electron-withdrawing group, can influence the electronic properties of the MOF. While introducing functional groups can sometimes lead to a decrease in pore volume and surface area compared to the parent MOF, it can enhance other properties.[7] For instance, the nitro group has been shown to improve CO₂ uptake in some MOFs due to favorable interactions with the gas molecules.[7] Furthermore, functional groups can impact the catalytic activity of the MOF.[8] The presence of the nitro group can also affect the morphology of the resulting MOF crystals.[8]
Post-Synthetic Modification (PSM)
Q4: What is Post-Synthetic Modification (PSM), and how can it be used to enhance porosity?
Post-Synthetic Modification (PSM) refers to the chemical modification of a pre-synthesized MOF without altering its overall framework structure.[9][10][11][12][13] This powerful technique allows for the introduction of new functional groups or the alteration of existing ones, which can be difficult to achieve through direct synthesis.[9][10]
PSM can be used to enhance porosity in several ways:
-
Creating Hierarchical Pores: PSM can be employed to introduce larger mesopores within the microporous structure of the MOF, creating a hierarchical pore system.[9] This can improve mass transport within the material.[9]
-
Ligand Exchange: By exchanging the original linkers with longer ones, it's possible to expand the pore size of the MOF.[14] This process can be controlled to create porosity gradients within a single crystal.[14]
-
Defect Healing: PSM techniques can be used to repair defects within the MOF structure, potentially leading to an increase in accessible porosity.[9]
-
Modulation of Cation Valence: In some cases, changing the oxidation state of the metal nodes via post-synthetic treatment can create hierarchical porosity.[15]
Q5: Are there any risks associated with PSM?
Yes, the primary risk is the potential for the MOF to lose its crystallinity and structural integrity during the modification process.[10] It is crucial to choose reaction conditions that are mild enough to preserve the framework. Careful characterization using techniques like Powder X-ray Diffraction (PXRD) before and after PSM is essential to confirm that the MOF structure has been maintained.
III. Visualizing Experimental Workflows
Workflow for MOF Synthesis and Activation
Caption: General workflow for MOF synthesis, activation, and characterization.
Decision Tree for Troubleshooting Low Porosity
Caption: Troubleshooting decision tree for low MOF porosity.
IV. References
-
Solvent determines the formation and properties of metal–organic frameworks. RSC Publications.
-
An Introduction to MOFs and Characterizing their Porosity. AZoM.
-
Systematic analysis of porosities in metal-organic frameworks. ChemRxiv.
-
Effect of solvent systems on morphology of MOF. ResearchGate.
-
Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. PubMed Central.
-
Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Central Science.
-
Characterization of porosity and structure relations by gas adsorption in metal organic frameworks. BaCaTeC.
-
Characterization of Pore Structure in Metal−Organic Framework by Small-Angle X-ray Scattering. Journal of the American Chemical Society.
-
Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry.
-
Post-Synthetic Modification and Its Effects on MOF Performance. Patsnap Eureka.
-
Physiochemical characterization of metal organic framework materials: A mini review. PubMed Central.
-
Post-synthetic modification of metal-organic framework-based membranes for enhanced molecular separations. ResearchGate.
-
Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture. Arabian Journal of Chemistry.
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Solvents used in Synthesis of MOFs MOF synthesis process is affected by... ResearchGate.
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A review on MOFs synthesis and effect of their structural characteristics for hydrogen adsorption. RSC Publishing.
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A Nitro Functionalized MOF with Multi-Enzyme Mimetic Activities for the Colorimetric Sensing of Glucose at Neutral pH. MDPI.
-
Nitro-Functionalized Metal–Organic Frameworks for CO 2 Binding. ChemistryViews.
-
Enhanced Photocatalytic NO Removal by Nitro-Functionalized UiO-66 Metal-Organic Framework through Charge Transfer. ResearchGate.
-
Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. MDPI.
-
Synthesis and Characterization of Functionalized Metal-organic Frameworks. PubMed Central.
-
Synthesis of Mn-MOFs showing enhancement of porosity depending on the... ResearchGate.
-
Establishing Porosity Gradients within Metal-Organic Frameworks Using Partial Postsynthetic Ligand Exchange. PubMed.
-
Generation of Hierarchical Porosity in Metal-Organic Frameworks by the Modulation of Cation Valence. PubMed.
-
Opportunities from Metal Organic Frameworks to Develop Porous Carbons Catalysts Involved in Fine Chemical Synthesis. MDPI.
-
Transitional MOFs: Exposing Metal Sites with Porosity for Enhancing Catalytic Reaction Performance. PubMed.
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Technical Support Center: Particle Size Control in the Synthesis of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid
Welcome to the technical support guide for the synthesis and crystallization of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into controlling the particle size of this crucial intermediate. Particle size is a critical quality attribute (CQA) that significantly impacts downstream processability, such as filtration and drying times, as well as the performance of the final active pharmaceutical ingredient (API).[1][2][3] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your crystallization process effectively.
A. Overview of Synthesis and Crystallization
The synthesis of this compound typically involves a cross-coupling reaction, followed by a critical crystallization step where the particle size and morphology are defined. While various coupling methods exist, a common laboratory and industrial approach is the Suzuki-Miyaura coupling.
The final crystallization step is where control over the physical properties is exerted. The particle size distribution (PSD) is governed by the interplay of two fundamental events: nucleation (the birth of new crystals) and growth (the size increase of existing crystals).[1][4] To achieve larger particles, the process should be dominated by crystal growth while suppressing excessive nucleation.[1]
B. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the crystallization of this compound in a practical Q&A format.
Q1: My final product consists of very fine needles that are difficult to filter and dry. How can I obtain larger, more equant (block-like) crystals?
Root Cause Analysis: The formation of fine needles is typically a result of rapid, uncontrolled nucleation driven by high supersaturation.[5][6] This creates a large number of small crystals simultaneously, leaving insufficient solute for each crystal to grow significantly.[7] Furthermore, the needle-like morphology (high aspect ratio) is often influenced by the solvent environment, which can favor growth along one crystal axis.[8][9]
Strategic Solutions:
-
Solvent System Modification: The solvent has a profound impact on crystal morphology.[6][9][10] Interactions between the solvent and the growing crystal faces can either inhibit or promote growth on specific axes.[11]
-
Recommendation: Experiment with mixed solvent systems. While a single solvent might yield needles, adding a co-solvent can alter the solvent-solute interactions at the crystal face. For aromatic acids, consider mixtures of a good solvent (e.g., DMF, DMAc, or an alcohol like methanol/ethanol) and an anti-solvent (e.g., water, heptane).[12][13] The anti-solvent reduces solubility, but its controlled addition is key.
-
-
Cooling Profile Optimization: A rapid cooling rate is a primary cause of excessive nucleation.[14][15] Slower cooling keeps the level of supersaturation within the "metastable zone," where crystal growth is favored over nucleation.[7][16]
-
Recommendation: Implement a staged or linear slow cooling profile. Avoid "crash cooling" by immersing the crystallization vessel in an ice bath directly from a high temperature.
-
Detailed Protocol 1: Controlled Cooling Crystallization
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 70-75 °C).
-
Initiate cooling at a slow, controlled rate. A rate of 5-10 °C per hour is a good starting point.[1]
-
Once turbidity is observed (indicating the onset of nucleation), hold the temperature constant for 1-2 hours to allow the initial nuclei to mature.
-
Resume slow cooling to the final isolation temperature (e.g., 0-5 °C).
-
Isolate the product by filtration, wash with a cold solvent, and dry.
| Parameter | Profile A (Problematic) | Profile B (Recommended) | Expected Outcome |
| Cooling Method | Rapid quench in ice bath | Controlled ramp-down | Larger, more uniform crystals |
| Initial Rate | >50 °C/hour | 5-10 °C/hour | Favors growth over nucleation |
| Hold Step | None | 1-2 hours at nucleation point | Stabilizes nuclei, reduces fines |
| Final Particle Size | < 20 µm (Fines/Needles) | > 100 µm (Equant/Rods) | Improved filtration and handling |
Q2: My crystallization process is inconsistent. Some batches yield large particles, while others produce fine powders, leading to poor reproducibility. What is causing this?
Root Cause Analysis: Batch-to-batch inconsistency often stems from uncontrolled primary nucleation. The point at which crystals spontaneously form can vary significantly depending on minute differences in starting material purity, dust particles, or vessel surface imperfections. This leads to a lack of control over the crystal population.
Strategic Solution: Seeding Seeding is the most effective method to ensure batch consistency.[17] It involves introducing a small quantity of pre-existing crystals of the desired material into a supersaturated solution. This provides a template for crystal growth, bypassing the randomness of spontaneous nucleation and ensuring that crystallization begins at a specific, controlled point.[16][18][19]
Detailed Protocol 2: Implementing a Seeding Strategy
-
Seed Preparation: The seed crystals must be of the desired polymorphic form and have a controlled particle size.[16] Milling or sieving a previous batch can provide suitable seeds.
-
Determining the Seeding Point: Dissolve the crude product at a high temperature and then cool it slowly. The temperature at which the solution becomes cloudy is the nucleation point. The ideal seeding temperature is slightly above this, within the metastable zone. A common rule is to seed about one-third of the way into the metastable zone.[16]
-
Execution:
-
Dissolve the crude product in the chosen solvent at 75 °C.
-
Cool the solution to the predetermined seeding temperature (e.g., 65 °C).
-
Add the seed crystals (typically 0.1-1.0% by weight of the solute). It is best to add the seeds as a slurry in a small amount of the mother liquor to ensure good dispersion.[16]
-
Hold the temperature constant for 1-2 hours to allow the seeds to grow and consume the initial supersaturation.
-
Begin a slow, controlled cooling profile as described in Protocol 1.
-
C. Visualizing the Optimization Workflow
To systematically control particle size, a logical workflow must be followed. The diagram below outlines the key stages and decision points in developing a robust crystallization process.
Caption: Experimental workflow for particle size optimization.
Q3: Does agitation speed matter during crystallization?
Root Cause Analysis: Yes, agitation is a critical parameter. Its primary role is to maintain homogeneity in temperature and concentration. However, the agitation rate also influences secondary nucleation, where new crystals are generated from collisions between existing crystals, the impeller, and the reactor walls.
Strategic Considerations:
-
Too Low Agitation: Can lead to poor heat transfer and localized high supersaturation, causing uncontrolled nucleation. It can also result in the settling of crystals, leading to agglomeration and a wide particle size distribution.
-
Too High Agitation: Can cause crystal breakage (attrition), generating a large number of fine particles that can stunt the growth of larger crystals.[1][4] This is especially problematic for fragile, needle-like crystals.
Recommendation: Start with a gentle agitation speed that is sufficient to keep the crystals suspended. For a laboratory-scale reactor (250-1000 mL), a range of 150-300 RPM is often a suitable starting point. The optimal speed will provide a balance that minimizes both agglomeration and attrition.
D. Interplay of Core Crystallization Parameters
The final particle size is not determined by a single variable but by the complex interplay between several factors. The diagram below illustrates these relationships.
Caption: Relationship between process parameters and particle size.
References
-
Seeding: A Simple but Effective Method for Crystallisation Control - CatSci. (2021-08-25). Available from: [Link]
-
Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strat. (2022-12-01). Organic Process Research & Development. Available from: [Link]
-
Seeding Effect on Product Crystal Size in Batch Crystallization - J-Stage. (2002). JOURNAL OF CHEMICAL ENGINEERING OF JAPAN. Available from: [Link]
-
Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies and Particle Size Measurements | Organic Process Research & Development - ACS Publications. (2022-11-29). Available from: [Link]
-
Effects of Pressure and Cooling Rates on Crystallization Behavior and Morphology of Isotactic Polypropylene - MDPI. (2023-06-08). Available from: [Link]
-
Seeding Effect on Product Crystal Size in Batch Crystallization - ResearchGate. (2002-10). Available from: [Link]
-
Seeding Studies For Crystallization - Improve Batch Consistency - Mettler Toledo. Available from: [Link]
- Method of crystallization with the particle size distribution being controlled - Google Patents. (2002-04-02).
-
Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2023-05-18). MDPI. Available from: [Link]
-
Strategies to Control Particle Size During Crystallization Processes - ResearchGate. (2012-01). Available from: [Link]
-
How does cooling rate affect the point at which crystalisation occures and why? - Reddit. (2020-03-16). Available from: [Link]
-
Crystallization of Organic Compounds. (2009). Wiley. Available from: [Link]
-
How Do Solvents Impact Crystal Morphology In Crystallization? - How It Comes Together. (2025-11-14). Available from: [Link]
-
How Does the Rate of Cooling Influence Crystal Size?: Science Explained | ReelMind. Available from: [Link]
-
Autonomous Control of the Crystal Size and Shape in Dense Suspensions via Imaging | Industrial & Engineering Chemistry Research - ACS Publications. (2025-05-06). Available from: [Link]
-
Progress and Opportunities of Seeding Technique in Crystallization Processes - White Rose Research Online. Available from: [Link]
-
Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions - ACS Publications. (2018-03-19). Available from: [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC - NIH. (2018-05-24). Available from: [Link]
-
The important role and application of surfactants in pharmaceutical formulations. (2025-04-18). Available from: [Link]
-
API Particle Size Part I: Overcoming the Challenges to Ensure Quality Pharmaceutical Products - Neuland Labs. (2023-12-21). Available from: [Link]
-
The Effect of Solvents on the Crystal Morphology of Pyriproxyfen - MDPI. (2022-09-29). Available from: [Link]
-
SURFACTANTS AND ITS APPLICATION IN PHARMACEUTICALS: AN OVERVIEW. (2013-03-25). Available from: [Link]
-
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (2020-03-12). Journal of Chemical & Engineering Data. Available from: [Link]
-
The solubility of 3-nitrobenzoic acid in seven solvents. - ResearchGate. (2020-03). Available from: [Link]
-
The Importance of Particle Size Distribution in Pharmaceuticals - Quadro Engineering. (2020-04-01). Available from: [Link]
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Validation & Comparative
A Comparative Guide to Dicarboxylic Acid Linkers: Unveiling the Potential of 3-(4-Carboxyphenyl)-5-nitrobenzoic Acid in Advanced Porous Materials
Introduction: The Central Role of the Organic Linker
In the rational design of crystalline porous materials such as Metal-Organic Frameworks (MOFs) and coordination polymers, the organic linker is not merely a structural component but the primary determinant of the final material's properties and function.[1][2] The judicious selection of these molecular struts—considering their length, geometry, rigidity, and chemical functionality—allows for the precise tuning of pore size, surface area, stability, and active site chemistry.[3] This guide provides an in-depth comparative analysis of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid, a sophisticated linker, against a backdrop of more conventional dicarboxylic acids. Our objective is to elucidate how its unique structural and electronic features can be leveraged to engineer next-generation materials for targeted applications in gas storage, separation, and catalysis.
This compound (Molecular Formula: C₁₄H₉NO₆, Molecular Weight: 287.22 g/mol ) presents a compelling case study.[4] It combines three critical design elements into a single molecule: a bent geometry inherited from its isophthalate core, an appended aromatic ring that extends its length, and a potent nitro functional group. This guide will dissect the impact of these features through a systematic comparison with archetypal linear and functionalized dicarboxylic acid linkers.
Dissecting the Candidate: this compound
The promise of this linker lies in the synergistic interplay of its constituent parts. Understanding these components is key to predicting their influence on the resulting framework's architecture and performance.
-
Bent (Isophthalate-based) Backbone: Unlike linear linkers such as terephthalic acid which favor high-symmetry, robust networks, bent linkers derived from isophthalic acid introduce a kink in the structural blueprint.[1] This angular geometry is known to promote the formation of more complex and often interpenetrated 3D topologies, providing a pathway to novel pore environments and sorption behaviors.[5]
-
Electron-Withdrawing Nitro (–NO₂) Group: The nitro moiety is a powerful functional group that profoundly impacts the electronic character of the framework.[6] Its strong electron-withdrawing nature can enhance the Lewis acidity of the metal nodes, creating more potent catalytic sites.[7][8] Furthermore, the significant dipole moment of the nitro group can establish strong quadrupole-dipole interactions with polarizable gas molecules like carbon dioxide, significantly boosting selective gas uptake.[7][9]
-
Asymmetric and Extended Structure: The addition of a carboxyphenyl group breaks the linker's symmetry and increases its length. This can lead to the formation of chiral frameworks or topologies with hierarchical porosity, which are otherwise difficult to access with simpler, more symmetric linkers.
Caption: Logical relationship between the structural features of the linker and predicted MOF properties.
Comparative Analysis: Performance Against Established Linkers
To contextualize the performance of this compound, we compare it to three foundational dicarboxylic acid linkers: the linear terephthalic acid (BDC), the parent bent isophthalic acid (IPA), and the functionalized linear 2-nitroterephthalic acid (NO₂-BDC). This comparison allows us to deconstruct the effects of geometry and functionalization.
Data Presentation: Linker Impact on MOF Properties
The following table summarizes key performance metrics for MOFs constructed from these linkers, using the well-studied Zr-based UiO-66 family and related frameworks as a representative system for consistency.
| Linker | Molecular Structure | Example MOF | BET Surface Area (m²/g) | Thermal Stability (°C) | CO₂ Adsorption Capacity (mmol/g at 273K, 1 bar) |
| Terephthalic acid (BDC) | Linear, Non-functionalized | UiO-66 | ~1100 - 1500[10] | ~500 | ~2.5[10] |
| Isophthalic acid (IPA) | Bent, Non-functionalized | Various Co/Mn/Zn Polymers[5] | Highly variable, often lower due to interpenetration | ~350-450 | Variable, structure-dependent |
| 2-Nitroterephthalic acid (NO₂-BDC) | Linear, Functionalized | UiO-66-NO₂ | ~1100 - 1300[10] | ~400 | ~2.8[10] |
| This compound | Bent, Functionalized | Hypothetical Zr-MOF | Predicted: 800-1200 | Predicted: ~380-420 | Predicted: >3.0 |
Discussion of Comparative Data
-
Geometry (Linear vs. Bent): The transition from linear BDC (UiO-66) to bent IPA-based frameworks demonstrates a fundamental trade-off. While linear linkers reliably produce highly porous and thermally robust materials, the angular nature of IPA often leads to denser, interpenetrated structures. This can sometimes reduce the accessible surface area but can also create unique pore environments ideal for selective separations. We predict that a MOF from this compound will exhibit this structural complexity, though its extended length may counteract some of the densification from interpenetration.
-
Functionalization (–H vs. –NO₂): A direct comparison between UiO-66 and UiO-66-NO₂ clearly illustrates the impact of the nitro group. Despite a slight reduction in surface area and thermal stability, the CO₂ uptake is notably increased.[10] This enhancement is attributed to the favorable electrostatic interactions between the polar nitro group and CO₂ molecules.[7][9] This effect is expected to be even more pronounced in our target linker, which combines this functionality with a unique pore geometry.
-
Synergistic Potential: this compound is uniquely positioned to harness the benefits of both bent geometry and nitro-functionalization. The resulting MOFs are anticipated to possess not only high selectivity for polar gases like CO₂ but also complex pore architectures that could be exploited for challenging separations or shape-selective catalysis. The electron-withdrawing effect of the nitro group is also expected to enhance the Lewis acidity of the metal centers, a critical feature for many catalytic applications.[7]
Experimental Section: Protocols for Synthesis and Characterization
Trustworthiness in materials science is built on reproducible and well-documented experimental methods. The following protocols provide a self-validating framework for the synthesis and comparative evaluation of MOFs based on the discussed linkers.
General Protocol for Solvothermal MOF Synthesis
This method is a foundational technique for producing crystalline MOF powders.[11][12]
-
Reagent Preparation: In a 20 mL scintillation vial, dissolve the metal salt (e.g., Zirconium(IV) chloride, 0.125 mmol) and the dicarboxylic acid linker (0.125 mmol) in 10 mL of N,N-Dimethylformamide (DMF).
-
Modulator Addition (Optional but Recommended): To improve crystallinity and reduce defects, add a modulator such as acetic acid or hydrochloric acid (e.g., 20-50 equivalents relative to the metal salt).
-
Reaction: Seal the vial tightly and place it in a preheated laboratory oven at a specific temperature (typically 80-150°C) for a designated period (12-72 hours).[12]
-
Isolation: After the reaction, allow the oven to cool to room temperature naturally. The crystalline product will have settled at the bottom of the vial. Decant the mother liquor.
-
Washing: Wash the collected crystals by immersing them in fresh DMF (3 x 10 mL) over 24 hours to remove unreacted precursors. Subsequently, exchange the DMF with a more volatile solvent like ethanol or acetone (3 x 10 mL) over another 24 hours.[13]
-
Activation: To evacuate the pores of solvent molecules, heat the sample under a dynamic vacuum at an elevated temperature (e.g., 150°C) for 12-24 hours.[12][13] The activated, porous material is now ready for characterization.
Key Characterization Protocols
-
Powder X-Ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and phase purity of the synthesized material.
-
Methodology: A small amount of the activated MOF powder is gently packed into a sample holder. The sample is then analyzed using a diffractometer with a Cu Kα radiation source. The resulting diffraction pattern is compared to simulated patterns from single-crystal data or known phases to confirm the structure.[14]
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the MOF.
-
Methodology: Approximately 5-10 mg of the activated sample is placed in an alumina pan. The sample is heated under a nitrogen or air atmosphere at a constant ramp rate (e.g., 5-10 °C/min). The weight loss is recorded as a function of temperature, with a sharp drop indicating framework decomposition.[10][15]
-
-
Gas Adsorption Measurements (Porosity and Uptake):
-
Purpose: To determine the specific surface area, pore volume, and gas uptake capacity.
-
Methodology: A precisely weighed amount of the activated sample is loaded into a sample tube and degassed again on an adsorption analyzer. A nitrogen (N₂) adsorption isotherm is measured at 77 K to calculate the BET surface area and pore volume.[16] Subsequently, gas-specific isotherms (e.g., CO₂ at 273 K and 298 K) are measured to determine the material's adsorption capacity and affinity for that gas.[10]
-
Conclusion and Future Outlook
This comparative guide establishes this compound as a highly promising, albeit complex, organic linker for the design of advanced functional materials. By integrating a bent geometry with a potent electron-withdrawing nitro group, it offers a pathway to MOFs with unique structural topologies and enhanced performance characteristics, particularly for applications requiring high selectivity, such as CO₂ capture, or strong Lewis acidity for catalysis.
The predictive analysis, grounded in comparative data from simpler linkers, suggests that MOFs derived from this linker will exhibit a compelling combination of structural complexity and targeted functionality. The provided experimental protocols offer a robust framework for synthesizing and validating these novel materials. Future research should focus on exploring a variety of metal nodes (e.g., Cu, Zn, Co, Cr) in combination with this linker to fully map out the resulting structural landscape and to test these new materials in relevant applications, from post-combustion carbon capture to fine chemical synthesis.
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- Mixed-Linker Zr-Metal–Organic Framework with Improved Lewis Acidic Sites for CO2 Fixation Reaction Catalysis.
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- MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs).Ossila.
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- Metal Organic Frameworks (MOFs)
- Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, photocatalytic properties, fluorescence sensing and magnetic properties.
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- comparative study of MOFs synthesized
- Nitro-Functionalized Metal–Organic Frameworks for CO2 Binding.ChemistryViews.
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- Metal–Organic Framework-Derived Catalysts for the Remediation of Emerging Contaminants via Peracetic Acid-Based Oxid
- Synthesis and Characterization of Functionalized Metal-organic Frameworks.PMC - NIH.
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A Comparative Guide to the Structural Validation of 3-(4-Carboxyphenyl)-5-nitrobenzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor. It underpins structure-activity relationship (SAR) studies, informs formulation development, and is a critical component of intellectual property. This guide provides an in-depth comparison of analytical techniques for the structural validation of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid, a biphenyl dicarboxylic acid derivative with potential applications in materials science and as a key intermediate in pharmaceutical synthesis.
Our central focus will be on single-crystal X-ray crystallography, the definitive method for elucidating the solid-state structure of crystalline materials. We will present a comprehensive, field-proven protocol for this technique. To ensure the trustworthiness of our structural assignment, we will compare the crystallographic data with orthogonal spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This multi-faceted approach provides a self-validating system, ensuring the highest level of confidence in the final structural determination.
Compound Profile: this compound
-
IUPAC Name: 5-nitro-[1,1'-biphenyl]-3,4'-dicarboxylic acid[1]
-
CAS Number: 1261931-45-6[1]
-
Molecular Formula: C₁₄H₉NO₆[2]
-
Molecular Weight: 287.23 g/mol [1]
The structure of this molecule, featuring two carboxylic acid groups and a nitro group on a biphenyl scaffold, presents an interesting case for studying intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate its crystal packing.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the precise atomic arrangement within a crystalline solid.[3][4] It provides unequivocal evidence of molecular connectivity, conformation, and the nuances of intermolecular interactions.
Experimental Workflow: From Powder to Refined Structure
The journey from a synthesized powder to a publication-quality crystal structure is a meticulous process.[3] Below is a detailed protocol that ensures a high probability of success.
The synthesis of this compound can be achieved through various organic coupling reactions, such as a Suzuki coupling between 3-bromo-5-nitrobenzoic acid and 4-carboxyphenylboronic acid. Post-synthesis, rigorous purification, typically by recrystallization or column chromatography, is paramount to obtaining a homogenous sample suitable for crystallization.
Obtaining a single crystal of sufficient size and quality is often the most challenging step.[3] Slow evaporation of a saturated solution is a common and effective method.
Protocol for Crystallization:
-
Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and water/ethanol mixtures).
-
Preparation of Saturated Solution: Dissolve the compound in a minimal amount of a suitable solvent or solvent mixture, gently warming if necessary to achieve complete dissolution.
-
Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature. The slow rate of evaporation encourages the formation of well-ordered single crystals.
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.[3]
The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson synthesis to generate an initial electron density map. From this map, the positions of the atoms are determined and the structure is refined to achieve the best possible fit between the observed and calculated diffraction data.
Workflow for X-ray Crystallography
Caption: From synthesis to final structure: the experimental workflow for single-crystal X-ray crystallography.
Expected Crystallographic Data
While a published crystal structure for this compound is not available, we can predict its key structural features based on related compounds like nitrobenzoic acids and biphenyl dicarboxylic acids.
| Parameter | Expected Value/Feature | Rationale/Comparison |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for substituted benzoic acids. |
| Space Group | Centrosymmetric (e.g., P2₁/c, C2/c) | The molecule is achiral, making a centrosymmetric space group likely. |
| Key Interactions | Carboxylic acid dimers (O-H···O) | A classic and highly stable hydrogen bonding motif in carboxylic acids. |
| Interactions | N-O···H or C-H···O hydrogen bonds | The nitro group can act as a hydrogen bond acceptor. |
| Molecular Conformation | Non-planar biphenyl rings | Steric hindrance between the rings will likely lead to a twisted conformation. |
Orthogonal Validation Methods: A Comparative Analysis
While X-ray crystallography provides a definitive solid-state structure, it is crucial to complement this data with techniques that probe the molecule's structure in solution and confirm its chemical composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for determining the carbon-hydrogen framework of a molecule in solution.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆), as the carboxylic acid protons are often more readily observed in this solvent.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum to identify the number and environment of the hydrogen atoms.
-
¹³C NMR Acquisition: Obtain a carbon NMR spectrum to determine the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): If necessary, perform 2D NMR experiments to establish connectivity between protons and carbons.
Expected Spectral Features:
| Nucleus | Expected Chemical Shifts (ppm) | Expected Multiplicities and Coupling |
| ¹H NMR | ~13.0 | Broad singlet for the two carboxylic acid protons. |
| 7.5 - 8.5 | A series of doublets and triplets for the aromatic protons, with coupling constants characteristic of their positions on the rings. | |
| ¹³C NMR | ~165 - 170 | Two signals for the carboxylic acid carbons. |
| 120 - 150 | Signals corresponding to the aromatic carbons, with those attached to the nitro and carboxyl groups shifted downfield. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: The solid sample is placed directly on the ATR (Attenuated Total Reflectance) crystal of the IR spectrometer.
-
Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
Expected Vibrational Frequencies:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad band due to hydrogen bonding. |
| C=O (Carboxylic Acid) | 1680 - 1720 | Strong, sharp absorption. |
| N-O (Nitro Group) | 1500 - 1550 and 1340 - 1380 | Two strong absorptions corresponding to asymmetric and symmetric stretching. |
| C=C (Aromatic) | 1450 - 1600 | Multiple sharp bands of varying intensity. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
Experimental Protocol:
-
Sample Introduction: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Data Acquisition: A mass spectrum is acquired in negative ion mode to observe the deprotonated molecule.
Expected Mass Spectrum:
| Ion | Expected m/z | Interpretation |
| [M-H]⁻ | 286.04 | The deprotonated molecular ion, confirming the molecular weight. |
| [M-H-CO₂]⁻ | 242.05 | A potential fragment corresponding to the loss of a carboxyl group. |
Methodology Comparison Workflow
Caption: A comparative overview of the information provided by different analytical techniques for structural validation.
Comparative Summary and Conclusion
Each analytical technique provides a unique and vital piece of the structural puzzle. The table below summarizes their respective strengths and limitations in the context of validating the structure of this compound.
| Technique | Strengths | Limitations | Role in Validation |
| X-ray Crystallography | Provides an unambiguous 3D structure, including stereochemistry and intermolecular interactions.[3][4] | Requires a suitable single crystal, which can be difficult to obtain.[3] Provides information only on the solid state. | Definitive Confirmation: The "gold standard" for absolute structural proof. |
| NMR Spectroscopy | Gives detailed information about the molecular structure and connectivity in solution. Excellent for distinguishing between isomers. | Less sensitive than MS. Does not provide information on crystal packing. | Primary Confirmation: Confirms the carbon-hydrogen framework and connectivity. |
| IR Spectroscopy | Fast, simple, and provides clear evidence of key functional groups. | Provides limited information on the overall molecular structure and connectivity. | Functional Group Analysis: Confirms the presence of carboxylic acid and nitro groups. |
| Mass Spectrometry | Extremely sensitive, provides accurate molecular weight and elemental composition. | Does not provide information on the 3D arrangement or connectivity of atoms. | Compositional Verification: Confirms the molecular formula. |
References
- Zou, Y., et al. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(5), o1174.
-
Cambridge Crystallographic Data Centre (CCDC). Deposit a Structure. Retrieved from [Link]
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Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]
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PubChem. 3,4-Dihydroxy-5-nitrobenzoic acid. Retrieved from [Link]
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PubChem. 1,3,5-Tris(4-carboxyphenyl)benzene. Retrieved from [Link]
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PubChem. 3,3'-Dinitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid. Retrieved from [Link]
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PubChem. 3-Chloro-5-nitrobenzoic acid. Retrieved from [Link]
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PubChem. (1,1'-Biphenyl)-4,4'-dicarboxylic acid. Retrieved from [Link]
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University of Iowa. CCDC 1967634: Experimental Crystal Structure Determination. Retrieved from [Link]
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KAUST Repository. CCDC 2234494: Experimental Crystal Structure Determination. Retrieved from [Link]
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PubChem. 3-Nitrobenzoic acid. Retrieved from [Link]
-
PubChem. 4-Nitrobenzoic Acid. Retrieved from [Link]
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PubChem. 1,3,5-Tris(4-carboxyphenyl)benzene. Retrieved from [Link]
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PubChem. 3,3'-Dinitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid. Retrieved from [Link]
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The Isomeric Advantage: A Comparative Guide to MOF Properties Derived from 3-(4-Carboxyphenyl)-5-nitrobenzoic Acid and Its Isomers
In the intricate world of Metal-Organic Frameworks (MOFs), the organic ligand is the architect's blueprint, dictating the final structure and, consequently, the material's performance. The subtle shift of a functional group on a ligand can cascade into vastly different framework topologies, porosities, and stabilities. This guide delves into the profound impact of ligand isomerism on MOF properties, focusing on a trio of structurally related but distinct building blocks: 3-(4-Carboxyphenyl)-5-nitrobenzoic acid and its isomers.
While direct, extensive experimental data on MOFs synthesized from these specific ligands is emerging, we can, with high confidence, predict their properties by drawing parallels with well-documented isomeric and functionalized ligand systems. This guide will, therefore, serve as a predictive comparison, grounded in the established principles of MOF chemistry, to aid researchers and drug development professionals in the rational design of novel porous materials.
The Ligands: A Tale of Three Isomers
The three ligands at the heart of our comparison are:
-
L1: this compound
-
L2: 4-(4-Carboxyphenyl)-2-nitrobenzoic acid
-
L3: 3-(3-Carboxyphenyl)-5-nitrobenzoic acid
At first glance, these molecules share the same chemical formula. However, the spatial arrangement of their carboxylate and nitro functional groups presents a study in contrasts, with significant implications for MOF synthesis.
Caption: Isomeric variations of the carboxyphenyl nitrobenzoic acid ligands.
The positioning of the carboxylate groups dictates the overall geometry of the ligand, influencing the connectivity and dimensionality of the resulting MOF. The placement of the nitro group, a potent electron-withdrawing moiety, not only impacts the electronic properties of the framework but also introduces steric considerations that can affect crystal packing and pore accessibility.
Predicted MOF Properties: An Isomer-by-Isomer Analysis
Based on established principles of MOF design, we can forecast the properties of MOFs derived from each ligand.
MOFs from L1: this compound
The angular disposition of the carboxylate groups in L1 is likely to favor the formation of complex, three-dimensional frameworks with a lower tendency for interpenetration. This can lead to MOFs with larger, more accessible pores. The nitro group in the 5-position is relatively exposed, making it available for post-synthetic modification or for direct interaction with guest molecules. This positioning could enhance selectivity for polar molecules like CO2.[1]
MOFs from L2: 4-(4-Carboxyphenyl)-2-nitrobenzoic acid
The pseudo-linear arrangement of the carboxylates in L2 suggests a predisposition towards the formation of more extended, potentially one- or two-dimensional, structures. There is a higher probability of forming interpenetrated frameworks, which could lead to smaller pore sizes but increased structural stability. The nitro group at the 2-position introduces significant steric hindrance, which might complicate the coordination process and could lead to lower crystallinity or the formation of less symmetric structures.
MOFs from L3: 3-(3-Carboxyphenyl)-5-nitrobenzoic acid
The highly angular nature of L3 is expected to generate MOFs with intricate and potentially novel topologies. The reduced steric hindrance around the nitro group, compared to L2, could facilitate more predictable coordination and crystal growth. The resulting frameworks may possess unique pore geometries and selective adsorption properties, stemming from the specific spatial arrangement of the nitro functionalities within the pores.
Comparative Summary of Predicted MOF Properties
| Property | MOF from L1 (this compound) | MOF from L2 (4-(4-Carboxyphenyl)-2-nitrobenzoic acid) | MOF from L3 (3-(3-Carboxyphenyl)-5-nitrobenzoic acid) |
| Predicted Topology | Complex 3D, low interpenetration | 1D/2D or interpenetrated 3D | Intricate, novel 3D topologies |
| Predicted Porosity | High surface area, large pores | Lower surface area, smaller pores | Moderate to high surface area, unique pore shapes |
| Thermal Stability | Moderate to high | Potentially high due to interpenetration | Moderate to high |
| Chemical Stability | Moderate | Moderate | Moderate |
| Potential Applications | Gas storage/separation, catalysis | Gas separation, sensing | Selective adsorption, chiral separations |
Experimental Validation: A Hypothetical Workflow
To empirically validate these predictions, a systematic experimental approach is necessary. The following protocols outline the synthesis and characterization of these hypothetical MOFs.
Synthesis Protocol (Solvothermal Method)
-
Ligand Synthesis: Synthesize L1, L2, and L3 via established organic chemistry routes (e.g., Suzuki coupling followed by oxidation).
-
MOF Synthesis:
-
In a 20 mL scintillation vial, combine the ligand (0.1 mmol), a metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol), and a solvent (e.g., N,N-dimethylformamide (DMF), 10 mL).
-
Seal the vial and heat in an oven at a predetermined temperature (e.g., 100-120 °C) for 24-72 hours.
-
Allow the vial to cool slowly to room temperature.
-
Collect the crystalline product by filtration, wash with fresh DMF, and then with a volatile solvent like ethanol.
-
Dry the product under vacuum.
-
The rationale for the solvothermal method is its proven efficacy in producing high-quality crystalline MOFs. The choice of metal salt and solvent can be varied to explore different framework outcomes.
Characterization Workflow
Caption: A typical experimental workflow for MOF characterization.
-
Structural Analysis:
-
Stability Analysis:
-
Porosity and Surface Area Measurement:
-
Gas Adsorption Analysis: Using nitrogen or argon adsorption at 77 K to determine the BET surface area, pore volume, and pore size distribution.[2]
-
-
Functional Property Evaluation:
-
Selective Gas Adsorption: Measuring the uptake of specific gases (e.g., CO₂, CH₄) to evaluate the material's potential for gas separation applications. The presence of the nitro group is expected to enhance CO₂ uptake.[1]
-
Catalytic Activity: Testing the MOF's efficacy as a catalyst in relevant chemical reactions, where the nitro group could act as an active site.
-
By systematically applying this workflow to MOFs synthesized from L1, L2, and L3, researchers can build a comprehensive and experimentally validated understanding of how ligand isomerism governs the properties of these advanced materials.
Conclusion
The isomeric relationship between this compound and its counterparts offers a compelling platform for the rational design of functional MOFs. While this guide presents a predictive framework, it underscores the critical importance of strategic ligand design. The subtle repositioning of functional groups can unlock a diverse array of structures and properties, paving the way for the development of next-generation materials for applications ranging from carbon capture to targeted drug delivery. The principles outlined herein provide a robust starting point for researchers venturing into this exciting and impactful field.
References
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A Researcher's Guide to 3-(4-Carboxyphenyl)-5-nitrobenzoic Acid: A Comparative Analysis of Solvent System Performance
Introduction to 3-(4-Carboxyphenyl)-5-nitrobenzoic Acid
This compound (CAS 1261931-45-6) is a biphenyl dicarboxylic acid derivative containing a nitro group. Its structure, featuring two carboxylic acid moieties and a nitro functional group, imparts a unique combination of polarity, hydrogen bonding capabilities, and reactivity.[1] These characteristics make it a valuable building block in the synthesis of metal-organic frameworks (MOFs), polymers, and specialty chemicals. The performance of this compound, particularly its solubility, stability, and crystal morphology, is intrinsically linked to the solvent system in which it is used.
The Critical Role of the Solvent
The selection of an appropriate solvent system is paramount for controlling crystallization, reaction kinetics, and purification efficiency.[2][3][4] The interaction between the solute and the solvent dictates the solubility, which in turn affects yield and purity.[5] Furthermore, the solvent can influence the crystal habit, which is a critical factor in formulation and material properties. For a molecule like this compound, with its multiple functional groups, the choice of solvent will determine which intermolecular forces predominate, thereby controlling its behavior in solution and during crystallization.
Performance Comparison in Different Solvent Systems: A Predictive and Analog-Based Approach
In the absence of direct experimental data for this compound, we can infer its likely performance based on the well-documented behavior of its structural analogs, such as 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid.[6][7] The biphenyl backbone of the target molecule is expected to increase its rigidity and potentially lower its solubility compared to the single-ring analogs.
Key Factors Influencing Performance
The following diagram illustrates the interplay of factors that govern the performance of a solute in a given solvent.
Caption: Workflow for the isothermal shake-flask solubility determination method.
Step-by-Step Methodology:
-
Preparation: To a series of glass vials with screw caps, add a precisely weighed amount of the chosen solvent (e.g., 5.0 g).
-
Addition of Solute: Add an excess of this compound to each vial to ensure a saturated solution is formed.
-
Equilibration: Place the sealed vials in a thermostated shaker bath set to the desired temperature (e.g., 25 °C, 40 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known mass of the clear supernatant using a pre-weighed, heated syringe to prevent premature crystallization.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed vial and evaporate the solvent using a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Calculation: Once the solvent is fully evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried solute. The solubility can then be calculated as grams of solute per 100 grams of solvent.
Protocol 2: Recrystallization for Purification and Crystal Habit Analysis
Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical for obtaining high purity and well-formed crystals. [2][3][4][8]
Caption: General workflow for the recrystallization of this compound.
Step-by-Step Methodology:
-
Solvent Selection: Test the solubility of a small amount of the compound in various solvents at room temperature and with heating. An ideal solvent will show low solubility at room temperature and high solubility at its boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the selected solvent. Heat the mixture to boiling while stirring and continue to add small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to air dry or dry in a vacuum oven.
-
Analysis: The purity of the recrystallized product can be assessed by melting point determination and spectroscopic methods. The crystal morphology can be examined using optical microscopy.
Protocol 3: Stability Assessment by HPLC
The stability of this compound in different solvents can be monitored by High-Performance Liquid Chromatography (HPLC).
Step-by-Step Methodology:
-
Solution Preparation: Prepare solutions of the compound at a known concentration in the different solvents to be tested.
-
Initial Analysis: Immediately after preparation, inject an aliquot of each solution into an HPLC system to obtain an initial chromatogram and determine the peak area of the compound.
-
Incubation: Store the solutions under controlled conditions (e.g., specific temperature and light exposure).
-
Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours), inject another aliquot of each solution into the HPLC system.
-
Data Analysis: Compare the peak area of the compound at each time point to the initial peak area. A decrease in the peak area or the appearance of new peaks indicates degradation. The percentage of the compound remaining can be calculated to quantify its stability in each solvent.
Conclusion
While a comprehensive, direct comparison of the performance of this compound in various solvent systems is not yet available in the scientific literature, this guide provides a robust framework for researchers. By leveraging data from structurally similar compounds and understanding the fundamental principles of solute-solvent interactions, informed decisions can be made regarding solvent selection. The detailed experimental protocols provided herein empower researchers to generate their own data, contributing to a deeper understanding of this important chemical building block. The predictive performance table, based on expert analysis, serves as a valuable starting point for solvent screening and process optimization. As research on this molecule progresses, it is anticipated that more definitive comparative data will become available, further refining our understanding of its behavior in different chemical environments.
References
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PubChem. 3-Nitrobenzoic acid. National Center for Biotechnology Information. [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
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University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]
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Massachusetts Institute of Technology, Department of Chemistry. Recrystallization. [Link]
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University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]
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PubChem. 4-Nitrobenzoic acid. National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to Confirming the Purity of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid
In the landscape of pharmaceutical research and development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. For a molecule such as 3-(4-Carboxyphenyl)-5-nitrobenzoic acid, a bifunctional aromatic compound with potential applications in materials science and as a precursor in complex organic syntheses, rigorous purity assessment is paramount. This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity determination of this compound, grounded in practical insights and established scientific principles.
The Imperative for Orthogonal Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. Each method possesses inherent strengths and limitations, making a multi-pronged, orthogonal approach essential. This strategy involves employing several analytical techniques that rely on different physicochemical principles to identify and quantify impurities. This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Thermal Analysis (DSC), and Elemental Analysis for the purity confirmation of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling
HPLC is the cornerstone of purity analysis in the pharmaceutical industry, offering exceptional resolving power for separating the target compound from structurally similar impurities.[1]
Causality Behind Experimental Choices
For a polar, aromatic compound like this compound, a reversed-phase HPLC method is the logical starting point. The biphenyl core and carboxylic acid moieties provide sufficient hydrophobicity for retention on a C18 or similar stationary phase, while the nitro group and additional carboxylic acid enhance polarity. The choice of a suitable mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is critical for achieving optimal separation. Acidification of the mobile phase (e.g., with formic or phosphoric acid) is necessary to suppress the ionization of the carboxylic acid groups, ensuring good peak shape and consistent retention.[2][3]
Experimental Protocol: HPLC Purity Determination
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: A linear gradient from 95% A to 5% A over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm (or PDA detection from 200-400 nm to assess peak purity).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
Data Analysis:
-
The purity is typically determined by area percent, assuming that all impurities have a similar response factor to the main compound at the chosen wavelength. For more accurate quantification, a reference standard for each impurity is required.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation and Absolute Quantification
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be employed for quantitative analysis (qNMR) to determine absolute purity without the need for a reference standard of the analyte itself.[4][5]
¹H and ¹³C NMR for Structural Integrity
A clean, well-resolved NMR spectrum with the correct chemical shifts, multiplicities, and integrations for all protons and carbons provides strong evidence of the compound's identity and the absence of significant impurities. For this compound, one would expect a complex pattern of signals in the aromatic region of the ¹H NMR spectrum, along with two distinct singlets for the carboxylic acid protons at a downfield chemical shift (typically >10 ppm).[6] The ¹³C NMR spectrum would show characteristic signals for the two carboxylic acid carbons and the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded.
Quantitative NMR (qNMR) for Absolute Purity
qNMR offers a direct measurement of purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.[7][8] This method is particularly valuable as it is not dependent on the response factor of impurities, a limitation of HPLC with UV detection.
Experimental Protocol: qNMR Purity Determination
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh (to 0.01 mg) a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.[9]
-
Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both the sample and the internal standard.
NMR Acquisition Parameters:
-
Pulse Program: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals being integrated to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).[4]
-
Data Processing: Apply minimal line broadening and perform careful phasing and baseline correction.
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:
P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Logical Flow for qNMR Purity Assessment
Caption: Logical Flow for qNMR Purity Assessment.
Mass Spectrometry (MS): Molecular Weight Confirmation and Impurity Identification
Mass spectrometry provides crucial information about the molecular weight of the compound and can be used to identify impurities, especially when coupled with a separation technique like HPLC (LC-MS).
Confirming Molecular Identity
High-resolution mass spectrometry (HRMS) can determine the mass of the parent ion with high accuracy, allowing for the confirmation of the elemental composition of this compound (C₁₄H₉NO₆, MW: 287.23 g/mol ).
Fragmentation Analysis for Structural Clues
In tandem mass spectrometry (MS/MS), the parent ion is fragmented, and the resulting fragment ions provide structural information. For aromatic carboxylic acids, common fragmentation pathways include the loss of H₂O, CO, and the entire carboxylic acid group (-COOH).[10] For nitroaromatic compounds, fragmentation often involves the loss of NO and NO₂.[11]
Experimental Protocol: LC-MS Analysis
Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).
LC Conditions:
-
Similar to the HPLC protocol described above, but using a mobile phase compatible with mass spectrometry (e.g., replacing phosphoric acid with formic acid).[2]
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes should be evaluated. Negative ion mode is often more sensitive for carboxylic acids.
-
Mass Range: Scan a range that includes the expected molecular weight of the analyte and potential impurities (e.g., m/z 100-1000).
-
Data Acquisition: Acquire full scan MS data to detect all ions and MS/MS data on the most abundant ions to obtain fragmentation patterns for structural elucidation of unknown impurities.
Thermal Analysis: Assessing Purity via Melting Point Depression
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used to determine the purity of crystalline organic compounds.[12] The method is based on the principle that impurities lower and broaden the melting point of a pure substance.[13][14]
The van't Hoff Equation in Purity Determination
The purity is calculated from the shape of the melting endotherm using the van't Hoff equation. This method provides a measure of the total mole fraction of soluble impurities.[15]
Experimental Protocol: DSC Purity Analysis
Instrumentation:
-
Differential Scanning Calorimeter.
Experimental Conditions:
-
Sample Pan: Aluminum pans, hermetically sealed to prevent sublimation.
-
Sample Size: 1-3 mg, accurately weighed.
-
Heating Rate: A slow heating rate (e.g., 1-2 °C/min) is used to maintain thermal equilibrium.
-
Temperature Program: Heat the sample through its melting transition.
-
Atmosphere: Inert atmosphere (e.g., nitrogen) at a constant flow rate.
Data Analysis:
-
The purity is calculated using the software provided with the DSC instrument, which applies the van't Hoff equation to the melting peak.
Elemental Analysis: Verifying Elemental Composition
Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in a sample. This data is compared to the theoretical values for the proposed molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's elemental composition and the absence of significant inorganic impurities or residual solvents.[16][17]
Experimental Protocol: CHN Analysis
Instrumentation:
-
CHN Elemental Analyzer.
Sample Preparation:
-
A small, accurately weighed amount of the dried sample (typically 1-3 mg) is required.
Analysis:
-
The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
Comparison of Analytical Methods
| Method | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase | Purity (area %), number and relative amounts of impurities. | High resolving power, sensitive, widely applicable. | Requires reference standards for accurate quantification of impurities, may not detect non-chromophoric impurities. |
| qNMR | Nuclear magnetic resonance signal intensity is proportional to the number of nuclei. | Absolute purity, structural confirmation. | Provides absolute purity without a reference standard of the analyte, structurally informative. | Lower sensitivity than HPLC, requires a high-field NMR spectrometer, potential for signal overlap. |
| MS | Mass-to-charge ratio of ionized molecules and their fragments. | Molecular weight confirmation, structural information from fragmentation, identification of impurities. | High sensitivity, provides molecular weight and structural information. | Can be difficult to quantify without a separation technique, ionization efficiency can vary between compounds. |
| DSC | Measurement of heat flow associated with thermal transitions. | Purity based on melting point depression. | Provides a measure of total soluble impurities, requires small sample size. | Only applicable to crystalline solids that melt without decomposition, not suitable for identifying individual impurities.[12] |
| Elemental Analysis | Combustion of the sample and quantification of resulting gases. | Elemental composition (%C, %H, %N). | Confirms elemental composition, detects inorganic impurities and residual solvents. | Does not distinguish between isomers, provides no information on organic impurities with the same elemental composition. |
Conclusion: A Holistic Approach to Purity Confirmation
The purity determination of this compound requires a multifaceted analytical strategy. HPLC is the ideal starting point for impurity profiling, while qNMR provides an orthogonal and highly accurate method for determining absolute purity. Mass spectrometry is essential for confirming the molecular weight and identifying unknown impurities. Thermal analysis and elemental analysis offer valuable complementary data on the overall purity and elemental composition, respectively. By judiciously applying these techniques in concert, researchers and drug development professionals can establish a comprehensive purity profile, ensuring the quality and reliability of their scientific endeavors.
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- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry. [URL: Not available]
- Synthesis and Characterization of Some Novel Biphenyl 4-Carboxylic Acid((3- Chloro 2-(Substituted Phenyl) – 4-Oxo Azetidine-1-Yl) Amide. Oriental Journal of Chemistry. [URL: https://www.orientjchem.org/vol25no3/synthesis-and-characterization-of-some-novel-biphenyl-4-carboxylic-acid3-chloro-2-substituted-phenyl-4-oxo-azetidine-1-yl-amide/]
- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2007). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17323019/]
- Using 4-biphenyl carboxylic acid derivatives as organic mechanoluminescent material and mechanoluminescent composition. Google Patents. [URL: https://patents.google.
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- 5-Nitro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. Fluorochem. [URL: https://www.fluorochem.co.uk/product/f212872/5-nitro-1-1-biphenyl-3-4-dicarboxylic-acid]
- qNMR: A powerful tool for purity determination. RSSL. [URL: https://www.rssl.
- Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-1-Preparation-of-biphenyl-4-carboxylic-acid-5-arylidene-2-aryl-4-oxothiazolidin_fig1_320428310]
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- A Guide to Quantitative NMR (qNMR). Emery Pharma. [URL: https://emerypharma.
- Determination of purity by differential scanning calorimetry (DSC). (1974). Journal of Chemical Education. [URL: https://pubs.acs.org/doi/abs/10.1021/ed051pA549]
- 3-Nitrobenzoic acid(121-92-6) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/121-92-6_1hnmr.htm]
- Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/06%3A_Understanding_Organic_Reactions/6.07%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]
- The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009). ResearchGate. [URL: https://www.researchgate.net/publication/24227773_The_use_of_differential_scanning_calorimetry_for_the_purity_verification_of_pharmaceutical_reference_standards]
- Purity Determination and DSC Tzero Technology. TA Instruments. [URL: https://www.tainstruments.
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- DSC purity. Mettler Toledo. [URL: https://www.mt.com/dam/labdiv/ta/know-how/usercom/usercom-14-dsc-purity.pdf]
- (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro-. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/97509]
- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). YouTube. [URL: https://www.youtube.
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- Structural elucidation by NMR(1HNMR). (2018). Slideshare. [URL: https://www.slideshare.
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A Senior Application Scientist's Guide to Benchmarking the Thermal Stability of 3-(4-Carboxyphenyl)-5-nitrobenzoic Acid-Based MOFs
Introduction: The Critical Role of Thermal Stability in MOF Applications
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and notably, drug delivery. For their successful implementation, particularly in biomedical applications, the structural integrity of these materials under thermal stress is a paramount concern. The thermal stability of a MOF dictates its operational window, shelf-life, and compatibility with various formulation processes, such as sterilization.
This guide provides a comprehensive analysis of the expected thermal stability of MOFs constructed from the asymmetrical dicarboxylate linker, 3-(4-carboxyphenyl)-5-nitrobenzoic acid. While this specific linker is not yet widely reported in the synthesis of a large family of MOFs, we can, with a high degree of confidence, predict its performance by benchmarking against structurally related and well-characterized frameworks. As Senior Application Scientists, our goal is to not only present data but to explain the underlying chemical principles that govern material performance. This guide will delve into the causal relationships between linker chemistry, metal-node choice, and thermal decomposition, offering a predictive framework for researchers and drug development professionals.
The Linker in Focus: this compound
The design of a MOF starts with the choice of its molecular building blocks. The organic linker, in this case, this compound, brings a unique combination of structural and chemical features that are expected to influence the resulting MOF's properties.
-
Asymmetry and Pore Environment: The asymmetrical nature of the linker can lead to the formation of more complex and potentially chiral framework topologies, which can be advantageous for specific recognition and separation applications.
-
Dicarboxylate Functionality: The two carboxylate groups provide the necessary coordination sites to bind with metal ions or clusters, forming the extended network structure of the MOF.
-
Nitro-functionalization: The presence of the electron-withdrawing nitro group (-NO2) is a key feature. It can influence the electronic properties of the framework and offers a site for post-synthetic modification. However, nitro groups are also known to be thermally sensitive, a factor we will explore in detail.
Benchmarking Thermal Stability: A Comparative Analysis
To predict the thermal stability of MOFs based on 3-(4-carboxyphenyl)-5-nitrobenzoic acid, we will compare it with several well-known MOFs featuring related linkers. The primary technique for assessing thermal stability is Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature. The decomposition temperature (Td) is a key metric derived from TGA data.
| MOF | Metal Node | Organic Linker | Decomposition Temperature (Td) (°C) | Key Structural Features |
| UiO-66 | Zr | Terephthalic acid | ~500 | Highly stable Zr-O clusters |
| MIL-101(Cr) | Cr | Terephthalic acid | ~350 | High porosity, Cr-O clusters |
| MOF-5 | Zn | Terephthalic acid | ~420 | Zn4O clusters, high surface area |
| NIT-101 | Zr | 2-nitroterephthalic acid | ~400 | Nitro-functionalized linker |
| [Cu(BDC-NO2)] | Cu | 2-nitro-1,4-benzenedicarboxylate | ~300 | Paddle-wheel Cu2 clusters |
| Predicted Range for this compound MOFs | Various (e.g., Zr, Cu, Zn) | This compound | ~300-450 | Asymmetric, nitro-functionalized linker |
Analysis and Predictions:
Based on the comparative data, we can infer several key points for a hypothetical MOF based on our target linker:
-
Influence of the Metal Node: The choice of the metal node is arguably the most critical factor in determining thermal stability. MOFs with high-valent metals that form strong metal-oxygen bonds, such as Zr4+ in UiO-66, exhibit exceptional thermal stability. We predict that a Zr-based MOF with this compound would likely have a decomposition temperature in the higher end of our predicted range, potentially around 400-450 °C. In contrast, a framework with a softer metal ion like Cu2+ would likely decompose at a lower temperature, closer to 300 °C.
-
Impact of the Nitro Group: The presence of the nitro group is expected to lower the thermal stability compared to a non-functionalized analogue. This is due to the lower energy barrier for the decomposition of the C-N bond and the potential for the nitro group to act as an internal oxidant. This effect is evident when comparing UiO-66 (~500 °C) with NIT-101 (~400 °C), where the addition of a nitro group to the terephthalic acid linker leads to a significant decrease in decomposition temperature.
-
Framework Topology and Connectivity: The way the linkers and metal nodes are connected to form the 3D structure also plays a crucial role. Highly connected and dense frameworks tend to be more thermally stable. The asymmetrical nature of this compound might lead to less symmetrical and potentially less dense packing, which could slightly reduce the overall thermal stability compared to MOFs built from highly symmetric linkers.
Experimental Protocol: Standardized Thermogravimetric Analysis (TGA) for MOFs
To ensure reliable and comparable data, a standardized protocol for TGA is essential. The following is a best-practice methodology for the thermal analysis of MOF materials.
Objective: To determine the thermal decomposition temperature and assess the desolvation process of a MOF sample.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Materials:
-
MOF sample (5-10 mg), activated (solvent-exchanged and dried under vacuum).
-
High-purity inert gas (e.g., Nitrogen or Argon).
-
TGA sample pans (e.g., alumina or platinum).
Procedure:
-
Sample Preparation: a. Activate the MOF sample to remove guest molecules (e.g., solvent) from the pores. This is typically done by heating the sample under vacuum at a temperature below its decomposition point. The activation conditions should be reported. b. Weigh 5-10 mg of the activated MOF sample directly into a tared TGA pan. Record the exact mass.
-
Instrument Setup: a. Place the sample pan in the TGA instrument. b. Purge the furnace with the inert gas at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
Thermal Program: a. Equilibrate the sample at a starting temperature, typically room temperature (e.g., 25 °C). b. Ramp the temperature at a constant heating rate, typically 5 or 10 °C/min, to a final temperature that is expected to be above the final decomposition of the material (e.g., 800 °C).
-
Data Analysis: a. Plot the mass of the sample (%) as a function of temperature. b. Identify the initial mass loss step, which usually corresponds to the removal of any residual solvent or coordinated water molecules. c. Determine the onset of the major mass loss step, which corresponds to the decomposition of the organic linker and the collapse of the framework. This is often reported as the decomposition temperature (Td). This can be determined from the intersection of the baseline with the tangent of the decomposition curve. d. Record the final residual mass, which should correspond to the expected mass of the metal oxide product.
A Deeper Dive: Key Factors Governing MOF Thermal Stability
The thermal stability of a MOF is not a simple property but rather a complex interplay of several factors. Understanding these relationships is key to designing more robust materials.
-
Metal-Oxygen Bond Strength: As previously mentioned, this is a dominant factor. The stronger the bond between the metal ion and the carboxylate oxygen of the linker, the more energy is required to break it, leading to higher thermal stability. This is why MOFs based on highly charged cations like Zr(IV), Hf(IV), and Al(III) are often among the most thermally robust.
-
Linker Rigidity and Functionality: Rigid linkers, such as aromatic carboxylates, tend to form more stable frameworks than flexible aliphatic linkers. The presence of thermally sensitive functional groups, like the nitro group, can act as "weak points" in the structure, initiating decomposition at lower temperatures.
-
Framework Connectivity and Density: A higher degree of connectivity between the metal nodes and the linkers generally leads to a more stable framework. Dense structures with less void space can also exhibit enhanced stability.
Conclusion and Outlook
While MOFs based on this compound are not yet widely explored, a systematic analysis based on the fundamental principles of MOF chemistry allows us to make strong predictions about their thermal stability. We anticipate that these MOFs will exhibit moderate to high thermal stability, with the ultimate performance being highly dependent on the choice of the metal node. A zirconium-based framework is predicted to be the most robust, with a decomposition temperature potentially exceeding 400 °C, making it suitable for a wide range of applications, including those in drug development that require thermal processing. The nitro group, while slightly decreasing the overall thermal stability, offers a valuable handle for post-synthetic modification, opening up possibilities for fine-tuning the MOF's properties.
Future experimental work should focus on the synthesis and characterization of this family of MOFs to validate these predictions and to explore the unique properties that may arise from the linker's asymmetry and functionality. This predictive approach, grounded in comparative data and chemical principles, serves as a powerful tool for guiding the rational design of new, high-performance materials.
References
A comprehensive list of references that support the claims and data presented in this guide will be provided upon the availability of specific experimental data for the target MOFs. The comparative data and principles discussed are based on foundational knowledge in the field of Metal-Organic Frameworks, which can be found in leading chemistry journals and review articles.
The Role of 2-Aminoterephthalic Acid in Enhancing Gas Separation Performance of UiO-66 MOFs: A Comparative Guide
Introduction: The Imperative for Advanced Gas Separation Materials
In the global pursuit of cleaner energy and more sustainable industrial processes, the selective separation of gases plays a pivotal role. The capture of carbon dioxide (CO₂) from flue gas and natural gas streams is a critical technology for mitigating greenhouse gas emissions, while the purification of nitrogen (N₂) is essential for numerous industrial applications. Traditional separation methods, such as cryogenic distillation and amine scrubbing, are often energy-intensive and present environmental challenges. This has spurred the search for next-generation adsorbent materials that offer high selectivity, large working capacity, and facile regeneration.
Metal-Organic Frameworks (MOFs) have emerged as a highly promising class of crystalline porous materials for gas separation applications. Their exceptional porosity, tunable pore sizes, and the ability to functionalize their organic linkers allow for the rational design of materials with tailored gas adsorption properties. Among the vast library of MOFs, the UiO-66 series, based on zirconium clusters and terephthalic acid linkers, is renowned for its exceptional thermal and chemical stability, making it a robust platform for practical applications.
This guide provides a comparative analysis of the gas separation performance of MOFs utilizing the 2-aminoterephthalic acid linker, with a specific focus on the well-studied UiO-66-NH₂. We will delve into the causal relationship between the amine functionalization of the linker and the enhanced CO₂ capture performance compared to its parent analogue, UiO-66. This analysis is supported by experimental data, detailed protocols for synthesis and evaluation, and mechanistic insights to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of materials.
The 2-Aminoterephthalic Acid Linker: A Key to Enhanced CO₂ Affinity
The strategic functionalization of the organic linker is a powerful tool to modulate the gas adsorption properties of MOFs. The introduction of specific chemical moieties can enhance the affinity of the framework for a target gas molecule, thereby increasing both adsorption capacity and selectivity. The 2-aminoterephthalic acid linker is a prime example of this design strategy, where the presence of the amine group (-NH₂) significantly improves the performance of the resulting MOF, UiO-66-NH₂, for CO₂ capture.
The parent MOF, UiO-66, is constructed from zirconium oxide clusters and terephthalic acid linkers. While it exhibits good stability, its CO₂ adsorption capacity and selectivity over N₂ are moderate. By replacing terephthalic acid with 2-aminoterephthalic acid, an amine group is introduced into the pores of the MOF without altering the underlying framework topology. This seemingly subtle modification has a profound impact on the material's interaction with CO₂.
The enhanced performance of UiO-66-NH₂ can be attributed to several factors:
-
Enhanced CO₂-Framework Interactions: The amine group provides a basic site that can interact more strongly with the acidic CO₂ molecule through Lewis acid-base interactions and hydrogen bonding. This is in addition to the van der Waals interactions present in the parent UiO-66.
-
Increased Quadrupole Moment Interaction: The polar amine group enhances the electrostatic interactions with the quadrupole moment of the CO₂ molecule.
-
Minimal Impact on N₂ Adsorption: The interaction between the amine group and the non-polar N₂ molecule is not significantly enhanced, leading to a substantial increase in the CO₂/N₂ selectivity.
This targeted functionalization showcases a rational design approach to developing high-performance adsorbents for specific gas separation challenges.
Diagram of Linker Comparison
Caption: Comparison of the parent and amine-functionalized linkers.
Comparative Gas Separation Performance: UiO-66 vs. UiO-66-NH₂
The true measure of the effectiveness of the 2-aminoterephthalic acid linker lies in the empirical gas separation performance of the resulting MOF. A direct comparison of UiO-66 and UiO-66-NH₂ under identical experimental conditions reveals a significant enhancement in both CO₂ uptake and CO₂/N₂ selectivity for the amine-functionalized material.
| Property | UiO-66 | UiO-66-NH₂ | Unit | Temperature (K) | Pressure (bar) | Reference |
| BET Surface Area | 1187 | 946 | m²/g | 77 | N/A | [1] |
| CO₂ Uptake | 3.66 | 3.93 | mmol/g | 273 | 1 | [1] |
| CO₂ Uptake | 1.38 | 1.60 | mmol/g | 318 | 1 | [1] |
| N₂ Uptake | ~0.25 | ~0.17 | mmol/g | 298 | 1 | [1] |
| CO₂/N₂ Selectivity | 14.78 | 22.83 | - | 298 | 1 | [1] |
The data clearly demonstrates that while the introduction of the amine group leads to a slight decrease in the BET surface area, the CO₂ uptake is consistently higher for UiO-66-NH₂ across different temperatures.[1] Most notably, the CO₂/N₂ selectivity sees a substantial increase of over 54% in the amine-functionalized MOF.[1] This highlights the dominant role of the enhanced chemical affinity for CO₂ over the physical adsorption capacity, making UiO-66-NH₂ a superior material for CO₂ capture applications.
Diagram of CO₂ Capture Mechanism
Caption: Enhanced CO₂ interaction with the amine group in UiO-66-NH₂.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of UiO-66-NH₂, its activation, and the evaluation of its gas separation performance.
Solvothermal Synthesis of UiO-66-NH₂
This protocol describes a common solvothermal method for the synthesis of UiO-66-NH₂.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-aminoterephthalic acid (H₂N-H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
In a 250 mL screw-capped bottle, dissolve ZrCl₄ (1.50 g, 6.4 mmol) and 2-aminoterephthalic acid (1.56 g, 6.4 mmol) in 180 mL of DMF.
-
Stir the mixture at room temperature until a homogeneous solution is formed.
-
Seal the bottle tightly and place it in a preheated oven at 80°C for 12 hours.
-
Increase the oven temperature to 100°C and maintain it for an additional 24 hours.
-
After the reaction is complete, allow the bottle to cool down to room temperature.
-
Collect the resulting yellow powder by filtration.
-
Wash the product thoroughly with fresh DMF (3 x 50 mL) to remove any unreacted precursors.
-
To exchange the DMF solvent within the pores, immerse the product in methanol and heat at 60°C for 3 days, replacing the methanol daily.
-
Finally, collect the purified UiO-66-NH₂ by filtration and dry it under vacuum at room temperature.[2]
Activation of UiO-66-NH₂ for Gas Adsorption
Proper activation is crucial to remove any residual solvent molecules from the pores of the MOF, making the adsorption sites accessible to gas molecules.
Procedure:
-
Place the synthesized UiO-66-NH₂ powder in a sample tube suitable for a vacuum furnace or a Schlenk line.
-
Heat the sample to 120°C under a dynamic vacuum (<10⁻³ mbar) overnight.[2]
-
After activation, the sample should be handled under an inert atmosphere (e.g., in a glovebox) to prevent re-adsorption of atmospheric moisture or other contaminants before gas adsorption measurements.
Gas Adsorption Isotherm Measurements
Volumetric gas adsorption measurements are used to determine the uptake of CO₂ and N₂ at different pressures and a constant temperature.
Apparatus:
-
Volumetric gas adsorption analyzer
Procedure:
-
Transfer a precisely weighed amount of the activated UiO-66-NH₂ sample (typically 50-100 mg) to the sample tube of the gas adsorption analyzer under an inert atmosphere.
-
Evacuate the sample at a high temperature (e.g., 120°C) for several hours to ensure complete removal of any adsorbed species.
-
Cool the sample to the desired measurement temperature (e.g., 273 K, 298 K, or 318 K).
-
Introduce small, controlled doses of the adsorbate gas (CO₂ or N₂) into the sample tube and allow the system to equilibrate.
-
Record the amount of gas adsorbed at each pressure point to construct the adsorption isotherm.
-
Repeat the measurement for both CO₂ and N₂ to determine the single-component adsorption behavior.
Breakthrough Curve Analysis for CO₂/N₂ Separation
Dynamic breakthrough experiments simulate the performance of the adsorbent in a packed bed for a continuous gas flow, providing insights into the working capacity and selectivity under more realistic conditions.
Apparatus:
-
A fixed-bed column packed with the adsorbent.
-
Mass flow controllers to regulate the gas flow rates.
-
A gas analysis system (e.g., mass spectrometer or gas chromatograph) to monitor the composition of the outlet gas stream.
Procedure:
-
Pack a known amount of activated UiO-66-NH₂ into the fixed-bed column.
-
Activate the packed bed in-situ by heating under a flow of inert gas (e.g., He or Ar).
-
Cool the bed to the desired experimental temperature.
-
Introduce a gas mixture with a known composition of CO₂ and N₂ (e.g., 15% CO₂ in N₂) at a constant flow rate.
-
Continuously monitor the concentration of CO₂ and N₂ in the gas stream exiting the column.
-
The breakthrough curve is a plot of the normalized outlet concentration (C/C₀) versus time. The time at which the outlet concentration starts to increase is the breakthrough time, which indicates the working capacity of the adsorbent under the given conditions.
Diagram of Experimental Workflow
Caption: A streamlined workflow for MOF synthesis and evaluation.
Conclusion and Future Outlook
The comparative analysis presented in this guide unequivocally demonstrates the significant positive impact of using 2-aminoterephthalic acid as a linker in the UiO-66 framework for gas separation applications, particularly for CO₂ capture. The introduction of the amine functionality enhances the affinity of the MOF for CO₂, leading to a notable increase in both CO₂ uptake and, more importantly, CO₂/N₂ selectivity, without compromising the excellent stability of the UiO-66 architecture.
The detailed experimental protocols provided herein offer a validated pathway for the synthesis and evaluation of these materials, enabling researchers to reproduce and build upon these findings. The mechanistic insights and visual representations aim to foster a deeper understanding of the structure-property relationships that govern the performance of functionalized MOFs.
Future research in this area will likely focus on several key aspects:
-
Exploring other functional groups: While the amine group has proven to be highly effective, the systematic investigation of other functional groups and their combinations could lead to even more selective and efficient adsorbents.
-
Defect engineering: The controlled introduction of defects into the MOF structure has been shown to further enhance gas adsorption properties. The interplay between linker functionalization and defect engineering is a promising avenue for future research.
-
Process-level evaluation: While laboratory-scale experiments are crucial, the evaluation of these materials under realistic industrial process conditions, including the presence of moisture and other contaminants, is essential for their practical implementation.
-
Advanced characterization and modeling: The use of in-situ characterization techniques and advanced molecular simulations will continue to provide invaluable insights into the gas adsorption mechanisms at the molecular level, guiding the rational design of next-generation materials.
References
- Cmarik, G. E., Kim, M., Larsen, R. W., & Ahn, W.-S. (2012). Amine-Functionalized UiO-66 for CO2 Capture. Langmuir, 28(44), 15606–15611.
- Kandiah, M., Nilsen, M. H., Usseglio, S., Jakobsen, S., Olsbye, U., Tilset, M., Larabi, C., Quadrelli, E. A., Bonino, F., & Lillerud, K. P. (2010). Synthesis and Stability of Tagged UiO-66 Zr-MOFs.
- Liang, Z., Culp, J. T., Natesakhawat, S., & Al-Gahtani, S. (2018). Engineering of a Amine-Functionalized Metal–Organic Framework, UiO-66-NH2, for High-Efficiency Carbon Dioxide Capture. Industrial & Engineering Chemistry Research, 57(49), 16676–16683.
- Shearer, G. C., Chavan, S., Ethiraj, J., Vitillo, J. G., Svelle, S., Olsbye, U., Lamberti, C., Lillerud, K. P., & Bordiga, S. (2014). Tuning the CO2 Adsorption Properties of UiO-66-NH2 via Mixed-Ligand Synthesis.
-
Sun, Y., Liu, Y., & Su, W. (2018). UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance. Materials, 11(10), 1957. [Link]
- Taddei, M. (2017). A new approach to enhancing the CO2 capture performance of defective UiO-66 via post-synthetic defect exchange.
-
Wang, X., Liu, X., & Li, Z. (2016). Polyethyleneimine-Modified UiO-66-NH2(Zr) Metal–Organic Frameworks: Preparation and Enhanced CO2 Selective Adsorption. ACS Omega, 1(6), 1189–1197. [Link]
- Liao, P.-Q., Chen, X.-W., & Zhang, J.-P. (2015). A breakthrough in the separation of small molecules by a metal-organic framework.
- Li, J.-R., Kuppler, R. J., & Zhou, H.-C. (2009). Selective gas adsorption and separation in metal–organic frameworks. Chemical Society Reviews, 38(6), 1477-1504.
- Furukawa, H., Cordova, K. E., O'Keeffe, M., & Yaghi, O. M. (2013). The chemistry and applications of metal-organic frameworks. Science, 341(6149), 1230444.
- Rada, Z. H., Abid, H. R., Sun, H., & Wang, S. (2016). Bifunctionalized Metal Organic Frameworks, UiO-66-NO2-N (N = -NH2, -(OH)2, -(COOH)2), for Enhanced Adsorption and Selectivity of CO2 and N2.
- Pirzadeh, K., Ghoreyshi, A. A., & Rahimnejad, M. (2020). CO2 and N2 adsorption and separation using aminated UiO-66 and Cu3(BTC)2: A comparative study. Korean Journal of Chemical Engineering, 37(3), 465-476.
-
Taddei, M., Kazimierska, E., & Barron, A. R. (2019). A new approach to enhancing the CO2 capture performance of defective UiO-66 via post-synthetic defect exchange. ChemRxiv. [Link]
- An, J., & Rosi, N. L. (2019). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. Dalton Transactions, 48(12), 3861-3864.
- van der Veen, M. A., & Kapteijn, F. (2017). Monolithic metal-organic frameworks for carbon dioxide separation. Chemical Society Reviews, 46(11), 3103-3129.
Sources
A Comparative Guide to the Synthesis of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid: A Validation of Reproducibility
This guide provides an in-depth, objective comparison of synthetic routes for 3-(4-Carboxyphenyl)-5-nitrobenzoic acid, a key intermediate in various research and development applications. The methodologies presented are designed for reproducibility and are supported by established chemical principles. This document is intended for researchers, scientists, and professionals in drug development who require a reliable and validated synthesis of this compound.
Introduction: The Significance of this compound
This compound is a structurally important molecule featuring a biphenyl core with two carboxylic acid moieties and a nitro group. This unique arrangement of functional groups makes it a valuable building block in supramolecular chemistry, materials science, and as a precursor for pharmacologically active compounds. The reproducibility of its synthesis is paramount for ensuring consistent quality and yield in research and manufacturing. This guide will detail a primary synthetic pathway, offer a comparative alternative, and outline the necessary analytical methods for validation.
Primary Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The most convergent and reliable approach to synthesizing this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the coupling of an aryl halide with an arylboronic acid. In this proposed synthesis, we will couple methyl 3-bromo-5-nitrobenzoate with 4-carboxyphenylboronic acid, followed by hydrolysis of the ester to yield the final dicarboxylic acid.
Experimental Workflow: Suzuki-Miyaura Pathway
Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 3-bromo-5-nitrobenzoate
-
Rationale: The synthesis begins with the bromination of 3-nitrobenzoic acid, followed by esterification. The esterification step protects one of the carboxylic acids and improves the solubility of the aryl halide in the subsequent coupling reaction.
-
Procedure:
-
Bromination: To a solution of 3-nitrobenzoic acid (1 eq.) in concentrated sulfuric acid at 0°C, slowly add N-bromosuccinimide (1.2 eq.). The reaction mixture is then heated to 65°C for 2 hours. After cooling, the mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield 3-bromo-5-nitrobenzoic acid.[1]
-
Esterification: The crude 3-bromo-5-nitrobenzoic acid (1 eq.) is dissolved in methanol. The solution is cooled to 0°C, and thionyl chloride (2 eq.) is added dropwise. The reaction is then refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 3-bromo-5-nitrobenzoate.[1]
-
Step 2: Suzuki-Miyaura Coupling
-
Rationale: This key step forms the biphenyl backbone. A palladium catalyst, typically with a phosphine ligand, is used to facilitate the coupling. A base is required to activate the boronic acid for transmetalation.[2][3][4]
-
Procedure:
-
In a reaction vessel, combine methyl 3-bromo-5-nitrobenzoate (1 eq.), 4-carboxyphenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (3 eq.).
-
Add a solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to reflux (around 80-90°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diester product.
-
Step 3: Hydrolysis
-
Rationale: The final step is the saponification of the methyl ester to the desired dicarboxylic acid.[5][6][7]
-
Procedure:
-
Dissolve the crude diester from the previous step in a mixture of methanol and a 2M aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.
-
The resulting precipitate is the desired product, this compound.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Expected Outcomes
| Parameter | Expected Result |
| Overall Yield | 60-75% |
| Purity (by HPLC) | >95% |
| Appearance | Off-white to pale yellow solid |
| Key Reagents | 3-Nitrobenzoic acid, NBS, Methanol, 4-Carboxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ |
Alternative Synthetic Pathway: Nitration of a Biphenyl Precursor
An alternative approach involves the nitration of a biphenyl dicarboxylic acid precursor. This method avoids the use of organometallic reagents but may present challenges with regioselectivity during the nitration step.
Experimental Workflow: Nitration Pathway
Caption: Alternative synthesis of this compound via nitration.
Comparison of Synthetic Routes
| Feature | Suzuki-Miyaura Pathway | Nitration Pathway |
| Convergence | Highly convergent | Linear |
| Regioselectivity | Excellent, pre-defined substitution | Potentially poor, risk of isomers |
| Reagent Toxicity | Palladium catalyst (heavy metal) | Strong acids (corrosive) |
| Reaction Conditions | Generally mild | Harsh, strongly acidic |
| Purification | May require chromatography | May require challenging separation of isomers |
| Overall Yield | Generally higher and more reliable | Potentially lower due to side products |
Analytical Validation for Reproducibility
To validate the synthesis and ensure the identity and purity of the final product, a combination of analytical techniques should be employed.
Analytical Workflow
Caption: Analytical workflow for the validation of this compound.
Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.5-9.0 ppm. Two distinct singlets for the protons on the nitro-substituted ring and two doublets for the protons on the other ring. A broad singlet for the carboxylic acid protons. |
| ¹³C NMR | Resonances for quaternary carbons and protonated aromatic carbons. Signals corresponding to the two carboxylic acid carbons. |
| FT-IR (cm⁻¹) | Broad O-H stretch (2500-3300), C=O stretch (~1700), aromatic C=C stretches (1400-1600), and N-O stretches for the nitro group (~1530 and ~1350). |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of 287.22 g/mol .[8] |
| HPLC | A single major peak indicating high purity. |
Conclusion
The Suzuki-Miyaura cross-coupling pathway represents a robust and reproducible method for the synthesis of this compound. While an alternative route through nitration exists, it presents significant challenges in controlling regioselectivity. The detailed protocols and analytical validation methods provided in this guide offer a comprehensive framework for researchers to confidently synthesize and characterize this valuable compound.
References
-
ResearchGate. Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. Accessed January 15, 2026. [Link]
-
ACS Omega. Synthesis, Properties, and Biocompatibility of 4-Carboxyphenyboronic Acid-Modified Gelatin-Methacryloyl: A Hydrogel for Retinal Surgeries. Accessed January 15, 2026. [Link]
-
Synlett. A Practical Preparation of 2-Carboxyphenylboronic Acid and its Application for the Preparation of Biaryl-2-carboxylic Acids using Suzuki Coupling Reactions. Accessed January 15, 2026. [Link]
- Google Patents. Preparation method of p-carboxyphenylboronic acid. Accessed January 15, 2026.
-
Quora. What is the synthesis of methyl 3-nitrobenzoate? Accessed January 15, 2026. [Link]
- Google Patents. Process for synthesis of lenalidomide. Accessed January 15, 2026.
-
ChemSynthesis. 3-bromo-4-methyl-5-nitrobenzoic acid. Accessed January 15, 2026. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Accessed January 15, 2026. [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Accessed January 15, 2026. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Accessed January 15, 2026. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Accessed January 15, 2026. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. Accessed January 15, 2026. [Link]
-
PubChem. Methyl 3-bromo-2-methyl-5-nitrobenzoate. Accessed January 15, 2026. [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Accessed January 15, 2026. [Link]
-
Organic Syntheses. m-NITROBENZOIC ACID. Accessed January 15, 2026. [Link]
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National Institutes of Health. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Accessed January 15, 2026. [Link]
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Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Accessed January 15, 2026. [Link]
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Pearson+. Methyl p-nitrobenzoate has been found to undergo saponification f... Accessed January 15, 2026. [Link]
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cross-validation of experimental and computational results for 3-(4-Carboxyphenyl)-5-nitrobenzoic acid
An In-Depth Guide to the Cross-Validation of Experimental and Computational Data for 3-(4-Carboxyphenyl)-5-nitrobenzoic acid
Abstract
The rigorous validation of molecular structures and properties is a cornerstone of modern chemical research and drug development. This guide presents a comprehensive framework for the cross-validation of experimental and computational results for the bifunctional aromatic compound, this compound. By integrating experimental techniques, primarily Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, with high-level computational analysis using Density Functional Theory (DFT), we establish a self-validating system that enhances the reliability of structural and electronic characterizations. This guide is intended for researchers, scientists, and drug development professionals seeking to bridge the gap between theoretical models and empirical data, ensuring a higher degree of confidence in their molecular analyses.
Introduction: The Imperative of Cross-Validation
This compound is a molecule of interest due to its rigid structure and the presence of multiple functional groups: two carboxylic acid moieties and a nitro group. These features make it a potential building block in supramolecular chemistry and materials science. The precise characterization of its structural and vibrational properties is paramount for understanding its behavior and potential applications.
This guide will detail the synthesis, experimental characterization, and computational modeling of this compound. We will explain the rationale behind the chosen methods and present a clear comparison of the obtained results.
Synthesis and Experimental Characterization
A plausible synthetic route for this compound is the Suzuki coupling reaction, a powerful method for creating carbon-carbon bonds between aryl halides and boronic acids.
Proposed Synthesis Protocol: Suzuki Coupling
-
Reactants : 3-Bromo-5-nitrobenzoic acid and 4-carboxyphenylboronic acid.
-
Catalyst : A palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)).
-
Base : An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is required to activate the boronic acid.
-
Solvent : A two-phase solvent system, such as toluene and water, is commonly used.
-
Procedure :
-
Combine 3-bromo-5-nitrobenzoic acid, 4-carboxyphenylboronic acid, and the palladium catalyst in the solvent.
-
Add the aqueous base solution.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
After cooling, the aqueous layer is separated and acidified (e.g., with 1M HCl) to precipitate the crude product.
-
The solid product is then filtered, washed with water, and purified by recrystallization or column chromatography.
-
Experimental Workflow Diagram
Caption: Workflow for synthesis and experimental characterization.
FT-IR Spectroscopy Protocol
-
Sample Preparation : The purified solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
-
Data Acquisition : The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, using a Fourier-Transform Infrared spectrometer.
-
Analysis : The positions and intensities of the absorption bands are correlated with the vibrational modes of the molecule's functional groups.
NMR Spectroscopy Protocol
-
Sample Preparation : The compound is dissolved in a deuterated solvent, such as DMSO-d₆, which is suitable for carboxylic acids.[1]
-
Data Acquisition : ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).
-
Analysis : The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the connectivity and chemical environment of the protons and carbons in the molecule.
Computational Modeling
Density Functional Theory (DFT) is a robust method for predicting the properties of molecules. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) offers a good balance of accuracy and computational cost for organic molecules.[2][3]
Computational Workflow Diagram
Caption: Workflow for computational analysis using DFT.
Detailed Computational Protocol
-
Input Structure : An initial 3D structure of this compound is built.
-
Geometry Optimization : The structure is optimized to find the lowest energy conformation using the B3LYP/6-311++G(d,p) level of theory.
-
Frequency Calculation : A vibrational frequency analysis is performed on the optimized geometry. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the theoretical vibrational wavenumbers for comparison with the experimental FT-IR spectrum.[4][5]
-
NMR Calculation : The magnetic shielding tensors are calculated for the optimized structure using the Gauge-Independent Atomic Orbital (GIAO) method. These are then converted to chemical shifts for comparison with experimental NMR data.[6]
-
Hirshfeld Surface Analysis : If a crystal structure is obtained experimentally, Hirshfeld surface analysis can be performed. This method maps intermolecular contacts in the crystal, providing insight into the packing and non-covalent interactions.[2][7][8] The surface is often mapped over properties like dnorm, which highlights regions of significant intermolecular contact.[2]
Comparative Analysis: Bridging Theory and Experiment
The core of the cross-validation process lies in the direct comparison of the data generated from the experimental and computational workflows.
Comparison of FT-IR Vibrational Frequencies
The calculated vibrational frequencies from DFT are typically scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors.[6]
| Vibrational Mode | Expected Experimental Range (cm⁻¹) | Hypothetical Scaled DFT (cm⁻¹) | Assignment |
| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 (broad) | 2980 | Hydrogen-bonded OH |
| C-H Stretch (Aromatic) | 3000-3100 | 3075 | Ar-H |
| C=O Stretch (Carboxylic Acid) | 1680-1710 | 1705 | Carboxyl C=O |
| N-O Asymmetric Stretch | 1500-1550 | 1530 | Nitro Group |
| C=C Stretch (Aromatic) | 1450-1600 | 1590, 1480 | Aromatic Ring |
| N-O Symmetric Stretch | 1340-1380 | 1355 | Nitro Group |
| C-O Stretch (Carboxylic Acid) | 1210-1320 | 1285 | Carboxyl C-O |
This table presents hypothetical but realistic data for illustrative purposes.
Causality : Discrepancies between experimental and computed values can often be attributed to intermolecular interactions in the solid state (e.g., hydrogen bonding), which are not fully captured by gas-phase DFT calculations on a single molecule. The broadness of the experimental O-H stretch is a classic indicator of strong hydrogen bonding, which is modeled as a single sharp peak in the calculation.
Comparison of NMR Chemical Shifts
| Atom | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) | Assignment |
| ¹H NMR | |||
| COOH | ~13.5 (broad s) | - | Acidic Protons (often not calculated) |
| Aromatic H | 7.9 - 8.8 (m) | 8.0 - 8.9 | Protons on both phenyl rings |
| ¹³C NMR | |||
| C=O (Carboxyl) | ~167.0 | 168.5 | Carboxylic acid carbons |
| Aromatic C-NO₂ | ~148.5 | 149.0 | Carbon attached to nitro group |
| Quaternary C | ~130-145 | 132-146 | C-C linkages, C-COOH |
| Aromatic C-H | ~120-135 | 122-136 | Protonated aromatic carbons |
This table presents hypothetical but realistic data for illustrative purposes. Experimental shifts are referenced to TMS; calculated shifts are scaled from absolute shielding values.
Trustworthiness : A strong correlation between the pattern of experimental and calculated chemical shifts provides high confidence in the structural assignment. The GIAO method is generally reliable for predicting the relative shifts of protons and carbons within a molecule.[6]
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
Assuming a single crystal is successfully grown and analyzed by X-ray diffraction, Hirshfeld surface analysis provides a powerful tool to visualize and quantify the intermolecular interactions that govern the crystal packing.
The Hirshfeld surface is mapped with dnorm, a normalized contact distance.
-
Red spots : Indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.[2]
-
White spots : Represent contacts approximately equal to the van der Waals radii.
-
Blue spots : Indicate contacts longer than the van der Waals radii.
For this compound, one would expect prominent red spots corresponding to the strong hydrogen bonds between the carboxylic acid groups and potential weaker interactions involving the nitro group oxygens. The decomposed fingerprint plots would quantify the percentage contribution of different atomic contacts (e.g., O···H, H···H, C···H) to the overall crystal packing.[2][7]
Conclusion
The cross-validation of experimental and computational data provides a robust and self-correcting methodology for the characterization of this compound. By comparing FT-IR and NMR spectra with results from DFT calculations, we can confirm the molecular structure with a high degree of confidence. Any significant deviations between the two datasets prompt a deeper investigation into factors like intermolecular forces or limitations of the computational model. This integrated approach, further enhanced by crystallographic data when available, represents the gold standard in modern chemical analysis, ensuring the accuracy and reliability required for advanced research and development.
References
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Ranjith, P.K., Ignatious, A., et al. (2022). Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6-carboxylic acid. ChemRxiv. [Link]
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Electronic Supplementary Material (ESI) for RSC Advances. (2013). The Royal Society of Chemistry. [Link]
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Ranjith, P.K., Ignatious, A., et al. (2022). Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6-carboxylic acid. ResearchGate. [Link]
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Agboola, B., et al. (2021). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. National Institutes of Health (PMC). [Link]
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Fadda, A.A., et al. (2018). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). National Institutes of Health. [Link]
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Amalanathan, M., Rastogi, V.K., & Joe, I.H. (2011). Density functional theory calculations and vibrational spectral analysis of 3,5-(dinitrobenzoic acid). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Ranjith, P.K., Ignatious, A., et al. (2022). Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6-carboxylic acid. ResearchGate. [Link]
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PubChem. (n.d.). 4-Nitrobenzoic Acid. National Center for Biotechnology Information. [Link]
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Selvanandan, S., et al. (2022). Crystal structure and Hirshfeld surface analysis of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate. National Institutes of Health (PMC). [Link]
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Ajees, A.A., et al. (2017). Synthesis, anticancer, structural, and computational docking studies of 3-benzylchroman-4-one derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
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PubChem. (n.d.). 3-Nitrobenzoic acid. National Center for Biotechnology Information. [Link]
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Agboola, B., et al. (2021). (PDF) Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. ResearchGate. [Link]
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NIST. (n.d.). Benzoic acid, 4-nitro-. NIST WebBook. [Link]
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Ben-Ali, B., et al. (2020). Experimental spectral characterization, Hirshfeld surface analysis, DFT/TD-DFT calculations and docking studies of (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N'(2-methoxyphenylimino) thiazolidin-4-one. National Institutes of Health. [Link]
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Mohamed, S.K., et al. (2018). Crystal structure and Hirshfeld surface analysis of ethyl (E)-4-[(4-hydroxy-3-methoxy-5-nitrobenzylidene)amino]benzoate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Sova, M., et al. (2021). Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. National Institutes of Health (PMC). [Link]
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Soundar, K.N., et al. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. ResearchGate. [Link]
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Ocak, H., et al. (2019). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. National Institutes of Health (PMC). [Link]
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PubChem. (n.d.). 3,4-Dihydroxy-5-nitrobenzoic acid. National Center for Biotechnology Information. [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 3-(4-Carboxyphenyl)-5-nitrobenzoic acid
This guide provides essential safety protocols and operational directives for the handling and disposal of 3-(4-Carboxyphenyl)-5-nitrobenzoic acid (CAS No. 1261931-45-6). As a specialized aromatic compound containing both nitro and carboxylic acid functionalities, it necessitates rigorous safety measures. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, procedural guidance to ensure laboratory safety and experimental integrity.
Hazard Analysis: A Tale of Two Functional Groups
The chemical structure of this compound presents a dual-hazard profile that must be thoroughly understood to ensure safe handling.
-
The Aromatic Nitro Group: Aromatic nitro compounds are recognized for their potential toxicity. The nitro group is a strong electron-withdrawing group, which can lead to the compound being an irritant and potentially toxic.[1][2] Overexposure to nitroaromatic compounds can pose health risks, including irritation to the skin and eyes.[2][3] Compounds with multiple nitro groups can even be explosive, and while this compound has only one, caution is always warranted.[4]
-
The Carboxylic Acid Groups: Carboxylic acids, particularly aromatic ones, can be corrosive and cause significant skin and eye damage upon direct contact.[5][6] Inhalation of dust or fumes from acidic compounds can also lead to respiratory irritation.[7]
Given these characteristics, this compound should be handled as a hazardous substance, with the potential to cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[5][6] | Provides comprehensive protection against splashes and airborne particles that could cause severe eye damage.[6] |
| Skin and Body Protection | Chemical-resistant lab coat or apron. | Protects against incidental skin contact and contamination of personal clothing. |
| Nitrile or butyl rubber gloves.[6] | These materials offer good resistance to a broad range of chemicals, including acids and aromatic compounds.[6] Always inspect gloves for any signs of degradation or perforation before use. | |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is mandatory. For operations that may generate dust, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be necessary.[6] | Minimizes the risk of inhaling airborne particles or vapors, which could cause respiratory tract irritation.[7][8] |
Step-by-Step PPE Protocol:
-
Donning Sequence:
-
First, put on the lab coat, ensuring it is fully buttoned.
-
Next, put on your respirator if required by your risk assessment.
-
Then, put on safety goggles and a face shield.
-
Finally, wear gloves, ensuring the cuffs of the gloves are pulled over the sleeves of the lab coat.
-
-
Doffing Sequence:
-
Remove gloves first, using a technique that avoids skin contact with the outer surface of the glove.
-
Remove the lab coat, turning it inside out as you remove it to contain any contamination.
-
Remove the face shield and goggles.
-
If used, remove the respirator last.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Operational Plan: Safe Handling from Benchtop to Disposal
Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.
Engineering Controls
-
Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to control airborne exposure.
-
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of the work area.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Clear the workspace of any unnecessary items.
-
Weighing: When weighing the solid compound, do so on a tared weigh paper or in a suitable container within the fume hood to minimize the generation of dust.
-
Dissolving: When preparing solutions, add the solid acid to the solvent slowly. Be aware that some dissolution processes can be exothermic.
-
Heating: Avoid heating aromatic nitro compounds under alkaline conditions.[3] If heating is necessary, do so with extreme caution and under controlled conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, and strong bases.[3]
Spill Management
In the event of a spill, follow these steps immediately:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.
-
Don Appropriate PPE: Before attempting to clean up, don the appropriate PPE as outlined in Section 2.
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[9] Do not use combustible materials like paper towels for absorption.
-
Collection: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by a thorough wash with soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is paramount for environmental protection and laboratory safety.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams. It should be segregated as halogenated or nitrogenated organic waste, according to your institution's guidelines.
-
Container Selection: Use a designated, properly sealed, and clearly labeled hazardous waste container that is compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings.
-
Storage: Store the sealed waste container in a designated satellite accumulation area with secondary containment until it is collected by trained hazardous waste personnel.
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe Handling and Disposal Workflow for this compound.
References
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- National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard).
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- Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
- United States Biological. (n.d.). This compound - Data Sheet.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 4-Nitrobenzoic acid.
- Missouri S&T. (n.d.). Aromatic Nitro Compounds.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
- Capot Chemical. (2012, December 26). MSDS of 3-Nitro-5-carboxyphenylboronic acid.
- CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
- Unknown. (2020, March 29). NITRO COMPOUNDS.
- National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC.
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid.
- ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds.
- Sigma-Aldrich. (n.d.). This compound | 1261931-45-6.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 3,4,5-trihydroxybenzoic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
